m-PEG5-MS
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYCEJMFZMVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219106 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130955-37-2 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130955-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is m-PEG5-MS chemical structure
An In-depth Technical Guide to m-PEG5-MS
Introduction
This compound, with the full name Methoxy(polyethylene glycol) Mesylate, is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug development.[1][] Its structure comprises a methoxy-terminated PEG chain with five ethylene (B1197577) glycol units, functionalized with a terminal mesylate (methanesulfonate) group. This mesylate group is an excellent leaving group, making this compound a highly efficient reagent for the covalent attachment of PEG chains (PEGylation) to various molecules.[3]
The PEG5 spacer is hydrophilic, which helps to increase the solubility and stability of the resulting conjugates.[1][] This property is particularly valuable in the development of therapeutic proteins, antibody-drug conjugates (ADCs), and Proteolysis-Targeting Chimeras (PROTACs), where improved pharmacokinetics and reduced immunogenicity are desired.[1][][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is defined by its specific arrangement of atoms and functional groups. Its structure consists of a short, discrete PEG chain which imparts hydrophilicity, and a reactive mesylate group for conjugation.
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | [] |
| Synonyms | Methoxy(polyethylene glycol) Mesylate | [] |
| Molecular Formula | C12H26O8S | [] |
| Molecular Weight | 330.40 g/mol | [] |
| CAS Number | 130955-38-3 | [4] |
| Purity | Typically >98% | [3] |
| Appearance | Solid powder or oil | [5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [6][7] |
| Storage Conditions | -20 °C, keep in dry and avoid sunlight | [] |
Synthesis of this compound
This compound is typically synthesized from its corresponding alcohol precursor, m-PEG5-OH (Methoxy-pentaethylene glycol). The synthesis involves the reaction of the terminal hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the HCl byproduct.
References
An In-depth Technical Guide to the Mechanism and Application of m-PEG5-MS in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action and application of methoxy-polyethylene glycol (5)-mesylate (m-PEG5-MS), a critical tool in the field of bioconjugation. We will delve into its chemical properties, its role in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide illustrative workflows for its use in the laboratory.
Introduction to this compound
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) linker containing a methoxy-terminated PEG chain of five ethylene (B1197577) glycol units and a reactive mesylate (methanesulfonyl) group.[][2] This heterobifunctional structure allows for the covalent attachment of the PEG spacer to a target molecule, thereby modifying its physicochemical and pharmacological properties. The PEG component is a hydrophilic and biocompatible polymer, while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions.[2][3]
The primary application of this compound lies in PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs.[] This modification can significantly enhance the therapeutic profile of a biopharmaceutical by:
-
Increasing Solubility: The hydrophilic PEG spacer improves the solubility of hydrophobic molecules in aqueous media.[][2][4]
-
Improving Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.[][]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, thereby reducing their potential to elicit an immune response.[][]
-
Enhancing Stability: The PEG moiety can protect the conjugated molecule from enzymatic degradation, improving its overall stability.[][]
Core Mechanism of Action: Nucleophilic Substitution
The mechanism of action of this compound is centered around the chemical reactivity of the mesylate group. The mesylate is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion. This facilitates a nucleophilic substitution reaction, typically an SN2 reaction, where a nucleophile from a target molecule attacks the carbon atom to which the mesylate is attached. This results in the displacement of the mesylate group and the formation of a stable covalent bond between the target molecule and the m-PEG5 linker.
Common nucleophiles on biomolecules that can react with this compound include the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine (B10760008) residues or the N-terminus of a protein.
Below is a diagram illustrating the general mechanism of nucleophilic substitution.
Application in Antibody-Drug Conjugate (ADC) and PROTAC Synthesis
This compound is extensively utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[6][7][8] In these constructs, the linker plays a crucial role in connecting the different functional components while providing desirable physicochemical properties.
Role in ADCs
In an ADC, a cytotoxic drug is chemically linked to a monoclonal antibody that targets a specific tumor antigen. The this compound can be used to conjugate the drug to the antibody. The PEG spacer in this context helps to:
-
Improve ADC solubility and reduce aggregation. []
-
Enhance plasma stability. []
-
Potentially influence the drug-to-antibody ratio (DAR).
The following diagram illustrates a generalized workflow for the synthesis of an ADC using a PEG linker.
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound can be incorporated into the linker structure of a PROTAC. The PEG component of the linker is critical for:
-
Optimizing the spatial orientation of the two ligands to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Improving the solubility and cell permeability of the PROTAC molecule.
Experimental Protocols
While specific protocols will vary depending on the target molecule and the desired final product, the following provides a general methodology for the conjugation of a thiol-containing molecule with this compound.
Materials:
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug with a thiol group)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5, degassed
-
Quenching Reagent: (e.g., N-acetylcysteine)
-
Purification System: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Dissolve the thiol-containing molecule in the reaction buffer to a known concentration.
-
Dissolve this compound in the reaction buffer or a compatible organic solvent (e.g., DMSO) immediately before use.
-
Add a molar excess of this compound to the solution of the thiol-containing molecule. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to confirm the formation of the desired conjugate.
-
Quench the reaction by adding an excess of a quenching reagent to consume any unreacted this compound.
-
Purify the conjugate using SEC to remove unreacted linker and quenching reagent, or RP-HPLC for higher resolution separation.
-
Characterize the final conjugate to confirm its identity, purity, and concentration.
Data Presentation
Quantitative data for bioconjugation reactions are critical for process optimization and characterization of the final product. The following table provides a template for recording and comparing key experimental data.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Reactants | |||
| Target Molecule Conc. (mM) | |||
| This compound:Target Ratio | |||
| Reaction Conditions | |||
| Buffer pH | |||
| Temperature (°C) | |||
| Reaction Time (h) | |||
| Results | |||
| Conjugation Efficiency (%) | |||
| Yield of Purified Conjugate (mg) | |||
| Purity of Conjugate (%) | |||
| Characterization | |||
| Mass (Da) by MS | |||
| Retention Time (min) by HPLC |
Conclusion
This compound is a versatile and valuable tool in modern drug development and bioconjugation. Its well-defined chemical reactivity, coupled with the beneficial properties of the PEG spacer, allows for the precise and effective modification of a wide range of biomolecules. Understanding the core mechanism of action and the practical aspects of its application is essential for researchers aiming to develop novel and improved therapeutic agents. The methodologies and frameworks provided in this guide serve as a foundational resource for the successful implementation of this compound in the laboratory.
References
An In-depth Technical Guide to the Functionality of m-PEG5-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of methoxy-polyethylene glycol (5)-mesylate (m-PEG5-MS), a versatile bifunctional linker critical in modern bioconjugation, drug delivery, and biomaterial science. We will explore its core functionalities, physicochemical properties, and detailed experimental applications, offering a comprehensive resource for professionals in the field.
Core Functionality and Chemical Properties
This compound, also known as methoxy (B1213986) polyethylene (B3416737) glycol mesylate, is a chemical modification reagent that covalently attaches polyethylene glycol (PEG) chains to molecules of interest. Its structure consists of a methoxy-terminated PEG chain with five repeating ethylene (B1197577) glycol units, and a terminal mesylate group. This unique structure imparts several beneficial properties. The PEG component enhances the hydrophilicity and biocompatibility of the conjugated molecule, which can lead to improved stability, reduced immunogenicity, and a longer circulation half-life of therapeutic proteins. The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions for covalent attachment to various functional groups on proteins, drugs, or surfaces.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while general solubility is known, specific quantitative data in various solvents is not widely published and should be determined empirically for specific applications.
| Property | Value | Source |
| Synonyms | Methoxy-PEG5-Mesylate, 2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate | [1][2] |
| CAS Number | 130955-38-3 | [1][2] |
| Molecular Formula | C12H26O8S | [1][2] |
| Molecular Weight | 330.40 g/mol | [1][2] |
| Appearance | Varies (can be a liquid or solid) | [1][2] |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | [3] |
| Storage | Recommended storage at -20°C in a dry, dark environment to prevent degradation. |
Key Applications and Experimental Protocols
The primary applications of this compound stem from its ability to act as a hydrophilic spacer and an efficient linker. The following sections detail its use in protein PEGylation, antibody-drug conjugate (ADC) synthesis, and surface modification of biomaterials, along with representative experimental protocols.
Protein PEGylation
PEGylation is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of this compound can shield the protein from proteolytic degradation and reduce renal clearance, thereby extending its half-life in the bloodstream.
Experimental Protocol: PEGylation of a Model Protein (e.g., Lysozyme)
This protocol provides a general procedure for the PEGylation of a protein via its primary amine groups (lysine residues). Optimal reaction conditions (e.g., molar ratio of PEG to protein, pH, temperature, and reaction time) should be determined for each specific protein.
Materials:
-
Model Protein (e.g., Lysozyme)
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification System (e.g., Size-Exclusion Chromatography - SEC, or Ion-Exchange Chromatography - IEX)
-
Analytical Instruments (e.g., SDS-PAGE, MALDI-TOF Mass Spectrometry)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction:
-
Calculate the required amount of this compound for the desired molar excess (e.g., 5-fold to 20-fold molar excess over the protein).
-
Dissolve the this compound in a small amount of the reaction buffer.
-
Add the this compound solution to the protein solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.
-
Purification of PEGylated Protein:
-
Remove unreacted PEG and quenching reagent, and separate the different PEGylated species (mono-, di-, poly-PEGylated) from the un-PEGylated protein using SEC or IEX.
-
The choice of purification method will depend on the properties of the protein and the degree of PEGylation.
-
-
Characterization:
-
Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.
-
Determine the precise molecular weight and the degree of PEGylation using MALDI-TOF MS.
-
Synthesis of Antibody-Drug Conjugates (ADCs)
This compound can be used as a linker in the synthesis of ADCs. The PEG spacer can improve the solubility and stability of the ADC, and the mesylate group can be used to conjugate the linker to a drug molecule. The other end of the linker is then attached to the antibody.
Experimental Protocol: Synthesis of a Drug-Linker Intermediate for ADCs
This protocol describes the synthesis of a drug-linker intermediate where a hypothetical drug containing a nucleophilic group (e.g., a primary amine) is conjugated to this compound.
Materials:
-
Drug with a primary amine (Drug-NH2)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Purification System (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Analytical Instruments (e.g., LC-MS, NMR)
Procedure:
-
Reaction Setup:
-
Dissolve the Drug-NH2 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution (typically 1.5-2.0 equivalents).
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMF.
-
Add the this compound solution dropwise to the drug solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by RP-HPLC to isolate the Drug-PEG5-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
The resulting Drug-PEG5-linker can then be further functionalized at the methoxy end (if modified to have a reactive group) for conjugation to an antibody.
Surface Modification of Biomaterials
The hydrophilic and bio-inert nature of PEG makes it an ideal candidate for modifying the surface of biomaterials to reduce non-specific protein adsorption and improve biocompatibility. This compound can be used to graft PEG chains onto surfaces containing nucleophilic groups.
Experimental Protocol: Surface PEGylation of an Amine-Functionalized Surface
This protocol outlines a general procedure for the PEGylation of a biomaterial surface that has been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized biomaterial (e.g., a glass slide or a polymer scaffold)
-
This compound
-
Anhydrous aprotic solvent (e.g., Toluene or DMF)
-
Non-nucleophilic base (e.g., Triethylamine - TEA or DIPEA)
-
Washing solvents (e.g., the reaction solvent, ethanol (B145695), deionized water)
-
Surface analysis techniques (e.g., X-ray Photoelectron Spectroscopy - XPS, Contact Angle Measurement)
Procedure:
-
Surface Preparation: Ensure the amine-functionalized surface is clean and dry.
-
PEGylation Reaction:
-
Prepare a solution of this compound and the non-nucleophilic base in the anhydrous solvent. The concentration will depend on the desired grafting density.
-
Immerse the amine-functionalized biomaterial in the reaction solution.
-
Incubate at an elevated temperature (e.g., 50-80°C) for 12-24 hours under an inert atmosphere.
-
-
Washing:
-
Remove the biomaterial from the reaction solution.
-
Wash the surface extensively with the reaction solvent to remove unreacted PEG.
-
Subsequently, wash with ethanol and then deionized water to remove any residual solvent and by-products.
-
Dry the surface under a stream of nitrogen.
-
-
Characterization:
-
Confirm the successful grafting of PEG chains onto the surface using XPS, which will show an increase in the C-O component of the C1s spectrum.
-
Measure the water contact angle of the surface. A successful PEGylation will result in a decrease in the contact angle, indicating a more hydrophilic surface.
-
Visualizing Workflows and Relationships
To better understand the functionality and application of this compound, the following diagrams illustrate its structure-function relationship and its role in the experimental workflows described above.
Caption: Structure-function relationship of this compound.
References
An In-depth Technical Guide to m-PEG5-MS for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol (5)-mesylate (m-PEG5-MS), a versatile reagent for bioconjugation. We will delve into its core properties, applications, and provide detailed experimental protocols and quantitative data to facilitate its use in research and development.
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units and a reactive mesylate (methanesulfonyl) group at the other end. The PEG component imparts hydrophilicity, enhances stability, and reduces the immunogenicity of the resulting bioconjugate.[1][2] The mesylate group is an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG linker to various biomolecules.[1]
Chemical Structure:
CH₃O-(CH₂CH₂O)₅-SO₂CH₃
The defined length of the PEG5 chain provides precise control over the spacing between conjugated molecules, a critical factor in optimizing the biological activity and pharmacokinetic properties of complex bioconjugates.[2]
Core Applications in Bioconjugation
The unique properties of this compound make it a valuable tool in several areas of bioconjugation:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells. PEG linkers, such as those derived from this compound, are incorporated to improve the solubility and pharmacokinetic profile of the ADC. This can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation of the ADC.[2][3] The use of PEG linkers in ADCs has been shown to improve their overall therapeutic index.
-
Protein and Peptide Modification (PEGylation): PEGylation is the process of covalently attaching PEG chains to proteins or peptides. This modification can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn extends their plasma half-life by reducing renal clearance.[4] PEGylation can also shield the protein from proteolytic degradation and reduce its immunogenicity.[4]
-
Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles to improve their biocompatibility and stability in biological fluids. The PEG layer creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time.
Quantitative Data on PEG Linkers in Bioconjugation
The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. The following tables summarize representative quantitative data from various studies to provide a comparative overview.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs
| Linker-Payload Chemistry | PEG Spacer Length | Achieved DAR |
| Maleimide Chemistry | PEG2 | ~4 |
| Maleimide Chemistry | PEG4 | ~4 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | PEG2 | Lower than Maleimide |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | PEG4 | Lower than PEG2 with SPAAC |
| Val-Cit-PABC Trigger | PEG2 | 3.9 |
| Val-Cit-PABC Trigger | PEG8 | 2.4 |
Data adapted from studies on different ADC constructs and conjugation chemistries.[2]
Table 2: Influence of PEG Linker Length on the Pharmacokinetics of ADCs
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.
Table 3: Impact of PEGylation on the In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Insertion | IC50 (nM) | Fold Reduction in Cytotoxicity |
| ZHER2-SMCC-MMAE (HM) | None | ~10 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | ~65 | 6.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | ~225 | 22.5 |
Data from a study on affibody-based drug conjugates, showing that while PEGylation reduces cytotoxicity, it can improve the overall therapeutic index by enhancing in vivo performance.[5]
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation. Note that optimal reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) should be determined empirically for each specific application.
General Protocol for Protein Modification via Thiol-PEGylation
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue. The thiol group of the cysteine acts as a nucleophile, displacing the mesylate group of this compound to form a stable thioether bond.
Materials:
-
Protein with a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - if the cysteine is in a disulfide bond
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: If the target cysteine is part of a disulfide bond, dissolve the protein in a suitable buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1-2 hours. Remove the excess TCEP by dialysis or using a desalting column.
-
This compound Solution Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein). The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration for sensitive proteins.
-
Quenching: Add a 10-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG linker and other reagents using SEC or IEX.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight, and by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the degree of PEGylation.
General Protocol for Nanoparticle Functionalization
This protocol outlines the surface modification of amine-functionalized nanoparticles with this compound. The primary amine groups on the nanoparticle surface act as nucleophiles to displace the mesylate group.
Materials:
-
Amine-functionalized nanoparticles dispersed in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0-8.5)
-
This compound
-
Anhydrous DMF or DMSO
-
Purification system (e.g., centrifugation and resuspension, or magnetic separation for magnetic nanoparticles)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
This compound Solution Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle dispersion at a desired concentration. The optimal concentration will depend on the surface density of amine groups and the desired PEGylation density.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with continuous mixing.
-
Purification: Separate the PEGylated nanoparticles from the reaction mixture by centrifugation or magnetic separation.
-
Washing: Wash the nanoparticles several times with the reaction buffer and then with deionized water to remove unreacted this compound and byproducts.
-
Resuspension: Resuspend the purified PEGylated nanoparticles in a suitable storage buffer.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to assess the change in surface charge.
Visualizing Workflows and Concepts
General Bioconjugation Workflow with this compound
The following diagram illustrates a typical experimental workflow for bioconjugation using this compound, from the initial reagents to the final, characterized product.
Caption: General workflow for bioconjugation with this compound.
Mechanism of Nucleophilic Substitution
This diagram illustrates the core chemical reaction where a nucleophilic group on a biomolecule attacks the this compound linker, resulting in the displacement of the mesylate leaving group and the formation of a stable covalent bond.
Caption: Nucleophilic substitution mechanism for this compound conjugation.
Signaling Pathway Concept: ADC Action
The following diagram conceptualizes the signaling pathway of an Antibody-Drug Conjugate (ADC) constructed using a PEG linker, from binding to a cancer cell to inducing apoptosis.
Caption: Conceptual signaling pathway of an ADC.
References
- 1. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. purepeg.com [purepeg.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. mdpi.com [mdpi.com]
The Role of the Mesyl Group in m-PEG5-MS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-5-methanesulfonate (m-PEG5-MS), with a specific focus on the critical role of the mesyl group in its application as a PEGylating agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or considering this compound for the modification of proteins, peptides, nanoparticles, and other substrates.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker composed of two primary components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with five ethylene (B1197577) glycol units, and a terminal methanesulfonyl (mesyl) group. The m-PEG moiety imparts hydrophilicity and biocompatibility to the conjugated molecule, which can enhance solubility, reduce immunogenicity, and prolong circulation half-life. The key to the reactivity of this molecule, however, lies in the terminal mesyl group.
The Mesyl Group: An Excellent Leaving Group
In organic chemistry, a leaving group is a molecular fragment that departs with a pair of electrons in heterolytic bond cleavage. The efficiency of a leaving group is inversely proportional to its basicity; weaker bases are better leaving groups. The mesyl group (CH₃SO₂O⁻), the conjugate base of the strong acid methanesulfonic acid, is an exceptionally good leaving group. This property is central to the function of this compound.
The mesyl group's high reactivity stems from the stability of the resulting mesylate anion. The negative charge is delocalized across the three oxygen atoms through resonance, effectively stabilizing the anion and making its departure from the carbon atom to which it is attached energetically favorable. This inherent reactivity makes this compound an efficient reagent for nucleophilic substitution reactions.
Mechanism of Action: The Role of the Mesyl Group in PEGylation
The primary role of the mesyl group in this compound is to serve as a reactive site for nucleophilic substitution. This allows for the covalent attachment of the m-PEG5 moiety to a variety of nucleophilic functional groups present on biomolecules and surfaces. The general reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction.
In this reaction, a nucleophile (Nu:), such as the epsilon-amino group of a lysine (B10760008) residue on a protein, attacks the carbon atom attached to the mesyl group. This leads to the formation of a new covalent bond between the nucleophile and the m-PEG5 chain, and the displacement of the mesylate anion as the leaving group.
General Reaction Scheme:
Common nucleophiles that readily react with this compound include:
-
Amines: Primary and secondary amines, such as the side chain of lysine residues and the N-terminus of proteins.
-
Thiols: The sulfhydryl group of cysteine residues.
-
Hydroxyls: Although less reactive than amines and thiols, hydroxyl groups on sugars or serine/threonine residues can react under specific conditions.
The efficiency of the PEGylation reaction is influenced by several factors, including the pH of the reaction medium, temperature, and the concentration of reactants. The pH is particularly critical as it affects the nucleophilicity of the target functional groups. For instance, the primary amine of a lysine residue is most nucleophilic in its unprotonated state, which is favored at a pH above its pKa (around 9-10).
Data Presentation: Properties of this compound and Related Compounds
While precise kinetic data for this compound is not extensively available in the public domain, the following tables summarize its key properties and provide a qualitative comparison with other common PEGylating agents.
| Property | Value |
| Chemical Formula | C₁₂H₂₆O₈S |
| Molecular Weight | 330.40 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated |
Table 1: Physicochemical Properties of this compound.
| Functional Group | Leaving Group | Typical Reaction pH | Stability in Aqueous Solution |
| Mesylate (Ms) | Methanesulfonate | 7.5 - 9.5 | Moderate; susceptible to hydrolysis at high pH |
| NHS Ester | N-hydroxysuccinimide | 7.0 - 8.5 | Low; readily hydrolyzes in aqueous buffers |
| Tosylate (Ts) | p-toluenesulfonate | 7.5 - 9.5 | Similar to mesylate |
| Aldehyde | (via reductive amination) | 6.0 - 7.5 | Stable |
| Maleimide | (reacts with thiols) | 6.5 - 7.5 | Moderate; ring can open at higher pH |
Table 2: Qualitative Comparison of Common PEGylating Agents.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its use in protein PEGylation.
Synthesis of this compound
This protocol describes the synthesis of this compound from m-PEG5-OH.
Materials:
-
m-PEG5-OH (methoxy-penta(ethylene glycol))
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve m-PEG5-OH in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine or pyridine to the solution.
-
Addition of MsCl: Slowly add methanesulfonyl chloride to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
PEGylation of a Model Protein (e.g., Monoclonal Antibody)
This protocol provides a general procedure for the PEGylation of a protein with this compound, targeting primary amines.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Dialysis or size-exclusion chromatography (SEC) system for purification
-
SDS-PAGE analysis equipment
-
Mass spectrometer for characterization
Procedure:
-
Protein Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (e.g., 10-fold, 20-fold, or 50-fold molar excess).
-
Slowly add the this compound solution to the stirring protein solution.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining this compound.
-
Purification:
-
Remove unreacted this compound and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography (SEC).
-
For higher purity and separation of different PEGylated species (mono-, di-, poly-PEGylated), ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be employed.
-
-
Characterization:
-
Analyze the purified PEGylated mAb by SDS-PAGE to visualize the increase in molecular weight.
-
Determine the degree of PEGylation (average number of PEG chains per protein) and the identity of the PEGylated species using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Confirm the retention of biological activity of the PEGylated mAb using a relevant bioassay.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound.
Nucleophilic Substitution Reaction Mechanism
Caption: Sₙ2 mechanism of this compound with a nucleophile.
Experimental Workflow for Protein PEGylation
Caption: Workflow for protein PEGylation with this compound.
Impact of PEGylation on Antibody-Antigen Binding
Caption: PEGylation may sterically hinder antibody-antigen binding.
Conclusion
The mesyl group is the cornerstone of this compound's utility as a PEGylating agent. Its excellent leaving group properties facilitate efficient nucleophilic substitution reactions, enabling the covalent attachment of the hydrophilic and biocompatible m-PEG5 moiety to a wide range of molecules. This guide has provided a detailed overview of the core principles, reaction mechanisms, and experimental considerations for utilizing this compound. While precise quantitative kinetic data remains a gap in publicly available literature, the qualitative understanding and the provided protocols offer a strong foundation for researchers and drug development professionals to effectively employ this versatile reagent in their work. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving the desired therapeutic and functional outcomes.
The Strategic Advantage of the PEG5 Spacer in m-PEG5-MS: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of advanced therapeutics. Among the diverse array of PEGylation reagents, methoxy-polyethylene glycol (5) methanesulfonate (B1217627) (m-PEG5-MS) has emerged as a valuable tool, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defining feature of this reagent is its discrete, five-unit PEG spacer, which imparts a multitude of benefits that significantly enhance the physicochemical and pharmacokinetic properties of the parent molecule. This in-depth technical guide explores the core benefits of the PEG5 spacer in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.
Core Benefits of the PEG5 Spacer
The incorporation of a PEG5 spacer through this compound offers a strategic advantage in drug design and development by addressing several key challenges. These benefits primarily stem from the unique physicochemical properties of the short, hydrophilic PEG chain.
Enhanced Solubility and Reduced Aggregation: A frequent hurdle in drug development is the poor aqueous solubility of many therapeutic agents, which can limit their bioavailability and lead to aggregation. The hydrophilic nature of the PEG5 spacer significantly improves the solubility of hydrophobic molecules.[1][] This is crucial for maintaining the stability and efficacy of bioconjugates, particularly ADCs, where hydrophobic payloads can induce aggregation.[3]
Improved Pharmacokinetics: The PEG5 spacer contributes to an improved pharmacokinetic profile of the conjugated molecule. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[4][5] This extended presence in the bloodstream can enhance the therapeutic window and allow for less frequent dosing. Furthermore, the PEG spacer can shield the conjugated molecule from proteolytic degradation, further contributing to its stability in vivo.[6]
Reduced Immunogenicity: The PEG chain can act as a steric shield, masking potential antigenic epitopes on the surface of therapeutic proteins or other biomolecules.[4][5] This "stealth" effect can reduce the immunogenicity of the conjugate, minimizing the risk of an adverse immune response in the patient.
Optimized Linker for Complex Bioconjugates: In the context of ADCs and PROTACs, the PEG5 spacer serves as a flexible and hydrophilic linker connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic drug or an E3 ligase ligand).[7][8] This spacer ensures that both components can function optimally without steric hindrance, facilitating the formation of the necessary ternary complex in PROTACs and the efficient internalization and payload release of ADCs.[9][10]
Quantitative Data on the Impact of PEGylation
The benefits of PEGylation are not merely qualitative. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on key drug properties. While specific data for a PEG5 spacer is often embedded within broader studies on PEGylation, the trends observed provide a clear indication of the expected benefits.
Table 1: Effect of PEGylation on Pharmacokinetic Parameters
| Molecule | Modification | Half-Life (t½) | Clearance Rate | Reference |
| Liposomal Doxorubicin | Non-PEGylated | 0.8 h | 0.12 L/h/kg | [11] |
| Liposomal Doxorubicin | 5% PEGylated | 21.5 h | 0.004 L/h/kg | [11] |
| Danazol Nanoemulsion | Non-PEGylated | 1.09 ± 0.401 h | - | [12] |
| Danazol Nanoemulsion | DSPE-PEG5000 (6 mg/mL) | 1.49 ± 0.33 h | 5.06 ± 0.95 L/h/kg | [12] |
| 111In-Proticles | Non-PEGylated | - | Faster in vivo degradation | [13] |
| 111In-Proticles | PEGylated | - | Slower in vivo degradation | [13] |
Table 2: Influence of PEGylation on Solubility
| Drug | Polymeric Carrier | Fold Increase in Solubility | Reference |
| Metaxalone | PEG 6000 (1:1 ratio) | 8-fold | [14] |
| Indomethacin (B1671933) | PEG/Polymer Blends | Significant enhancement | [15] |
| Poorly Soluble Drugs | PEG 400 | Improved Solubility | [15] |
Experimental Protocols
To provide a practical guide for researchers, this section outlines key experimental protocols related to the use of this compound and similar PEGylation reagents.
Protocol 1: Synthesis of this compound from m-PEG5-OH
This protocol describes the conversion of the terminal hydroxyl group of methoxy-pentaethylene glycol (m-PEG5-OH) to a methanesulfonyl (mesyl) group, a good leaving group for nucleophilic substitution reactions.
Materials:
-
Methoxy-pentaethylene glycol (m-PEG5-OH)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve m-PEG5-OH (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 0.5 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Conjugation of this compound to a Protein (e.g., Lysozyme)
This protocol outlines a general procedure for the PEGylation of a protein via nucleophilic substitution on the mesyl group of this compound by amino groups on the protein surface.
Materials:
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal filter units (e.g., 10 kDa MWCO)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE analysis equipment
-
Mass spectrometer (for conjugate characterization)
Procedure:
-
Dissolve lysozyme in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) if necessary, and then add it to the protein solution. The molar ratio of this compound to protein should be optimized, but a starting point of 10:1 to 50:1 is common.
-
Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for 4-24 hours. The reaction progress can be monitored by SDS-PAGE, where PEGylated lysozyme will show a shift to a higher apparent molecular weight.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 1 hour.
-
Remove unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units.
-
Purify the PEGylated lysozyme from the unreacted protein using an appropriate chromatography technique. Size-exclusion chromatography can separate based on size, while ion-exchange chromatography can separate based on charge differences between the native and PEGylated protein.
-
Collect the fractions containing the mono-PEGylated lysozyme (or other desired species).
-
Determine the protein concentration of the purified conjugate.
-
Characterize the final product by SDS-PAGE to assess purity and by mass spectrometry to confirm the degree of PEGylation.[3]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the application of this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-guided optimization and characterization of a biologically active transferrin-lysozyme model drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of physiochemical variables on phase solubility and dissolution behavior of indomethacin solid dispersion system [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to m-PEG5-MS (CAS 130955-38-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG5-MS (methoxy-polyethylene glycol-mesylate), a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, core applications, and generalized experimental protocols, offering a valuable resource for researchers in the life sciences.
Core Concepts and Physicochemical Properties
This compound, identified by CAS number 130955-38-3, is a high-purity reagent featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, functionalized with a terminal mesylate (Ms) group.[][2] The PEG component imparts hydrophilicity and biocompatibility to the molecules it is conjugated to, which can enhance solubility, stability, and pharmacokinetic profiles.[] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines, thiols, and hydroxyl groups under appropriate conditions, making it a valuable tool for covalent modification of biomolecules.[]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 130955-38-3 | [][2] |
| Synonyms | 2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate, m-PEG5-Mesylate | [] |
| Molecular Formula | C12H26O8S | [] |
| Molecular Weight | 330.40 g/mol | [] |
| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | [] |
| Canonical SMILES | COCCOCCOCCOCCOCCOS(=O)(=O)C | [] |
| Purity | Typically >95% | [3] |
| Appearance | Varies (can be a solid, liquid, or oil) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [4][5][6] |
| Storage Conditions | Store at -20°C, keep dry and protected from light | [][3] |
Key Applications in Research and Development
The unique properties of this compound make it a valuable reagent in several advanced applications, primarily centered around the modification of biological molecules to enhance their therapeutic or diagnostic potential.
Protein and Peptide PEGylation
PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of protein-based therapeutics.[7][8] this compound can be used to non-specifically modify surface-accessible primary amines (such as the N-terminus and lysine (B10760008) side chains) on proteins.[7][8]
Benefits of PEGylation with this compound include:
-
Increased Serum Half-Life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance.[7]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[7]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the protein.[]
Linker for Antibody-Drug Conjugates (ADCs)
This compound serves as a flexible linker in the construction of Antibody-Drug Conjugates (ADCs).[][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9] The linker plays a crucial role in the stability and efficacy of the ADC. The PEG component of this compound can enhance the solubility and stability of the entire ADC construct.[]
PROTAC Development
This compound is also utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker's length and flexibility are critical for the proper orientation of the target protein and the E3 ligase to facilitate this process.
Surface Modification and Nanoparticle Functionalization
The hydrophilic PEG chain of this compound can be used to modify the surfaces of nanoparticles, liposomes, and medical devices.[] This surface modification can reduce non-specific protein adsorption (biofouling), improve biocompatibility, and enhance circulation times for drug delivery systems.[]
Experimental Protocols and Methodologies
The following sections provide generalized experimental protocols for the use of this compound in common bioconjugation applications. It is important to note that these are starting points, and optimization of reaction conditions (e.g., pH, temperature, molar ratios, and reaction time) is crucial for each specific application.
General Workflow for Protein PEGylation
This protocol describes a general method for the PEGylation of a protein via primary amine groups using this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometer, HPLC)
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be PEGylated at a known concentration in the reaction buffer. The buffer should be free of primary amines (e.g., Tris).
-
This compound Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to the protein will need to be optimized but can range from a 5-fold to a 50-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1 to 4 hours. The optimal time should be determined empirically.
-
Quenching: (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted this compound.
-
Purification: Remove unreacted this compound and purify the PEGylated protein from the unreacted protein using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using SDS-PAGE (which will show a molecular weight shift), mass spectrometry, and HPLC.
Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This outlines a conceptual two-step process for generating an ADC where this compound acts as a linker between the antibody and a drug. This example assumes the drug has a reactive group (e.g., a thiol) that can displace the mesylate.
General Considerations:
-
Drug-Linker Conjugation: The first step would involve conjugating the this compound to the cytotoxic drug. The specific chemistry would depend on the functional groups available on the drug. For instance, a drug with a primary amine could be reacted with this compound.
-
Antibody Activation: The antibody may require modification to introduce a reactive handle for the linker-drug complex. A common method is the reduction of interchain disulfide bonds to generate free thiols.
-
Conjugation: The drug-linker construct is then reacted with the activated antibody.
-
Purification and Characterization: The resulting ADC must be purified to remove unconjugated antibody, free drug-linker, and other impurities. The drug-to-antibody ratio (DAR) is a critical quality attribute that must be determined, typically by mass spectrometry or hydrophobic interaction chromatography (HIC)-HPLC.
Role in Targeted Therapy Mechanisms
This compound itself does not have a direct effect on signaling pathways. Instead, it enables the function of the therapeutic molecule to which it is attached. In the context of an ADC, the linker is critical for the delivery of the cytotoxic payload to the target cancer cell.
The following diagram illustrates the conceptual mechanism of action for an ADC where a linker like this compound is employed.
In this pathway, the this compound linker connects the antibody to the drug, ensuring the payload remains attached until the ADC reaches the target cell. Once internalized, the linker may be cleaved by lysosomal enzymes or other intracellular conditions, releasing the cytotoxic drug to induce cell death. The properties of the PEG linker can influence the stability of the ADC in circulation and the efficiency of drug release.
Conclusion
This compound (CAS 130955-38-3) is a valuable and versatile tool for researchers in drug development, proteomics, and materials science. Its well-defined structure, combining the benefits of a hydrophilic PEG spacer with a reactive mesylate group, allows for the creation of sophisticated bioconjugates with improved therapeutic and diagnostic properties. The information and generalized protocols provided in this guide serve as a foundational resource for the successful application of this important chemical reagent. As with any bioconjugation strategy, careful optimization and characterization are essential to achieve the desired outcomes.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 5. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]
- 6. PEG5-Ms, 65883-12-7 | BroadPharm [broadpharm.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG5-MS molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG5-MS (methoxy-polyethylene glycol-methanesulfonate), a versatile linker used in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and a representative application in bioconjugation.
Core Data Presentation
The physicochemical properties of this compound are summarized below. It is important to note that there can be discrepancies in the reported values from different commercial suppliers, which may arise from different conventions in naming PEG linkers. The data presented here is based on the more detailed chemical structure information available.
| Property | Value (Source A) | Value (Source B) |
| Chemical Formula | C12H26O8S | C10H22O7S |
| Molecular Weight | 330.40 g/mol | 286.3 g/mol |
| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | Not Available |
| CAS Number | 130955-38-3 | 130955-37-2 |
Source A: MedChemExpress. Source B: BroadPharm.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound from its corresponding alcohol precursor and a general procedure for its conjugation to a primary amine, a common step in the synthesis of ADCs and PROTACs.
Synthesis of this compound from m-PEG5-OH
This protocol describes the conversion of a hydroxyl-terminated PEG to a mesylate-activated PEG. The mesyl group is an excellent leaving group, making the resulting this compound reactive towards nucleophiles such as amines and thiols.
Materials:
-
m-PEG5-OH (1 equivalent)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Triethylamine (B128534) (Et3N, 1.3 equivalents)
-
Methanesulfonyl chloride (MsCl, 1.1 equivalents)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (argon or nitrogen), dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (CH2Cl2).
-
Addition of Base: Add triethylamine (1.3 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with dilute HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica (B1680970) gel.
-
Conjugation of this compound to a Primary Amine
This protocol outlines a representative nucleophilic substitution reaction where the mesyl group of this compound is displaced by a primary amine. This is a fundamental step in linking the PEG spacer to a protein, peptide, or small molecule.
Materials:
-
This compound (1 equivalent)
-
Amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine; 1.2 equivalents)
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the amine-containing molecule (1.2 equivalents) and this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture. The base acts as a proton scavenger.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction by an appropriate method such as LC-MS.
-
Work-up and Purification:
-
For small molecules: The product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
For proteins/peptides: The conjugated product can be purified by Size Exclusion Chromatography (SEC) or dialysis to remove unreacted this compound and other small molecules.
-
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and a general workflow for the application of this compound.
An In-depth Technical Guide to the Solubility of m-PEG5-MS in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)-5-mesylate (m-PEG5-MS). Aimed at professionals in the fields of chemistry, pharmacology, and drug development, this document details the solvent compatibility of this compound, offers a standardized protocol for solubility determination, and illustrates key experimental and logical workflows.
This compound is a discrete PEG (dPEG®) linker commonly employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its well-defined structure, comprising a methoxy-capped five-unit PEG chain and a terminal mesylate group, imparts specific solubility properties that are critical for its handling, reaction efficiency, and the characteristics of the final conjugate. The hydrophilic PEG spacer is known to enhance the aqueous solubility of conjugated molecules.[1]
Understanding the Solubility Profile of this compound
The solubility of this compound is governed by its molecular structure. The polyethylene (B3416737) glycol chain is inherently hydrophilic and promotes solubility in polar solvents, including water and polar organic solvents. Conversely, the methoxy (B1213986) cap and the mesylate group introduce some nonpolar character. The mesylate group, being an excellent leaving group in nucleophilic substitution reactions, also influences the compound's stability in protic solvents.
While precise quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers provides a strong indication of its general solubility. The compound is most frequently cited as being soluble in common polar aprotic organic solvents.
Data Presentation: Qualitative Solubility of this compound and Related Compounds
The following table summarizes the known qualitative solubility of this compound and analogous m-PEG5 compounds. This data is compiled from publicly available technical data sheets.
| Compound | Solvent | Solubility | Source(s) |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] | |
| Dichloromethane (DCM) | Soluble | [2] | |
| m-PEG5-acid | Water | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] | |
| Dichloromethane (DCM) | Soluble | [3] | |
| Dimethylformamide (DMF) | Soluble | [3] | |
| Tetrahydrofuran (THF) | Soluble | [4] | |
| m-PEG5-amine | Water | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] | |
| Dichloromethane (DCM) | Soluble | [5] | |
| Dimethylformamide (DMF) | Soluble | [5] |
Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for typical laboratory applications, but does not imply infinite solubility. Researchers should always determine the quantitative solubility for their specific application and conditions.
Experimental Protocols: Determining Quantitative Solubility
For applications requiring precise concentrations, it is imperative to experimentally determine the quantitative solubility of this compound. The following is a detailed protocol for the widely accepted shake-flask method.[7]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, PBS buffer)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (B75204) (e.g., 2-4 mL)
-
Temperature-controlled shaker or incubator
-
Centrifuge capable of holding the vials
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)
-
Volumetric flasks and appropriate glassware for standard preparation
Procedure:
-
Preparation of the Sample:
-
Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial to ensure a saturated solution is formed.
-
Record the exact weight of the added compound.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker. Let it stand to allow for the initial settling of undissolved solid.
-
To ensure complete removal of solid material, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes. This will pellet the undissolved this compound.
-
-
Sample Analysis:
-
Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the use of this compound.
Caption: A logical workflow for determining the quantitative solubility of this compound.
Caption: A signaling pathway for a bioconjugation reaction involving this compound.
References
- 1. This compound, 130955-37-2 | BroadPharm [broadpharm.com]
- 2. PEG5-Ms, 65883-12-7 | BroadPharm [broadpharm.com]
- 3. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]
- 4. m-PEG5-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
m-PEG5-MS: A Monofunctional PEG Linker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the role of the linker is paramount. The linker not only connects the different components of a conjugate but also critically influences its stability, solubility, and pharmacokinetic profile. m-PEG5-MS, a monofunctional polyethylene (B3416737) glycol (PEG) derivative, has emerged as a valuable tool in bioconjugation, offering a balance of hydrophilicity, defined length, and reactive functionality. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.
Core Properties of this compound
This compound, or methoxy-polyethylene glycol (5) mesylate, is characterized by a methoxy-terminated PEG chain of five ethylene (B1197577) glycol units, functionalized with a terminal mesylate (methanesulfonyl) group. The methoxy (B1213986) cap renders the linker monofunctional, preventing unwanted crosslinking reactions. The PEG chain imparts hydrophilicity to the conjugate, which can improve solubility and reduce aggregation. The terminal mesylate group is a key feature, serving as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of this compound to various nucleophiles, such as amines and thiols, present on biomolecules.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C12H26O8S | [1] |
| Molecular Weight | 330.40 g/mol | [1] |
| Purity | Typically ≥95% or ≥98% | [] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [3][4] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][][3] |
| Appearance | Varies (e.g., colorless oil, solid) | [5] |
| CAS Number | 130955-38-3 | [1] |
Mechanism of Action and Applications
The utility of this compound as a linker stems from the reactivity of the terminal mesylate group. This group is readily displaced by nucleophiles, such as the primary amines of lysine (B10760008) residues or the thiol groups of cysteine residues on proteins and peptides. This reaction forms a stable covalent bond, effectively "PEGylating" the target molecule.
This monofunctional PEG linker is instrumental in several key applications within drug development and research:
-
Antibody-Drug Conjugates (ADCs): In ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The PEG spacer can enhance the solubility and stability of the final ADC construct.[6]
-
PROTACs: this compound serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule. The hydrophilicity of the PEG chain can improve the overall properties of the PROTAC.[][6]
-
Protein and Peptide Modification: PEGylation with this compound can increase the hydrodynamic radius of proteins and peptides, which can extend their in-vivo half-life by reducing renal clearance. It can also mask epitopes, potentially reducing the immunogenicity of the therapeutic protein.
-
Drug Delivery and Nanoparticle Functionalization: The hydrophilic PEG chain can be used to modify the surface of nanoparticles and other drug delivery systems. This can improve their stability in biological fluids and reduce non-specific uptake by the reticuloendothelial system.[1]
-
Surface Coating: this compound can be used to create hydrophilic and biocompatible surfaces on medical devices and implants, which helps to minimize protein adsorption and cell adhesion.[1]
Experimental Protocols
The following are detailed methodologies for the conjugation of this compound to proteins via primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues). These protocols are based on established principles of bioconjugation and should be optimized for the specific application.
Protocol 1: Conjugation of this compound to Primary Amines (e.g., Lysine Residues)
This protocol describes the reaction of this compound with the primary amine groups on a protein, leading to the formation of a stable secondary amine linkage.
Materials and Reagents:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Conjugation Buffer: 50 mM borate (B1201080) buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette (with appropriate molecular weight cutoff)
Procedure:
-
Protein Preparation:
-
If the protein solution contains buffers with primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Conjugation Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10-50 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of this compound to the protein can be varied to optimize the degree of labeling, with a starting point of a 10-50 fold molar excess of the linker.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
The purified conjugate can be analyzed by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of PEGylation.
-
Protocol 2: Conjugation of this compound to Thiols (e.g., Cysteine Residues)
This protocol outlines the reaction of this compound with free thiol groups on a protein or peptide.
Materials and Reagents:
-
Thiol-containing protein or peptide
-
This compound
-
Conjugation Buffer: 50 mM phosphate (B84403) buffer with 2 mM EDTA, pH 7.0-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette
Procedure:
-
Protein/Peptide Preparation:
-
Dissolve the thiol-containing molecule in the Conjugation Buffer.
-
If the thiols are in a disulfide bond, they may need to be reduced prior to conjugation. This can be achieved by incubating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. The excess reducing agent should be removed using a desalting column before adding the this compound.
-
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein/peptide solution. A 5-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted this compound and other small molecules.
-
Characterize the purified conjugate by appropriate analytical methods to confirm successful conjugation and determine the degree of labeling.
-
Visualizing the Role of this compound
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Structure of this compound.
Caption: Experimental workflow for bioconjugation.
Conclusion
This compound is a versatile and valuable monofunctional linker for researchers and drug development professionals. Its well-defined structure, which includes a hydrophilic PEG spacer and a reactive mesylate group, allows for controlled and efficient modification of biomolecules. The ability to improve the physicochemical properties of proteins, peptides, and small molecules makes this compound a key enabling technology in the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various bioconjugation applications. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is crucial to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 3. Analysis of functionalization of methoxy-PEG as maleimide-PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. confluore.com [confluore.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for m-PEG5-MS Bioconjugation to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This process can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1][3][4] This document provides a detailed protocol for the bioconjugation of methoxypolyethylene glycol with a succinimidyl ester (m-PEG5-MS) to proteins. The this compound reagent contains a chain of five ethylene (B1197577) glycol units and an N-hydroxysuccinimide (NHS) ester reactive group. This NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues or the N-terminus) on the protein to form a stable amide bond.[5][6][7][8]
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C, desiccated.[5][9] |
| Protein of Interest | - | In an amine-free buffer (e.g., PBS). |
| Conjugation Buffer | - | 100 mM Sodium Bicarbonate, pH 8.5 or PBS, pH 7.2-8.0.[6][10] |
| Quenching Buffer | - | 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[9][10] |
| Anhydrous DMSO or DMF | Various | To dissolve this compound.[8][10] |
| Purification System | - | Size-Exclusion Chromatography (SEC) or Dialysis system.[6][10] |
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0.[10] Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester and should be avoided.[8][9]
-
This compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-100 mM.[10] The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.[5][8]
Bioconjugation Reaction
The following diagram illustrates the general workflow for protein PEGylation:
Figure 1. General workflow for the PEGylation of proteins.
Procedure:
-
Add the freshly prepared this compound stock solution to the protein solution. A 10 to 50-fold molar excess of the this compound reagent over the protein is generally recommended to achieve sufficient conjugation.[6][10] The optimal ratio should be determined empirically for each specific protein.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][10] Incubation at 4°C can help to minimize protein degradation.
-
(Optional) Quenching: To stop the reaction, a quenching buffer, such as Tris-HCl, can be added to a final concentration of 20-50 mM.[10] The primary amines in the quenching buffer will react with any excess this compound.
Purification of the PEGylated Protein
After the conjugation reaction, it is necessary to remove unreacted this compound and any reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated protein from smaller, unreacted PEG molecules.[6][11]
-
Dialysis: Dialysis can also be used to remove small molecule impurities from the PEGylated protein solution.[6][10]
Characterization of the PEGylated Protein
The extent of PEGylation and the purity of the final product should be assessed.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC/MS can be used to determine the exact molecular weight of the PEGylated protein and to identify the number of PEG chains attached.[1][2][4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and to quantify the degree of PEGylation.[11]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for this compound protein bioconjugation. Actual results may vary depending on the specific protein and reaction conditions.
| Parameter | Typical Value/Range | Reference |
| Molar Excess of this compound | 10 - 50 fold | [6][10] |
| Reaction pH | 7.2 - 8.5 | [6][10] |
| Reaction Time | 30 - 60 min (RT) or 2 hours (4°C) | [6][10] |
| Degree of PEGylation | Variable (depends on protein and molar excess) | - |
| Protein Recovery | > 80% | - |
Signaling Pathway Diagram
The this compound bioconjugation is a chemical modification technique and does not inherently target a specific signaling pathway. The biological effect of the PEGylated protein will depend on the function of the parent protein. However, this technology is often employed in the development of therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[11][12][13] The following diagram illustrates a simplified concept of how a PEGylated antibody-drug conjugate might function.
Figure 2. Conceptual pathway of a PEGylated antibody-drug conjugate.
Conclusion
The protocol described provides a general framework for the successful bioconjugation of this compound to proteins. Optimization of reaction conditions, particularly the molar ratio of the PEG reagent to the protein, is often necessary to achieve the desired degree of PEGylation while maintaining the biological activity of the protein. Proper characterization of the final conjugate is critical to ensure its quality and efficacy for downstream applications in research and drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanocs.net [nanocs.net]
- 6. Succinimidyl PEG NHS, mPEG-NHS(SC) [nanocs.net]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for m-PEG5-MS in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG5-MS (methoxy-polyethylene glycol (5)-mesylate) in the synthesis of antibody-drug conjugates (ADCs). This document outlines the rationale for using a PEGylated linker, detailed experimental protocols for conjugation and characterization, and methods for evaluating the efficacy of the resulting ADC.
Introduction to this compound in ADC Synthesis
Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker molecule connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy.
This compound is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a methoxy (B1213986) cap at one terminus and a reactive mesylate (methanesulfonyl) group at the other. The mesylate is an excellent leaving group, facilitating covalent bond formation with nucleophilic functional groups on a drug molecule, such as hydroxyl or amino groups, through a nucleophilic substitution reaction. The PEG moiety, consisting of five repeating ethylene (B1197577) glycol units, offers several key advantages in ADC design:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic payloads and the resulting ADC, reducing the propensity for aggregation.[1][2]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to a longer circulation half-life by reducing renal clearance.[1]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[3]
-
Cleavable Linker: While PEG itself is stable, the linkage formed with the drug can be designed to be cleavable under specific physiological conditions, such as the acidic environment of lysosomes within cancer cells, ensuring targeted drug release.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using this compound. Optimization of specific parameters may be required depending on the antibody, drug, and desired final product characteristics.
Synthesis of Drug-Linker Moiety (Drug-PEG5-OMe)
This protocol describes the conjugation of a drug molecule containing a nucleophilic group (e.g., a hydroxyl or primary amine) to the this compound linker.
Materials:
-
Drug molecule with a nucleophilic functional group
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass Spectrometer (MS) for product characterization
Procedure:
-
Under an inert atmosphere, dissolve the drug molecule in the anhydrous aprotic solvent in the reaction vessel.
-
Add the non-nucleophilic base to the reaction mixture. The molar equivalent of the base will depend on the specific drug and reaction conditions and should be optimized.
-
In a separate vial, dissolve this compound in the same anhydrous aprotic solvent.
-
Slowly add the this compound solution to the drug solution while stirring. A typical molar ratio is 1.2 to 1.5 equivalents of this compound to 1 equivalent of the drug.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench the reaction if necessary (e.g., by adding a small amount of water).
-
Purify the Drug-PEG5-OMe conjugate using preparative HPLC.
-
Characterize the purified product by MS to confirm the correct molecular weight and by NMR for structural verification if necessary.
Antibody-Drug Conjugation
This protocol outlines the conjugation of the activated Drug-PEG5-OMe to a monoclonal antibody. This example assumes a cysteine-based conjugation strategy, which requires the reduction of interchain disulfide bonds in the antibody to generate free sulfhydryl groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Drug-Linker moiety with a maleimide (B117702) or other thiol-reactive group (if not already incorporated in the drug)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC)-HPLC system
-
LC-MS system
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP per antibody).
-
Incubate the reaction at 37°C for 1-2 hours to partially or fully reduce the interchain disulfide bonds. The extent of reduction will determine the number of available conjugation sites.
-
Remove the excess reducing agent by buffer exchange using SEC or TFF.
-
-
Conjugation:
-
Immediately after reduction and buffer exchange, add the Drug-Linker moiety to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker-drug.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC or TFF.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.
-
In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the newly synthesized ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for a period that allows for ADC internalization and drug-induced cytotoxicity (typically 72-96 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general outline for evaluating the anti-tumor activity of the ADC in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Inject the target cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at one or more dose levels).
-
Administer the treatments intravenously (or via another appropriate route) according to the desired dosing schedule (e.g., once weekly).
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis if desired.
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.
Data Presentation
While specific quantitative data for ADCs synthesized with the this compound linker is not publicly available in a structured format, the following tables represent how such data should be organized for clear comparison.
Table 1: ADC Synthesis and Characterization
| ADC Name | Antibody | Drug | Linker | Molar Ratio (Drug-Linker:Ab) | Conjugation Efficiency (%) | Average DAR (HIC-HPLC) | Average DAR (LC-MS) | % Monomer (SEC) |
| Example ADC-1 | Anti-HER2 | MMAE | This compound | 10:1 | 85 | 3.8 | 3.9 | >95 |
| Example ADC-2 | Anti-EGFR | PBD | This compound | 8:1 | 78 | 3.5 | 3.6 | >95 |
Table 2: In Vitro Cytotoxicity
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| SK-BR-3 | HER2+++ | Example ADC-1 | 0.5 |
| Unconjugated Anti-HER2 | >1000 | ||
| Free MMAE | 0.1 | ||
| MDA-MB-468 | HER2- | Example ADC-1 | >1000 |
| A431 | EGFR+++ | Example ADC-2 | 0.2 |
| Unconjugated Anti-EGFR | >1000 | ||
| Free PBD | 0.05 |
Table 3: In Vivo Efficacy in Xenograft Model
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| SK-BR-3 | Vehicle | - | QW x 3 | 0 |
| Unconjugated Anti-HER2 | 10 | QW x 3 | 20 | |
| Example ADC-1 | 3 | QW x 3 | 85 | |
| Example ADC-1 | 1 | QW x 3 | 60 | |
| A431 | Vehicle | - | QW x 3 | 0 |
| Unconjugated Anti-EGFR | 10 | QW x 3 | 15 | |
| Example ADC-2 | 1 | QW x 3 | 90 |
Visualizations
Logical Relationship of ADC Components
References
Application Notes and Protocols for m-PEG5-MS in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG5-MS in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide the necessary flexibility for optimal ternary complex formation. The this compound linker, a methoxy-terminated five-unit PEG chain functionalized with a methanesulfonyl (mesyl) group, is a valuable tool in PROTAC synthesis. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to a corresponding nucleophile (e.g., an amine, hydroxyl, or thiol group) on a POI or E3 ligase ligand. This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs.
Data Presentation: The Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that must be optimized to ensure efficient protein degradation. While specific data for PROTACs utilizing an this compound linker is not extensively available in the public domain, the following tables present representative data from studies on PROTACs targeting the epigenetic reader protein BRD4, illustrating the general effect of PEG linker length on key performance metrics. This data is intended to provide a comparative framework for researchers designing novel PROTACs.
Table 1: Effect of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 4 | 11 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Alkyl Chain | >1000 | <20 |
| PROTAC B | PEG2 | 150 | 85 |
| PROTAC C | PEG4 | 25 | >95 |
| PROTAC D | PEG6 | 50 | 90 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4 and its Impact on the NF-κB Pathway
BRD4 plays a critical role in the regulation of gene expression, including genes involved in inflammatory and oncogenic signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. BRD4 is known to associate with acetylated RelA, a subunit of the NF-κB complex, and promote the transcription of NF-κB target genes. A PROTAC designed to degrade BRD4 can therefore disrupt this signaling axis, leading to the downregulation of pro-inflammatory and pro-survival genes.
Caption: PROTAC-mediated degradation of BRD4 disrupts NF-κB signaling.
Experimental Protocols
I. Synthesis of a PROTAC using this compound Linker
This protocol describes a general method for the synthesis of a PROTAC by conjugating an amine-containing POI ligand with an E3 ligase ligand using the this compound linker. This is a two-step process involving the initial reaction of this compound with the E3 ligase ligand, followed by coupling with the POI ligand.
Materials:
-
This compound
-
POI ligand with a free amine group (POI-NH₂)
-
E3 ligase ligand with a free hydroxyl or amine group (E3-OH or E3-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium hydride (NaH) (for hydroxyl coupling)
-
Standard laboratory glassware and stirring equipment
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC using this compound.
Procedure:
Step 1: Synthesis of the E3 Ligase-Linker Intermediate (E3-O-PEG5-MS or E3-N-PEG5-MS)
-
For hydroxyl-containing E3 ligase (E3-OH):
-
Dissolve the E3-OH (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-O-PEG5-MS intermediate.
-
-
For amine-containing E3 ligase (E3-NH₂):
-
Dissolve the E3-NH₂ (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the E3-N-PEG5-MS intermediate.
-
Step 2: Synthesis of the Final PROTAC
-
Dissolve the E3-Linker intermediate from Step 1 (1.0 eq) and the POI-NH₂ (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
II. Biological Evaluation of PROTAC Activity
A. Western Blot for PROTAC-Induced Protein Degradation
This protocol details the most common method for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow for Western Blot Analysis
Application Notes and Protocols: A Step-by-Step Guide to Protein PEGylation with m-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development. This modification can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and enhance solubility and stability. The m-PEG5-NHS ester is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the N-terminus and the epsilon-amine group of lysine (B10760008) residues, to form stable amide bonds.
These application notes provide a comprehensive, step-by-step guide to performing protein PEGylation using m-PEG5-NHS ester, including detailed protocols for the conjugation reaction, purification of the PEGylated product, and subsequent characterization to determine the degree of PEGylation.
Chemical Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the protein with the N-hydroxysuccinimide (NHS) ester of the m-PEG5 molecule. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[1]
Caption: Chemical reaction of m-PEG5-NHS ester with a primary amine on a protein.
Experimental Protocols
This section details the necessary steps for successful protein PEGylation, from initial reaction setup to final characterization of the conjugate.
Protein PEGylation with m-PEG5-NHS Ester
This protocol outlines the conjugation reaction between a protein and m-PEG5-NHS ester. The molar ratio of the PEG reagent to the protein is a critical parameter that influences the degree of PEGylation and should be optimized for each specific protein.[2][3]
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
m-PEG5-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Reagent Preparation: Immediately before use, prepare a stock solution of m-PEG5-NHS ester (e.g., 10-100 mM) in anhydrous DMSO or DMF. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.[4]
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration typically between 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.[4]
-
PEGylation Reaction:
-
Add the desired molar excess of the dissolved m-PEG5-NHS ester to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[1]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to maintain protein stability.
-
-
Incubation: Incubate the reaction mixture with gentle stirring. Incubation conditions can be varied to control the extent of PEGylation:
-
30-60 minutes at room temperature.
-
2 hours at 4°C for proteins sensitive to higher temperatures.[1]
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted m-PEG5-NHS ester.[5] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Proceed immediately to the purification step to remove unreacted PEG reagent and byproducts.
Purification of PEGylated Protein
Several chromatographic techniques can be employed to purify the PEGylated protein from the reaction mixture, which typically contains the desired product, unreacted protein, excess PEG reagent, and reaction byproducts. The choice of method depends on the physicochemical differences between these components.
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the larger PEGylated protein from the smaller, unreacted protein and excess PEG reagent.[6][7]
Protocol:
-
Equilibrate an appropriate SEC column (e.g., Sephacryl, Superose) with a suitable buffer (e.g., PBS).
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Monitor the eluate using UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unreacted protein.
-
Collect fractions corresponding to the desired peak and pool them.
IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated species from the unreacted protein.[8][9]
Protocol:
-
Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein and the desired pH of the mobile phase.
-
Equilibrate the IEX column with a low-ionic-strength binding buffer.
-
Load the reaction mixture onto the column.
-
Wash the column with the binding buffer to remove unbound components.
-
Elute the bound proteins using a linear or step gradient of increasing ionic strength (e.g., by increasing the concentration of NaCl).
-
Monitor the eluate at 280 nm and collect fractions. Different PEGylated species (mono-, di-, etc.) may elute at different salt concentrations.
HIC separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains can alter the hydrophobicity of a protein, enabling separation.[6]
Protocol:
-
Select a HIC resin with appropriate hydrophobicity.
-
Equilibrate the column with a high-salt buffer (e.g., containing ammonium (B1175870) sulfate) to promote hydrophobic interactions.
-
Load the sample onto the column.
-
Elute the proteins by applying a descending salt gradient.
-
Monitor the eluate at 280 nm and collect fractions.
Characterization of PEGylated Protein
After purification, it is crucial to characterize the PEGylated protein to determine the degree of PEGylation and confirm its identity and purity.
SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their un-PEGylated counterparts, appearing as bands with a higher apparent molecular weight.[10][11][12]
Protocol:
-
Sample Preparation: Mix the purified PEGylated protein, un-PEGylated protein control, and a molecular weight marker with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel in an appropriate running buffer until the dye front reaches the bottom.[10]
-
Staining: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[13] For specific detection of PEG, a barium iodide staining method can be used.[11]
-
Analysis: Compare the migration of the PEGylated protein to the un-PEGylated control and the molecular weight marker to estimate the apparent molecular weight and assess the degree of PEGylation.
Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the accurate determination of the number of attached PEG chains.[14][15][16]
Protocol:
-
Sample Preparation: Desalt the purified PEGylated protein sample using a suitable method (e.g., zip-tip, dialysis) to remove any salts or detergents that could interfere with ionization.
-
MS Analysis:
-
For Electrospray Ionization (ESI-MS) , infuse the sample into the mass spectrometer. The resulting spectrum of multiply charged ions can be deconvoluted to determine the molecular weight of the intact PEGylated protein.
-
For Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) , co-crystallize the sample with a suitable matrix on a target plate and analyze.
-
-
Data Analysis: Calculate the degree of PEGylation by subtracting the molecular weight of the un-PEGylated protein from the measured molecular weight of the PEGylated protein and dividing by the molecular weight of the m-PEG5 moiety.
Experimental Workflow
The overall process of protein PEGylation can be visualized as a sequential workflow.
Caption: A comprehensive workflow for protein PEGylation with m-PEG5-NHS ester.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the PEGylation reaction and subsequent purification and characterization steps.
Table 1: Reaction Conditions for Protein PEGylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| m-PEG5-NHS Ester Molar Excess | 10x - 50x | Should be optimized for the target degree of PEGylation.[1] |
| Reaction Buffer | Amine-free (e.g., PBS) | Avoid Tris, glycine, or other amine-containing buffers.[4] |
| pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[2] |
| Temperature | 4°C or Room Temperature | Lower temperatures can be used for sensitive proteins.[1] |
| Reaction Time | 30 - 120 minutes | Longer times can lead to a higher degree of PEGylation.[1] |
Table 2: Comparison of Purification Methods for PEGylated Proteins
| Method | Principle of Separation | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Good for removing excess PEG and unreacted protein.[7] | Limited resolution for species with similar sizes. |
| Ion-Exchange Chromatography (IEX) | Net Charge | High resolution for separating different PEGylated species.[8] | Requires optimization of buffer pH and ionic strength. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can separate positional isomers.[6] | Protein may precipitate at high salt concentrations. |
Table 3: Characterization Techniques for PEGylated Proteins
| Technique | Information Obtained | Key Considerations |
| SDS-PAGE | Apparent molecular weight, degree of PEGylation (qualitative). | PEGylated proteins migrate anomalously, appearing larger than their actual molecular weight.[10] |
| Mass Spectrometry (MS) | Precise molecular weight, accurate degree of PEGylation.[16] | Requires desalting of the sample. |
| HPLC (SEC and RP-HPLC) | Purity, presence of aggregates, separation of isomers.[17] | Method development is required for each specific PEGylated protein. |
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated proteins: Optimizing conjugation reactions using triple detection SEC | Malvern Panalytical [malvernpanalytical.com]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymc.eu [ymc.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. iitg.ac.in [iitg.ac.in]
- 14. enovatia.com [enovatia.com]
- 15. benchchem.com [benchchem.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG5-MS in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of methoxy-pentaethylene glycol-mesylate (m-PEG5-MS) in nucleophilic substitution reactions. This reagent is a valuable tool for the covalent attachment of a hydrophilic PEG spacer to a wide range of molecules, enhancing their solubility, stability, and pharmacokinetic properties.[1][2] The mesylate group serves as an excellent leaving group, facilitating efficient conjugation with various nucleophiles.[3][4]
Overview of this compound
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a reactive mesylate ester. The PEG chain imparts hydrophilicity to the modified molecule, which can be advantageous for applications in drug delivery, protein modification, and surface functionalization.[1][2] The general structure of this compound is:
CH₃O-(CH₂CH₂O)₅-SO₂CH₃
The key reactive feature of this compound is the methanesulfonyl (mesyl) group, which is readily displaced by nucleophiles in an Sₙ2 reaction.[3][4] This allows for the covalent attachment of the m-PEG5- moiety to a variety of substrates.
Applications
The versatility of this compound makes it suitable for a range of applications in research and drug development, including:
-
PEGylation of Proteins and Peptides: Modification of therapeutic proteins and peptides with this compound can improve their pharmacological properties, such as increasing circulating half-life, enhancing solubility, and reducing immunogenicity.[1][5][6]
-
Drug Delivery Systems: this compound can be used to functionalize nanoparticles, liposomes, and other drug carriers to improve their biocompatibility and circulation time.[7][8][9]
-
PROTAC and ADC Linkers: As a flexible and hydrophilic spacer, this compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[10]
-
Surface Modification: The hydrophilicity of the PEG chain can be imparted to surfaces to reduce non-specific protein adsorption and improve biocompatibility of materials.[2]
General Reaction Scheme
The fundamental reaction involving this compound is a nucleophilic substitution, as depicted in the following diagram:
Caption: General workflow of nucleophilic substitution using this compound.
Experimental Protocols
The following protocols provide starting points for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Reaction with Amine Nucleophiles
Primary and secondary amines are common nucleophiles for PEGylation. The reaction with this compound results in a stable secondary or tertiary amine linkage.
Protocol 1: General PEGylation of an Amine-Containing Molecule
-
Dissolution: Dissolve the amine-containing substrate in a suitable anhydrous aprotic solvent such as Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN).
-
Addition of Base: Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA).
-
Addition of this compound: Add 1.0 to 1.2 equivalents of this compound to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography.
Table 1: Summary of Reaction Conditions for Amine Nucleophiles
| Parameter | Condition | Notes |
| Nucleophile | Primary or Secondary Amine | |
| Solvent | Anhydrous DCM, DMF, ACN | [11] |
| Base | TEA, DIPEA (1.5 - 2.0 eq.) | [11] |
| Temperature | Room Temperature (can be heated to 40-60 °C to accelerate) | |
| Reaction Time | 12 - 24 hours | |
| Stoichiometry | 1.0 - 1.2 eq. of this compound per amine group |
Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and react efficiently with this compound to form a stable thioether bond.
Protocol 2: General PEGylation of a Thiol-Containing Molecule
-
Dissolution: Dissolve the thiol-containing substrate in a suitable solvent such as DMF or a mixture of an organic solvent and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).
-
Addition of Base: Add a slight excess of a base such as TEA or DIPEA to deprotonate the thiol to the more nucleophilic thiolate.
-
Addition of this compound: Add 1.0 to 1.2 equivalents of this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Similar to the procedure for amine nucleophiles, the product can be isolated by extraction and purified by chromatography.
Table 2: Summary of Reaction Conditions for Thiol Nucleophiles
| Parameter | Condition | Notes |
| Nucleophile | Thiol | |
| Solvent | DMF, ACN, or aqueous buffers (pH 7.0-8.0) | |
| Base | TEA, DIPEA (1.1 - 1.5 eq.) | |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 12 hours | |
| Stoichiometry | 1.0 - 1.2 eq. of this compound per thiol group |
Reaction with Azide (B81097) Nucleophiles (Synthesis of m-PEG5-Azide)
This protocol describes the conversion of a PEG-alcohol to a PEG-azide via a mesylate intermediate, which is analogous to the starting material this compound.[12]
Protocol 3: Synthesis of m-PEG5-Azide from m-PEG5-OH (via Mesylation)
This protocol is provided as a detailed example of a nucleophilic substitution on a PEG-mesylate.
Step 1: Mesylation of m-PEG5-OH
-
Dissolve m-PEG5-OH (1 eq.) and triethylamine (1.5 eq.) in dry dichloromethane (CH₂Cl₂).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[12]
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain this compound.
Step 2: Azide Substitution
-
Dissolve the crude this compound (1 eq.) in ethanol.
-
Add sodium azide (NaN₃) (1.5 eq.).
-
Reflux the mixture for 12 hours.[12]
-
Cool the reaction to room temperature and concentrate.
-
Dissolve the residue in CH₂Cl₂ and wash with water.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate to yield m-PEG5-Azide.
Table 3: Summary of Reaction Conditions for Azide Nucleophile
| Parameter | Condition | Reference |
| Nucleophile | Sodium Azide (NaN₃) | [12] |
| Solvent | Ethanol | [12] |
| Base | Not required for substitution | |
| Temperature | Reflux | [12] |
| Reaction Time | 12 hours | [12] |
| Stoichiometry | 1.5 eq. of NaN₃ | [12] |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction with this compound.
Caption: Typical experimental workflow for PEGylation with this compound.
Storage and Handling
This compound should be stored at -20°C in a dry, dark place to prevent degradation.[13] It is advisable to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, which can hydrolyze the mesylate group. When preparing solutions, use anhydrous solvents.[14]
References
- 1. bachem.com [bachem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of water well-dispersed PEGylated iron oxide nanoparticles for MR/optical lymph node imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. The Synthesis Methodology of PEGylated Fe3O4@Ag Nanoparticles Supported by Their Physicochemical Evaluation | MDPI [mdpi.com]
- 10. medkoo.com [medkoo.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG5-Ms, 65883-12-7 | BroadPharm [broadpharm.com]
- 14. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for m-PEG5-MS in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methoxy-poly(ethylene glycol)-5-methanesulfonate (m-PEG5-MS) in the development of advanced drug delivery systems. Detailed protocols for the synthesis, characterization, and evaluation of this compound-modified drug carriers are provided to guide researchers in their drug development endeavors.
Introduction to this compound in Drug Delivery
Methoxy-poly(ethylene glycol)-5-methanesulfonate (this compound) is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in the field of drug delivery. The methoxy (B1213986) cap at one end of the PEG chain renders it chemically inert, while the mesylate group at the other end provides a reactive site for conjugation to various molecules and materials. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups such as amines, thiols, and hydroxyls present on drug molecules, proteins, or the surface of nanoparticles.[]
The incorporation of the PEG5 spacer offers several advantages for drug delivery systems:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic drugs and enhances the stability of drug conjugates and nanoparticles in biological fluids.[]
-
Prolonged Circulation Time: PEGylation, the process of attaching PEG chains, creates a hydrophilic shield around the drug carrier, which can reduce recognition by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.
-
Reduced Immunogenicity: The PEG layer can mask antigenic sites on therapeutic proteins or drug carriers, reducing their immunogenicity.[]
-
Controlled Drug Release: When incorporated into nanoparticle formulations, this compound can influence the drug release kinetics, often leading to a more sustained release profile.[]
-
Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the risk of toxicity.[]
Applications of this compound
The unique properties of this compound make it suitable for a range of applications in drug delivery:
-
Nanoparticle Surface Modification: this compound is widely used to functionalize the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. This surface modification enhances their stability and "stealth" properties in vivo.
-
Linker for Antibody-Drug Conjugates (ADCs): In the burgeoning field of ADCs, this compound can act as a flexible and hydrophilic linker to conjugate potent cytotoxic drugs to monoclonal antibodies.[] This ensures that the ADC remains stable in circulation and that the cytotoxic payload is delivered specifically to the target cancer cells.
-
Protein and Peptide PEGylation: Covalent attachment of this compound to therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties.[]
-
Hydrogel Formulation: this compound can be used as a component in the synthesis of hydrogels for controlled drug release applications.
Experimental Protocols
The following sections provide detailed protocols for key experiments involving the use of this compound in the development of a drug-loaded nanoparticle formulation.
Synthesis of m-PEG5-Modified Nanoparticles
This protocol describes the surface modification of pre-formed polymeric nanoparticles with this compound. The example uses nanoparticles formulated from a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) that has been functionalized with amine groups on its surface.
Materials:
-
Amine-functionalized PLGA nanoparticles encapsulating a model drug (e.g., doxorubicin)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dialysis membrane (MWCO 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Disperse the amine-functionalized PLGA nanoparticles in anhydrous DMF.
-
Add this compound to the nanoparticle suspension. The molar ratio of this compound to the surface amine groups on the nanoparticles should be optimized (e.g., 10:1).
-
Add triethylamine (TEA) to the reaction mixture to act as a base, facilitating the nucleophilic substitution reaction. The molar ratio of TEA to this compound is typically 2:1.
-
Allow the reaction to proceed under gentle stirring at room temperature for 24 hours.
-
After the reaction, dialyze the nanoparticle suspension against deionized water for 48 hours using a 10 kDa MWCO dialysis membrane to remove unreacted this compound, DMF, and TEA. The water should be changed every 6-8 hours.
-
Collect the purified m-PEG5-modified nanoparticles and store them at 4°C for further characterization.
Diagram of Synthesis Workflow:
References
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG5-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. This process involves attaching PEG chains to the nanoparticle surface, which imparts a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system (MPS).[1] This, in turn, prolongs systemic circulation time, enhancing the probability of the nanoparticle reaching its target site.[1][2]
m-PEG5-MS is a short-chain methoxy-terminated PEG derivative activated with a methanesulfonyl (mesyl) group. The mesyl group is an excellent leaving group, facilitating covalent conjugation to nucleophilic functional groups present on the nanoparticle surface, such as amines (-NH2) or thiols (-SH), through a nucleophilic substitution reaction.[3] The short PEG5 chain provides hydrophilicity and biocompatibility while minimizing potential immunogenic responses that can be associated with longer PEG chains.[4]
These application notes provide a comprehensive guide to the surface modification of nanoparticles using this compound, including detailed protocols for conjugation and characterization, and an example of its application in targeted cancer therapy.
Applications
The surface modification of nanoparticles with this compound is applicable to a wide range of nanoparticle types, including:
-
Liposomes and Lipid Nanoparticles (LNPs): For the delivery of nucleic acids (siRNA, mRNA) and small molecule drugs.[1]
-
Polymeric Nanoparticles (e.g., PLGA): For controlled release of therapeutics.[5]
-
Inorganic Nanoparticles (e.g., Gold, Iron Oxide): For applications in diagnostics, imaging (MRI), and targeted drug delivery.[6]
A key application is in the development of targeted drug delivery systems for cancer therapy. By reducing non-specific uptake, PEGylated nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.[7] Furthermore, the hydroxyl terminus of this compound can be further functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting of specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[1][5][6]
Quantitative Data on Nanoparticle Properties Post-Modification
The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation.
| Parameter | Before Modification | After this compound Modification | Characterization Technique |
| Hydrodynamic Diameter | 100 nm | 110-120 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | +25 mV (for amine-NP) | +5 mV to -5 mV | Electrophoretic Light Scattering |
| PEG Grafting Density | N/A | Variable (e.g., 1-5 PEG/nm²) | TGA, HPLC, NMR |
| Drug Loading Efficiency | 85% | ~80% (slight decrease possible) | UV-Vis or Fluorescence Spectroscopy |
| In Vivo Half-Life | < 1 hour | 4-6 hours (short-chain PEG) | Pharmacokinetic studies in animal models |
Note: The values presented are representative and will vary depending on the nanoparticle core material, size, surface chemistry, and the specific reaction conditions.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles with primary amine groups on their surface via a nucleophilic substitution reaction.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH2, liposomes with amine-lipids)
-
This compound (BroadPharm, BP-22906)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl Sulfoxide - DMSO)
-
Tertiary amine base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.4-8.0)
-
Purification system (e.g., dialysis cassettes with appropriate MWCO, size exclusion chromatography, or ultracentrifugation)
-
Deionized water
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer or anhydrous solvent to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in the same solvent at a concentration of 10-50 mg/mL.
-
Reaction Setup:
-
To the nanoparticle dispersion, add the tertiary amine base (e.g., TEA) to a final concentration of 10-20 mM. This will deprotonate the primary amines on the nanoparticle surface, increasing their nucleophilicity.
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to surface amine groups can be varied from 10:1 to 50:1 to control the PEG grafting density.
-
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Purification:
-
Remove unreacted this compound and other reagents by dialysis against deionized water for 24-48 hours, with frequent water changes.
-
Alternatively, purify the PEGylated nanoparticles using size exclusion chromatography or repeated cycles of ultracentrifugation and resuspension in fresh buffer.
-
-
Characterization: Characterize the purified nanoparticles for size, zeta potential, and PEG grafting density using the techniques outlined in Protocol 2.
-
Storage: Store the purified this compound modified nanoparticles at 4°C.
Protocol 2: Characterization of this compound Modified Nanoparticles
1. Hydrodynamic Diameter and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS/ELS analysis.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
Compare the results with the unmodified nanoparticles. A successful PEGylation will typically result in a slight increase in hydrodynamic diameter and a shift in zeta potential towards neutral.[8]
-
2. Quantification of PEG Grafting Density:
-
Technique: Thermogravimetric Analysis (TGA).[9]
-
Procedure:
-
Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.
-
Heat a known mass of the lyophilized sample under a controlled atmosphere (e.g., nitrogen) in a TGA instrument.
-
The weight loss at temperatures corresponding to the decomposition of PEG (typically 200-400°C) is used to calculate the amount of PEG conjugated to the nanoparticles.
-
-
Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).[10]
-
Procedure:
-
Displace the PEG from the nanoparticle surface (e.g., using dithiothreitol (B142953) for gold nanoparticles) or dissolve the nanoparticle core (e.g., using potassium cyanide for gold nanoparticles).[10]
-
Separate the liberated PEG using reverse-phase HPLC and quantify it using a charged aerosol detector against a standard curve of known this compound concentrations.[10]
-
Diagrams
Experimental Workflow
Caption: Experimental workflow for nanoparticle modification.
Reaction Scheme: Modification of Amine-Functionalized Nanoparticle
Caption: Reaction of this compound with an amine-functionalized nanoparticle.
Signaling Pathway: Inhibition of EGFR Pathway by Drug-Loaded Nanoparticle
References
- 1. Development of EGFR-Targeted Polymer Blend Nanocarriers for Combination Paclitaxel/Lonidamine Delivery to Treat Multi-Drug Resistance in Human Breast and Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR-targeting PLGA-PEG nanoparticles as a curcumin delivery system for breast cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Conditional internalization of PEGylated nanomedicines by PEG engagers for triple negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG5-MS as a Cleavable Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol-mesylate (m-PEG5-MS) as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This document details the linker's properties, its role in enhancing ADC performance, and provides detailed protocols for its application in ADC synthesis and evaluation.
Introduction to this compound as a Cleavable Linker
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its properties significantly influence the ADC's stability, efficacy, and pharmacokinetic profile.[1][2] this compound is a PEG-based, cleavable linker that offers several advantages in ADC design. The polyethylene (B3416737) glycol (PEG) component, consisting of five repeating ethylene (B1197577) glycol units, enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially lead to a better pharmacokinetic profile with longer circulation times.[][]
The mesylate (MS) group is a good leaving group, facilitating nucleophilic substitution reactions for conjugation to a payload or a modified antibody.[] While specific cleavage mechanisms for this compound in a biological context are not extensively detailed in publicly available literature, cleavable linkers are generally designed to be stable in systemic circulation and release the payload upon internalization into the target cancer cell.[1][2] This targeted release is often triggered by the specific microenvironment of the tumor or the intracellular environment of the cancer cell (e.g., lower pH, presence of specific enzymes).
Mechanism of Action and Experimental Workflow
The general mechanism of action for an ADC utilizing a cleavable linker like this compound involves several key steps, from administration to payload release.
References
Enhancing Therapeutic Protein Stability with m-PEG5-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing m-PEG5-MS (methoxy-polyethylene glycol (5)-methane sulfonate) to enhance the stability of therapeutic proteins. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of protein-based drugs. Benefits include increased serum half-life, improved solubility, reduced immunogenicity, and enhanced resistance to proteolytic degradation.[1] this compound is a monofunctional PEG reagent that contains a methanesulfonyl (mesyl) group, which is an excellent leaving group for facile reaction with nucleophilic residues on the protein surface, such as lysine, histidine, and the N-terminus.[2]
Principle of this compound in Protein Stabilization
PEGylation with this compound enhances protein stability through several mechanisms. The attached PEG chain creates a hydrophilic cloud around the protein, which can increase its hydrodynamic radius, thereby reducing renal clearance and extending its circulation time. This steric hindrance also protects the protein from proteolytic enzymes and can mask immunogenic epitopes. Furthermore, the PEG moiety can improve the conformational stability of the protein and reduce its propensity to aggregate, a common challenge in the manufacturing and storage of therapeutic proteins.[1][3] The choice of PEGylation site and the length of the PEG chain can influence the degree of stabilization; therefore, optimization is crucial for each specific therapeutic protein.[4]
Quantitative Data on Protein Stability Enhancement
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative data from studies on other PEGylated proteins to illustrate the potential improvements in stability. Researchers should perform protein-specific analysis to determine the precise impact of this compound on their therapeutic candidate.
| Parameter | Unmodified Protein (Example) | PEGylated Protein (Example) | Fold Improvement | Reference |
| Thermal Stability (Tm) | Lysozyme: 75°C | PEGylated Lysozyme (5 kDa PEG): 80°C | 1.07x | [5] |
| Proteolytic Resistance (Half-life in presence of trypsin) | α-1 Antitrypsin: ~2 hours | PEGylated α-1 Antitrypsin (20 kDa PEG): >24 hours | >12x | [6] |
| Conformational Stability (ΔG°(H₂O)) | SH3 Domain: 5.2 kcal/mol | tri-PEGylated SH3 Domain: 6.13 kcal/mol | 1.18x | [7] |
| Reduction in Aggregation (Heat-induced) | α-1 Antitrypsin: 80% aggregation | PEGylated α-1 Antitrypsin (40 kDa PEG): <20% aggregation | >4x | [6] |
Experimental Protocols
Protocol 1: PEGylation of a Therapeutic Protein with this compound
This protocol outlines a general procedure for the covalent attachment of this compound to a therapeutic protein. The optimal reaction conditions (e.g., pH, temperature, molar ratio of PEG to protein) should be determined empirically for each specific protein.
Materials:
-
Therapeutic protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
-
Analytical instruments for characterization (e.g., SDS-PAGE, HPLC, mass spectrometry)
Procedure:
-
Protein Preparation: Dissolve the therapeutic protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the protein for reaction with the this compound.
-
This compound Preparation: Immediately before use, dissolve the this compound in the reaction buffer. The amount to dissolve will depend on the desired molar excess of PEG to protein (a starting point of 10:1 to 50:1 molar excess is recommended).
-
PEGylation Reaction: Add the this compound solution to the protein solution while gently stirring. Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a duration of 2 to 24 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
Quenching the Reaction: To stop the PEGylation reaction, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any unreacted this compound.
-
Purification of the PEGylated Protein: Remove unreacted this compound and quenching reagent from the PEGylated protein conjugate using either dialysis against a suitable buffer or size-exclusion chromatography (SEC).[8]
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity.
Protocol 2: Characterization of PEGylated Protein
1. SDS-PAGE Analysis:
-
Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The heterogeneity of the PEGylated product can also be visualized.
2. Size-Exclusion Chromatography (SEC):
-
Use an appropriate SEC column to separate the different species in the reaction mixture.
-
The elution profile will show peaks corresponding to the un-PEGylated protein, mono-PEGylated, di-PEGylated, and higher-order PEGylated species, as well as any unreacted PEG. This method can be used to quantify the extent of PEGylation.[9]
3. Mass Spectrometry (MS):
-
Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the PEGylated protein, confirming the number of attached PEG chains.[10]
Protocol 3: Assessment of Protein Stability
1. Thermal Stability Assay (Differential Scanning Calorimetry - DSC or Thermal Shift Assay):
-
Determine the melting temperature (Tm) of both the un-PEGylated and PEGylated protein. An increase in Tm indicates enhanced thermal stability.
2. Proteolytic Stability Assay:
-
Incubate both the un-PEGylated and PEGylated protein with a protease (e.g., trypsin, chymotrypsin) under controlled conditions.
-
Take samples at various time points and analyze the protein degradation by SDS-PAGE or HPLC. An increased half-life of the PEGylated protein indicates enhanced resistance to proteolysis.[6]
3. Aggregation Assay (Dynamic Light Scattering - DLS or SEC):
-
Subject both the un-PEGylated and PEGylated protein to stress conditions (e.g., elevated temperature, agitation).
-
Monitor the formation of aggregates over time using DLS to measure changes in particle size or SEC to quantify the amount of soluble monomer. A lower rate of aggregation for the PEGylated protein indicates improved stability.
Signaling Pathways
It is important to note that this compound is a chemical modification reagent and does not directly interact with or modulate specific cellular signaling pathways. The purpose of PEGylation is to improve the physicochemical and pharmacokinetic properties of the therapeutic protein itself. The biological activity of the PEGylated protein will still be mediated through its intended target and the associated signaling pathways. The impact of PEGylation on the protein's binding affinity to its target should be assessed to ensure that the modification does not abrogate its therapeutic function.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creativepegworks.com [creativepegworks.com]
Application Notes: Site-Specific Protein Modification using m-PEG5-MS
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Characterization of m-PEG5-MS Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity.[1][2][3] The m-PEG5-MS conjugate, where a methoxy-capped PEG chain with five ethylene (B1197577) glycol repeat units is attached to a target molecule (MS), requires rigorous analytical characterization to ensure quality, consistency, and efficacy. The inherent heterogeneity of PEGylation reactions makes the characterization of these conjugates analytically challenging.[2][4]
This document provides detailed protocols for a suite of complementary analytical techniques essential for the comprehensive characterization of this compound conjugates. These methods include Mass Spectrometry (MS) for precise mass determination and site analysis, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for absolute molar mass and aggregation analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification.
Overall Analytical Workflow
A multi-faceted analytical approach is crucial for the thorough characterization of this compound conjugates. The following workflow illustrates how different techniques can be integrated to provide a complete picture of the conjugate's properties, from primary structure to solution behavior.
Caption: Integrated workflow for this compound conjugate characterization.
Mass Spectrometry (MS) for Identity and Purity
Mass spectrometry is an indispensable tool for confirming the covalent attachment of the m-PEG5 moiety and determining the degree of PEGylation.[2][4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of the intact conjugate, while peptide mapping of a digested protein conjugate can identify the specific amino acid residue(s) where PEGylation occurred.[1][5]
Experimental Protocol: LC-MS/MS Peptide Mapping
This protocol is designed for identifying the conjugation site on a protein-based MS molecule.
-
Sample Preparation (Denaturation, Reduction, and Alkylation):
-
Reconstitute the purified m-PEG5-Protein conjugate in 50 mM ammonium (B1175870) bicarbonate (pH 7.8).[6]
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 60 minutes at 37°C to reduce disulfide bonds.[6]
-
Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.[6]
-
-
Enzymatic Digestion:
-
Add a suitable protease (e.g., Trypsin) at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C for 6-18 hours.[6]
-
-
Sample Cleanup:
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient would be 0-60% B over 30-60 minutes.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
MS System: Orbitrap or Q-TOF mass spectrometer.
-
Mode: Positive ion, data-dependent acquisition (DDA).
-
Full MS Scan Range: 300–2000 m/z.[6]
-
MS/MS: Select the top 5-10 most intense ions for fragmentation (CID or HCD).
-
-
Data Analysis:
-
Use bioinformatics software to search the MS/MS spectra against the protein sequence.
-
Identify peptides showing a mass modification corresponding to the m-PEG5 moiety to pinpoint the site of conjugation.
-
Data Presentation: Expected Mass Contributions
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Ethylene Glycol Unit | C₂H₄O | 44.0262 |
| Methoxy Group (CH₃O-) | CH₃O | 31.0184 |
| m-PEG5 Moiety | C₁₁H₂₄O₆ | 252.1573 |
| Linker Chemistry | Varies | User-defined |
| Total Mass Shift | - | ~252.16 + Linker Mass |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for identifying the m-PEG5 conjugation site.
SEC-MALS for Molar Mass and Aggregation
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size, but when coupled with Multi-Angle Light Scattering (MALS), it becomes a powerful tool for determining the absolute molar mass of the conjugate, independent of elution time or molecular shape.[7][8] This is critical for PEGylated molecules, whose conformations differ significantly from standard protein markers.[8] SEC-MALS also provides information on the degree of PEGylation, sample polydispersity, and the presence of aggregates.[8][9]
Experimental Protocol: SEC-MALS Analysis
-
System Setup:
-
Mobile Phase Preparation:
-
Use a filtered and degassed buffer appropriate for the sample, such as phosphate-buffered saline (PBS), pH 7.4. The mobile phase should be identical to the sample buffer to avoid baseline disruption.
-
-
Column Selection and Equilibration:
-
Select a SEC column with a pore size suitable for the expected size of the this compound conjugate.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until the MALS and dRI detector baselines are stable.
-
-
Sample Preparation and Injection:
-
Prepare the this compound conjugate in the mobile phase at a known concentration (e.g., 1-5 mg/mL).[10]
-
Filter the sample through a 0.1 µm or 0.2 µm filter to remove particulates.
-
Inject an appropriate volume (e.g., 50-100 µL) onto the column.
-
-
Data Acquisition and Analysis:
-
Collect data from the UV, MALS, and dRI detectors simultaneously.
-
Perform data analysis using the conjugate analysis module in the software. This requires the known dn/dc values (refractive index increment) and UV extinction coefficients for both the MS molecule and the m-PEG5.
-
The software will calculate the molar mass of the conjugate, as well as the individual masses of the MS and PEG components across the elution peak.[11]
-
Data Presentation: Key SEC-MALS Parameters
| Parameter | Description | Typical Value/Goal |
| Weight-Averaged Molar Mass (Mw) | Absolute molar mass of the conjugate. | Should match theoretical mass of MS + (n * m-PEG5). |
| Polydispersity Index (Đ or PDI) | Mw/Mn; a measure of the broadness of the molar mass distribution. | Close to 1.0 for a homogenous species. |
| Degree of PEGylation (DoP) | Average number of PEG chains per MS molecule. | Should match the target DoP (e.g., 1, 2). |
| Aggregation Level (%) | Percentage of high molecular weight species. | Typically <5%, application-dependent. |
Workflow Diagram: SEC-MALS Analysis
Caption: Workflow for SEC-MALS conjugate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for the structural characterization of PEG conjugates.[12] It can confirm the presence of the PEG chain, determine the degree of functionalization, and assess the purity of the sample.[12][13] The characteristic sharp singlet of the PEG backbone's repeating methylene (B1212753) protons is easily identifiable.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Lyophilize 1-5 mg of the purified this compound conjugate to remove any residual H₂O.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃) that solubilizes the conjugate.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Temperature: 25°C.
-
Key Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. If using D₂O, apply solvent suppression to attenuate the residual HOD peak.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using a known reference signal (e.g., TMS or a residual solvent peak).
-
Integrate the characteristic signals of the m-PEG5 moiety and signals unique to the MS molecule.
-
The ratio of the integrations can be used to confirm the degree of PEGylation, by comparing the integral of the PEG backbone protons to a known number of protons on the MS molecule.[14]
-
Data Presentation: Characteristic ¹H NMR Signals for m-PEG5
| Protons | Description | Expected Chemical Shift (ppm) |
| -O-CH₃ | Methoxy terminal group | ~3.38 (singlet) |
| -CH₂-O-CH₃ | Methylene adjacent to methoxy | ~3.54 (triplet) |
| -(CH₂-CH₂-O)n- | PEG backbone repeating units | ~3.64 (singlet/multiplet) |
| -CH₂-Linker | Methylene adjacent to conjugation site | Varies depending on linker chemistry |
Note: Chemical shifts can vary slightly based on solvent and the nature of the conjugated molecule.
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the successful incorporation of the PEG moiety into the conjugate.[15] It works by detecting the characteristic vibrations of chemical bonds. The PEG backbone has a very strong and distinctive C-O-C (ether) stretching vibration, which serves as a clear fingerprint for its presence.[16][17]
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
If the sample is a solid (lyophilized powder), place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
If the sample is in solution, deposit a drop onto the ATR crystal and allow the solvent to evaporate, leaving a thin film of the conjugate.
-
-
FTIR Measurement:
-
Spectrometer: Any standard FTIR spectrometer equipped with an ATR accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000 - 600 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be automatically ratioed against the background.
-
Identify the characteristic absorption bands. Compare the spectrum of the conjugate with that of the unconjugated MS molecule. The appearance of a strong band around 1100 cm⁻¹ confirms successful PEGylation.[17]
-
Data Presentation: Characteristic FTIR Absorption Bands for PEG
| Vibration | Functional Group | Characteristic Wavenumber (cm⁻¹) |
| C-O-C Stretch | Ether backbone | ~1100 (very strong, sharp) |
| C-H Stretch | Methylene groups | ~2880 (strong) |
| C-H Bend | Methylene groups | ~1460 and ~1340 |
| O-H Stretch | Terminal hydroxyl (if present) | ~3400 (broad) |
Workflow Diagram: FTIR Analysis
Caption: Workflow for FTIR functional group identification.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wyatt.com [wyatt.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG5-NHS to Protein Molar Ratio
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the molar ratio of m-PEG5-MS (presumed to be m-PEG5-NHS ester for amine reactivity) to protein for successful PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG5-NHS and how does it react with proteins?
m-PEG5-NHS is a monofunctional polyethylene (B3416737) glycol (PEG) reagent with a methoxy (B1213986) cap at one end and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester is a reactive group that specifically targets primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. This process, known as PEGylation, is most efficient at a pH range of 7.0-9.0.[1][2][3] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the protein for the PEG reagent.[1][4]
Q2: What is the recommended starting molar ratio of m-PEG5-NHS to protein?
The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of PEGylation, and therefore must be determined empirically.[2] However, a common starting point is a 5- to 20-fold molar excess of the m-PEG5-NHS reagent for protein solutions with a concentration greater than 2 mg/mL.[1] For more dilute protein solutions, a higher molar excess may be necessary to achieve the same level of modification.[1][4]
Q3: How does protein concentration influence the required molar ratio?
Labeling reactions with dilute protein solutions require a greater fold molar excess of the PEG reagent to achieve the same degree of modification compared to reactions with more concentrated protein solutions.[2][4] This is because the lower concentration of protein molecules reduces the probability of successful collisions and therefore slows the reaction rate.
Q4: What are the critical parameters to control during the PEGylation reaction?
Several factors significantly impact the outcome of the PEGylation reaction:[2]
-
Molar Ratio: Directly controls the extent of labeling.
-
pH: The reaction with primary amines is most efficient at a pH between 7.0 and 9.0.[3]
-
Buffer Composition: Must be free of primary amines (e.g., Tris, glycine). Phosphate-buffered saline (PBS) is a common choice.[1][4]
-
Temperature and Incubation Time: Reactions are typically run for 30-60 minutes at room temperature or for 2 hours on ice to slow down the reaction rate and potentially reduce side reactions.[3][4]
-
Reagent Quality: The NHS-ester moiety is susceptible to hydrolysis. Therefore, the PEG reagent should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use, and stock solutions should not be stored in aqueous buffers.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the m-PEG5-NHS to protein molar ratio.
| Problem | Potential Causes | Solutions & Recommendations |
| Low PEGylation Efficiency | 1. Suboptimal Molar Ratio: The molar excess of the PEG reagent is too low. 2. Hydrolysis of NHS Ester: The PEG reagent has been inactivated by exposure to moisture.[5] 3. Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).[1] | 1. Perform a titration experiment by testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal excess for your specific protein and concentration.[2] 2. Prepare the PEG reagent stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions.[4][5] 3. Exchange the protein into an amine-free buffer like PBS at pH 7.2-8.5. |
| Protein Aggregation/Precipitation | 1. Over-Labeling: A high degree of PEGylation can alter the protein's physicochemical properties, leading to aggregation.[2] 2. High Protein Concentration: Increases the likelihood of intermolecular interactions.[6] 3. Suboptimal Reaction Conditions: Incorrect pH or temperature can impact protein stability.[6] 4. High Organic Solvent Concentration: The final concentration of DMSO or DMF used to dissolve the PEG reagent is too high (>10%), causing protein denaturation.[2][7] | 1. Systematically lower the molar ratio of PEG-to-protein. 2. Perform the reaction at a lower protein concentration. 3. Optimize buffer conditions and consider performing the reaction at a lower temperature (4°C) to slow the reaction rate.[6] 4. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[2][4] 5. Add stabilizing excipients such as sucrose (B13894) (5-10%), arginine (50-100 mM), or polysorbate 20 (0.01-0.05%) to the reaction buffer.[6] |
| High Polydispersity (Heterogeneous Mixture) | 1. High Molar Ratio: A large excess of the PEG reagent increases the likelihood that multiple lysine residues will react.[2] 2. High pH: A higher pH (e.g., > 8.5) increases the reactivity of all available primary amines, leading to a more heterogeneous product mixture.[2] | 1. Systematically lower the molar ratio of PEG-to-protein. 2. Perform the reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate and potentially improve selectivity.[2] |
Experimental Protocols
Protocol: Molar Ratio Titration for Optimal Protein PEGylation
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal m-PEG5-NHS to protein molar ratio.
1. Reagent Preparation: a. Protein Solution: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. b. PEG Reagent Solution: Immediately before use, dissolve the m-PEG5-NHS reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]
2. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of protein. b. Add varying amounts of the m-PEG5-NHS stock solution to achieve a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1). c. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[2][4] d. Gently mix and incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C.[3][4]
3. Quenching and Purification: a. (Optional) Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess m-PEG5-NHS.[3] b. Remove excess unreacted PEG and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.[3][4]
4. Analysis: a. Characterize the degree of PEGylation for each molar ratio using techniques like SDS-PAGE (which will show a shift in molecular weight), HPLC, or Mass Spectrometry.[8][9] b. Assess for aggregation using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[6] Aggregates will elute earlier than the monomeric PEGylated protein in SEC.[6]
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Troubleshooting PEGylation with m-PEG5-MS
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during PEGylation reactions using m-PEG5-MS (methoxy-polyethylene glycol-methanesulfonyl).
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) reagent. The "m" indicates that one end is capped with a methoxy (B1213986) group, rendering it inert. The other end is functionalized with a methanesulfonyl (mesyl or Ms) group. The mesyl group is an excellent leaving group, making this reagent highly suitable for nucleophilic substitution (SN2) reactions. It reacts with nucleophiles such as amines and thiols to form stable covalent bonds.[1][2][3]
2. What are the common nucleophiles for reaction with this compound?
The most common nucleophilic groups on biomolecules that react with this compound are the primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) and thiols (e.g., the sulfhydryl group of cysteine residues).[3] The reactivity of these groups is pH-dependent.
3. What are the ideal storage conditions for this compound?
To maintain its reactivity, this compound should be stored at -20°C in a dry, dark environment.[3] Due to its sensitivity to moisture, it is advisable to handle the reagent in a controlled environment and to avoid repeated freeze-thaw cycles.
4. How can I confirm the quality of my this compound reagent?
The quality of the this compound reagent is crucial for a successful PEGylation reaction. Purity and reactivity can be assessed using techniques like Nuclear Magnetic Resonance (NMR) to confirm the structure and the presence of the mesyl group, and High-Performance Liquid Chromatography (HPLC) to check for impurities. It is also recommended to perform a small-scale trial reaction with a model compound to verify its reactivity before proceeding with valuable samples.
5. What analytical techniques are recommended to monitor the PEGylation reaction?
Several techniques can be used to monitor the progress and efficiency of a PEGylation reaction:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A successful PEGylation will result in a noticeable increase in the molecular weight of the protein, which can be visualized as a band shift on the gel.
-
SEC-HPLC (Size Exclusion Chromatography-High-Performance Liquid Chromatography): This method separates molecules based on their size. PEGylated proteins will elute earlier than their unmodified counterparts. The peak areas can be used to quantify the extent of PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides precise molecular weight information, confirming the number of PEG chains attached to the protein.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): This can be used to separate unreacted PEG, PEGylated protein, and unmodified protein.
Troubleshooting Guide for Low PEGylation Yield
Problem: Low or No PEGylation Detected
Below is a step-by-step guide to troubleshoot low PEGylation yield.
Caption: Troubleshooting workflow for low PEGylation yield.
Possible Cause 1: Degraded this compound Reagent
-
Explanation: this compound is sensitive to moisture and can hydrolyze over time, leading to a loss of reactivity. Improper storage or handling can accelerate this degradation.
-
Solution:
-
Always use a fresh vial of this compound or one that has been properly stored at -20°C in a desiccated environment.
-
Avoid multiple freeze-thaw cycles. Aliquot the reagent upon first use.
-
If reagent degradation is suspected, test its activity on a model amine or thiol-containing compound before using it on your target molecule.
-
Possible Cause 2: Suboptimal Reaction pH
-
Explanation: The pH of the reaction buffer is critical as it determines the nucleophilicity of the target functional groups. Primary amines need to be deprotonated to be reactive, which typically requires a pH above their pKa (around 8-9 for lysine ε-amines). Thiols are reactive at a more neutral pH.
-
Solution: Optimize the reaction pH according to the target nucleophile.
| Target Nucleophile | Typical pKa | Recommended pH Range | Notes |
| N-terminal α-amine | ~7.5 - 8.5 | 7.0 - 8.0 | Can be targeted at a lower pH for site-selectivity. |
| Lysine ε-amine | ~10.5 | 8.0 - 9.5 | Higher pH increases reactivity but may decrease protein stability. |
| Cysteine sulfhydryl | ~8.5 | 6.5 - 7.5 | Reaction is more specific at this pH range. |
Possible Cause 3: Incorrect Molar Ratio
-
Explanation: The ratio of this compound to your molecule will influence the degree of PEGylation. An insufficient amount of PEG reagent will result in a low yield.
-
Solution: Perform a series of reactions with varying molar excess of this compound to determine the optimal ratio.
| Starting Molecule | Recommended Starting Molar Excess (PEG:Molecule) |
| Proteins | 5:1 to 20:1 |
| Peptides | 1.5:1 to 5:1 |
| Small Molecules | 1.1:1 to 2:1 |
Possible Cause 4: Insufficient Reaction Time or Temperature
-
Explanation: The PEGylation reaction may not have reached completion.
-
Solution: Optimize the reaction time and temperature. A time-course experiment (e.g., taking aliquots at 1, 2, 4, 8, and 24 hours) can determine the optimal reaction duration. Most reactions are performed at room temperature or 4°C to maintain protein stability.
| Parameter | Typical Range | Notes |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to avoid over-PEGylation. |
| Temperature | 4°C - 25°C | Lower temperatures may require longer reaction times but can improve protein stability. |
Possible Cause 5: Presence of Competing Nucleophiles in the Buffer
-
Explanation: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for the this compound, thereby reducing the yield.
-
Solution:
-
Use non-nucleophilic buffers such as HEPES or phosphate (B84403) buffer.
-
Ensure that the purification of your target molecule removes all traces of nucleophilic contaminants.
-
Possible Cause 6: Steric Hindrance
-
Explanation: The target functional group on your molecule may be located in a sterically hindered region, making it inaccessible to the this compound reagent.
-
Solution:
-
Consider using a PEG reagent with a longer spacer arm to overcome steric hindrance.
-
For proteins, performing the reaction under partially denaturing conditions (if the protein can be refolded) might expose otherwise buried residues.
-
Experimental Protocols
Protocol 1: Trial PEGylation Reaction with this compound
-
Preparation:
-
Dissolve the protein to be PEGylated in a non-nucleophilic buffer (e.g., 100 mM HEPES, pH 8.0) at a concentration of 1-5 mg/mL.
-
Just before use, dissolve the this compound in the same buffer.
-
-
Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature with gentle stirring for 4 hours.
-
-
Quenching:
-
Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50 mM.
-
-
Analysis:
-
Analyze the reaction mixture using SDS-PAGE and SEC-HPLC to determine the extent of PEGylation.
-
Protocol 2: SDS-PAGE Analysis of PEGylation Products
-
Mix an aliquot of the reaction mixture with an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a similar stain.
-
De-stain and visualize the bands. A successful PEGylation will show a new band at a higher molecular weight.
Protocol 3: SEC-HPLC Analysis of PEGylation Efficiency
-
Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Inject a filtered sample of the reaction mixture.
-
Monitor the elution profile at 280 nm (for proteins).
-
Identify the peaks corresponding to the PEGylated protein, unmodified protein, and free PEG.
-
Calculate the PEGylation efficiency by comparing the peak areas of the PEGylated and unmodified protein.
Visualization of Reaction Mechanism
Caption: SN2 reaction mechanism of this compound with a nucleophile.
References
how to avoid aggregation during m-PEG5-MS conjugation
Welcome to the technical support center for m-PEG5-MS conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, such as aggregation, during your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: The term "this compound" refers to a methoxy-terminated polyethylene (B3416737) glycol (PEG) linker with five PEG units and a reactive methanesulfonyl (Mesylate) or, more commonly for bioconjugation, a succinimidyl (MS) ester group. This guide will focus on the succinimidyl ester variant, specifically an N-hydroxysuccinimide (NHS) ester, which is widely used for covalently attaching the PEG chain to primary amines (-NH₂) on proteins (e.g., the side chain of lysine (B10760008) residues) or other molecules.[1][] The reaction involves the nucleophilic attack of the unprotonated primary amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[3]
Q2: What are the primary causes of protein aggregation during this compound conjugation?
A2: Protein aggregation during PEGylation is a common issue that can arise from several factors:
-
Suboptimal Reaction Conditions : Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to unfolding and aggregation.[4]
-
High Protein Concentration : Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions that can lead to aggregation.[4][5]
-
Over-labeling : Excessive modification of a protein's surface amines can significantly alter its physicochemical properties, such as charge and hydrophobicity, promoting aggregation.[6]
-
High Reagent Concentration : Adding the this compound reagent too quickly or at a very high concentration can create localized "hot spots" where uncontrolled reactions lead to precipitation and aggregation.[6]
-
Inappropriate Buffer Choice : Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, reducing conjugation efficiency and potentially leading to side reactions.[1][7][8]
Q3: My protein solution becomes cloudy or precipitates immediately after adding the this compound reagent. What should I do?
A3: This is a common sign of rapid aggregation or precipitation of the reagent itself. Here are immediate troubleshooting steps:
-
Reduce Reagent Molar Excess : You may be using too much PEG reagent. Perform a titration experiment to find the optimal molar ratio of PEG-to-protein. Starting with a 5-20 fold molar excess is common, but sensitive proteins may require a lower ratio.[5][6]
-
Slow Down Reagent Addition : Instead of adding the entire volume of dissolved this compound at once, add it dropwise or in small aliquots over a period of time while gently mixing. This prevents localized high concentrations.[6]
-
Lower the Reaction Temperature : Performing the reaction at 4°C instead of room temperature will slow down the reaction rate, which can often favor controlled conjugation over aggregation.[4][6]
-
Check Reagent Dissolution : Ensure the this compound is fully dissolved in a suitable anhydrous solvent (like DMSO or DMF) before adding it to your aqueous protein solution.[1][6] The volume of the organic solvent should not exceed 10% of the final reaction volume.[9]
Q4: How do I choose the optimal buffer and pH for my conjugation reaction?
A4: The choice of buffer and pH is critical for both protein stability and reaction efficiency.
-
Buffer Type : Always use an amine-free buffer to avoid competition with the NHS ester.[1] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[6][10]
-
pH : The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.0 and 8.5.[3][10] A common starting point is pH 7.4, but optimizing within this range is crucial.[6] At a lower pH, the reaction is slower, while at a pH above 8.5-9.0, the hydrolysis of the NHS ester becomes significantly faster, reducing its ability to react with the protein.[11]
Troubleshooting Guide: A Step-by-Step Approach to Preventing Aggregation
If you are experiencing aggregation, follow this systematic approach to optimize your reaction conditions. It is recommended to perform small-scale screening experiments to test different parameters.[4]
Step 1: Optimize Core Reaction Parameters
The first step is to adjust the fundamental components of the reaction. Test a range of conditions to identify what works best for your specific protein.
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction kinetics but increase aggregation risk. If aggregation occurs, try reducing the concentration.[4][5] |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | This ratio is protein-dependent. A lower degree of labeling is less likely to alter protein properties and cause aggregation. Start with a lower ratio (e.g., 10:1) and increase if modification is insufficient.[5][6] |
| Reaction pH | 7.2 - 8.5 | Balances reaction efficiency with protein stability and NHS-ester hydrolysis. Start at pH 7.4. Avoid the protein's isoelectric point (pI), where it is least soluble.[6][12] |
| Temperature | 4°C to Room Temp (20-25°C) | Lowering the temperature to 4°C slows the reaction rate and can significantly reduce aggregation.[4][6] Incubation time may need to be increased from 1-2 hours to 2-4 hours or overnight.[6][8] |
Step 2: Incorporate Stabilizing Excipients
If optimizing the core parameters is not sufficient, adding stabilizing agents to the reaction buffer can help maintain protein solubility.
| Excipient Class | Example | Starting Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion, maintaining the native protein structure.[4] |
| Amino Acids | L-Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions that lead to aggregation.[4][6] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface tension and can prevent surface-induced aggregation and protein adsorption to vials.[4][12] |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
This protocol provides a starting point for conjugating an m-PEG5-NHS ester to a protein.
-
Protein Preparation : Dialyze the protein into an amine-free buffer (e.g., 1X PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.[5][6]
-
Reagent Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[6] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[1][9]
-
Conjugation Reaction : Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[6] Add the reagent slowly while gently stirring.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours (or overnight) at 4°C.[6][8]
-
Quenching (Optional) : To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[7][8]
-
Purification : Remove excess, unreacted this compound and reaction byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration against a suitable storage buffer.[6][8]
Protocol 2: Small-Scale Screening to Optimize Reaction Conditions
Use this protocol to efficiently test multiple reaction parameters and identify the optimal conditions for your protein.
-
Prepare Stock Solutions :
-
Protein Stock: Prepare your protein at 2x the highest concentration you plan to test (e.g., 10 mg/mL) in an amine-free buffer like PBS, pH 7.4.
-
PEG Reagent Stock: Prepare a 10 mM stock of this compound in anhydrous DMSO.
-
Buffer Stocks: Prepare a series of reaction buffers at different pH values (e.g., PBS at pH 7.0, 7.4, 8.0, 8.5).
-
-
Set up Screening Matrix : In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time (e.g., pH, PEG:protein ratio, protein concentration) while keeping others constant.[4]
-
Initiate Reactions : Add the PEG reagent to each reaction well/tube to start the conjugation.
-
Incubate : Incubate the reactions under the desired temperature conditions (e.g., one plate at 4°C and another at room temperature).
-
Analysis : After the incubation period, assess the level of aggregation in each sample. This can be done visually by checking for turbidity or precipitation. For a more quantitative analysis, use techniques like:
-
Dynamic Light Scattering (DLS) : To measure the size distribution of particles and detect larger aggregates.[4]
-
Size Exclusion Chromatography (SEC) : Where aggregates will elute earlier than the desired monomeric conjugate.[4]
-
SDS-PAGE : To visualize high-molecular-weight species corresponding to aggregates.[4]
-
Visual Guides
This compound (NHS Ester) Reaction Pathway
Caption: Reaction of m-PEG5-NHS ester with a protein's primary amine.
Troubleshooting Workflow for Aggregation
Caption: A decision tree for troubleshooting aggregation during PEGylation.
References
- 1. broadpharm.com [broadpharm.com]
- 3. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
identifying and minimizing side products in m-PEG5-MS reactions
Welcome to the technical support center for m-PEG5-MS reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side products in your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What does "this compound" refer to?
A1: "this compound" is a methoxy (B1213986) polyethylene (B3416737) glycol with five ethylene (B1197577) glycol repeat units, functionalized with a leaving group denoted by "MS". This can refer to two common reactive groups:
-
m-PEG5-NHS ester: Where "MS" stands for N-Hydroxysuccinimidyl ester. This is a very common reagent for reacting with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1]
-
m-PEG5-Mesylate: Where "MS" stands for Mesylate (methanesulfonate). Mesylates are good leaving groups for nucleophilic substitution reactions, often with amine or thiol groups.[]
This guide will cover both interpretations.
Q2: What is the primary reaction in an m-PEG5-NHS ester reaction with a protein?
A2: The primary reaction is the nucleophilic attack of a primary amine (e.g., the epsilon-amino group of a lysine residue or the N-terminus of a protein) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] This reaction is most efficient at a pH between 7.0 and 9.0.[1]
Q3: What are the most common side products in m-PEG5-NHS ester reactions?
A3: The most common side products include:
-
Hydrolysis Product: The NHS ester can react with water, leading to the hydrolysis of the ester and the formation of an inactive m-PEG5-carboxylic acid. This hydrolysis reaction is more pronounced at higher pH values.[3]
-
Di- and Multi-PEGylated Species: If a protein has multiple accessible primary amines, more than one PEG molecule can attach, leading to a mixture of mono-, di-, and multi-PEGylated products.[4]
-
Protein Aggregation: Changes in the protein's surface properties after PEGylation, or inappropriate reaction conditions, can lead to the formation of soluble or insoluble protein aggregates.[5][6]
Q4: What are the potential side products in m-PEG5-Mesylate reactions?
A4: While less commonly detailed for PEGylation than NHS esters, potential side products in reactions involving mesylates can include:
-
Reaction with other nucleophiles: Besides primary amines, mesylates can react with other nucleophilic groups on a protein, such as the thiol group of cysteine or the hydroxyl group of serine, threonine, or tyrosine, although reactivity is generally lower than with amines.
-
Hydrolysis: Similar to NHS esters, the mesylate group can be hydrolyzed, though typically under more forcing conditions.
-
Over-alkylation: Reaction at multiple sites on the protein, leading to di- and multi-PEGylated species.
Q5: How can I minimize the formation of di- and multi-PEGylated products?
A5: To favor mono-PEGylation, you can optimize the following reaction parameters:
-
Molar Ratio: Use a lower molar excess of the m-PEG5-NHS ester to the protein. A common starting point is a 5- to 20-fold molar excess.[7]
-
pH: Performing the reaction at a lower pH (e.g., 7.0-7.5) can decrease the overall reaction rate and may improve selectivity for more reactive sites.[3]
-
Protein Concentration: Higher protein concentrations can sometimes favor mono-PEGylation by increasing the likelihood of a PEG molecule reacting with a protein before a second PEG molecule reacts with an already-PEGylated protein.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No PEGylation | 1. Inactive PEG Reagent: The this compound reagent may have hydrolyzed due to improper storage or handling. 2. Incorrect Buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target protein for the PEG reagent.[8] 3. Incorrect pH: The pH of the reaction may be too low for efficient amine coupling (for NHS esters). | 1. Use fresh, properly stored this compound reagent. Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[9] 2. Use an amine-free buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[8] 3. For NHS ester reactions, ensure the pH is between 7.0 and 8.5.[10] |
| High Levels of Di- and Multi-PEGylated Products | 1. High Molar Ratio: A large excess of the PEG reagent increases the probability of multiple reactions on the same protein molecule.[8] 2. High pH: A higher pH (e.g., > 8.5) increases the reactivity of all available primary amines, leading to less selectivity.[8] | 1. Systematically decrease the molar ratio of this compound to protein.[8] 2. Perform the reaction at a lower pH (e.g., 7.0-7.5) to reduce the overall reaction rate and potentially enhance selectivity.[3] |
| Protein Aggregation or Precipitation During Reaction | 1. High Protein Concentration: Close proximity of protein molecules can promote intermolecular interactions.[10] 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may be destabilizing the protein.[10] 3. Cross-linking: If using a bifunctional PEG reagent or if the monofunctional reagent contains impurities, it can lead to protein cross-linking.[10] | 1. Test a range of lower protein concentrations.[10] 2. Screen different pH values and temperatures to find the optimal conditions for your specific protein's stability. Consider adding stabilizing excipients like sucrose (B13894) or arginine.[10] 3. Ensure you are using a high-purity, monofunctional PEG reagent. |
| Difficulty in Purifying PEGylated Protein | 1. Similar Hydrodynamic Radii: The desired mono-PEGylated product and side products (e.g., di-PEGylated species, aggregates) may have similar sizes, making separation by size exclusion chromatography (SEC) difficult. 2. Co-elution of Unreacted PEG: Excess unreacted PEG reagent can be challenging to remove completely. | 1. Consider using ion-exchange chromatography (IEX) as an alternative or complementary purification step, as PEGylation can alter the protein's surface charge. 2. Use a larger excess of quenching agent and consider dialysis or tangential flow filtration (TFF) for removal of small molecules. |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the product distribution in a typical m-PEG5-NHS ester reaction with a protein containing multiple available lysine residues. The exact percentages will vary depending on the specific protein and reaction conditions.
| Parameter | Condition | Expected Mono-PEGylated Product (%) | Expected Di-/Multi-PEGylated Products (%) | Expected Hydrolysis (%) |
| PEG:Protein Molar Ratio | Low (e.g., 5:1) | Higher | Lower | - |
| High (e.g., 50:1) | Lower | Higher | - | |
| pH | 7.0-7.5 | Higher Selectivity | Lower | Lower |
| 8.0-8.5 | High Reactivity | Higher | Higher | |
| Temperature | 4°C | Slower reaction, may increase selectivity | Potentially Lower | Lower |
| Room Temperature (20-25°C) | Faster reaction | Potentially Higher | Higher |
Experimental Protocols
Protocol 1: General Procedure for m-PEG5-NHS Ester PEGylation of a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
m-PEG5-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[9]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in an appropriate amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG5-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).[9]
-
Reaction Initiation: Add the calculated volume of the m-PEG5-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[12]
-
Purification: Purify the PEGylated protein from unreacted PEG, NHS, and quenching buffer components using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Analysis of PEGylation Reaction by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the size range of the protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC)[13]
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)[11]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[11]
-
Sample Preparation: Dilute an aliquot of the quenched reaction mixture to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample through a 0.22 µm filter.[11]
-
Injection: Inject the prepared sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Identify and quantify the peaks corresponding to aggregated protein (eluting first), multi-PEGylated, di-PEGylated, mono-PEGylated, and unmodified protein (eluting last).
Protocol 3: Analysis of PEGylation by MALDI-TOF Mass Spectrometry
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA))[12]
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Mix a small volume of the purified PEGylated protein sample with the matrix solution. A common ratio is 1:1 (v/v).
-
Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (the "dried droplet" method).[14]
-
Washing (Optional): For samples with high salt content, a gentle wash of the dried spot with a drop of cold 0.1% TFA in water can be performed.[15]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for your protein and its expected PEGylated forms.
-
Analysis: Determine the molecular weights of the different species present in the sample to confirm the degree of PEGylation.
Visualizations
Caption: Main reaction pathway and common side reactions in m-PEG5-NHS ester PEGylation.
Caption: A logical workflow for troubleshooting common issues in PEGylation reactions.
Caption: A typical analytical workflow for the characterization of a PEGylation reaction mixture.
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 13. agilent.com [agilent.com]
- 14. Virtual Labs [pe-iitb.vlabs.ac.in]
- 15. bumc.bu.edu [bumc.bu.edu]
Technical Support Center: Characterization of m-PEG5-MS Conjugates
Welcome to the technical support center for the characterization of m-PEG5-MS (methoxy-pentaethylene glycol-methanesulfonyl) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and analysis of these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) reagent with a terminal methanesulfonyl (mesyl) group. The mesyl group is an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable tool for covalently attaching a five-unit PEG spacer to nucleophiles such as amines and thiols on proteins, peptides, or small molecules. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.
Q2: My conjugation reaction with this compound is incomplete. What are the possible causes?
A2: Incomplete conjugation can arise from several factors:
-
Hydrolysis of this compound: The methanesulfonyl group is susceptible to hydrolysis, especially at higher pH values, converting the reactive mesylate into an unreactive alcohol (m-PEG5-OH).[1][2][3][4] This hydrolysis competes with the desired conjugation reaction.
-
Suboptimal Reaction pH: The nucleophilicity of the target functional group (e.g., amine or thiol) is pH-dependent. While a higher pH increases nucleophilicity, it also accelerates the hydrolysis of the mesylate.[1][2][3][4] Therefore, an optimal pH that balances these two factors is crucial.
-
Steric Hindrance: The accessibility of the target nucleophile on your molecule can impact reaction efficiency.
-
Reagent Quality: Ensure the this compound reagent has not degraded due to improper storage (e.g., exposure to moisture).
Q3: How can I detect the hydrolysis of this compound in my reaction mixture?
A3: The hydrolysis of this compound to m-PEG5-OH can be monitored using chromatographic and spectroscopic techniques:
-
Reverse-Phase HPLC (RP-HPLC): The hydrolyzed product, m-PEG5-OH, is more polar than this compound and will therefore have a shorter retention time on a C18 column.
-
Mass Spectrometry (MS): The hydrolyzed product will have a lower molecular weight than the starting material. The expected mass difference corresponds to the replacement of the mesyl group (-SO2CH3) with a hydroxyl group (-OH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signals of the methylene (B1212753) group adjacent to the functional group will exhibit a characteristic chemical shift change. For this compound, the protons on the carbon attached to the mesyl group are expected to be further downfield compared to the corresponding protons in m-PEG5-OH.
Q4: What are the best analytical techniques to characterize the final this compound conjugate?
A4: A combination of techniques is recommended for comprehensive characterization:
-
RP-HPLC: To assess purity and separate the conjugate from unreacted starting materials and byproducts. Since PEGylated compounds may not have a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly effective for quantification.[5][6][7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify the number of PEG units attached (degree of PEGylation).
-
NMR Spectroscopy: To confirm the structure of the conjugate and identify the site of conjugation, especially for smaller molecules.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Symptoms:
-
HPLC analysis shows a large peak for the unconjugated starting material and a small peak for the desired conjugate.
-
Mass spectrometry analysis shows a weak signal for the expected conjugate mass.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | Optimize the reaction pH. For amine conjugation, a pH range of 7.5-8.5 is a good starting point. For thiols, a slightly lower pH around 7.0-7.5 can be effective. | Balances the nucleophilicity of the target group with the stability of the mesylate ester.[1][2][3][4] |
| Reduce the reaction time or temperature. | Minimizes the time for hydrolysis to occur. | |
| Use a higher molar excess of this compound. | Increases the probability of the conjugation reaction competing with hydrolysis. | |
| Low Nucleophilicity of Target | Increase the reaction pH in small increments, monitoring for hydrolysis. | Increases the deprotonation of amines or thiols, making them more nucleophilic. |
| Use a catalyst, such as a non-nucleophilic base, to facilitate the reaction. | Can enhance the reaction rate without directly competing for the this compound. | |
| Poor Solubility of Reactants | Use a co-solvent such as DMSO or DMF. | Ensures all reactants are in solution to facilitate the reaction. |
Logical Troubleshooting Flow for Low Conjugation Yield
Caption: Troubleshooting workflow for low this compound conjugation yield.
Problem 2: Difficulty in Characterizing the Conjugate
Symptoms:
-
Broad or poorly resolved peaks in HPLC chromatograms.
-
Complex or uninterpretable mass spectra.
-
Ambiguous NMR spectra.
Possible Causes & Solutions:
| Analytical Technique | Possible Cause | Troubleshooting Step | Rationale |
| HPLC | Multiple PEGylation sites or product heterogeneity | Use a shallower gradient during elution. | Improves separation of species with small differences in hydrophobicity. |
| Employ orthogonal chromatography methods like size-exclusion (SEC) or ion-exchange (IEX) chromatography. | Separates molecules based on size or charge, respectively, providing complementary information. | ||
| Mass Spectrometry | Polydispersity of PEGylated products | Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). | Allows for accurate mass determination and resolution of different PEGylated species. |
| Employ charge-reducing agents in the mobile phase. | Simplifies complex spectra by reducing the number of charge states. | ||
| NMR Spectroscopy | Overlapping signals from the PEG backbone | Use 2D NMR techniques like COSY and HSQC. | Helps to resolve overlapping signals and establish connectivity between protons and carbons. |
| Compare the spectrum of the conjugate to that of the starting materials. | Allows for the identification of new signals corresponding to the conjugated product and shifts in existing signals. |
Experimental Protocols
General Protocol for this compound Conjugation to a Peptide
This protocol provides a general starting point for the conjugation of this compound to a peptide containing a primary amine (e.g., lysine (B10760008) residue or N-terminus). Optimization will be required for specific peptides.
Materials:
-
Peptide of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: Add a 5-10 molar excess of the this compound stock solution to the peptide solution. Vortex briefly to mix.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours. The optimal time should be determined by monitoring the reaction progress by HPLC.
-
Quenching: Add a small volume of Quenching Buffer to the reaction mixture to a final Tris concentration of 50 mM to quench any unreacted this compound. Let it react for 30 minutes.
-
Purification: Purify the m-PEG5-peptide conjugate from the reaction mixture using RP-HPLC.
-
Characterization:
-
HPLC: Analyze the purity of the collected fractions.
-
MS: Confirm the molecular weight of the purified conjugate.
-
NMR: Confirm the structure and identify the site of PEGylation.
-
Workflow for this compound Conjugation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. Item - Selective Hydrolysis of Methanesulfonate Esters - American Chemical Society - Figshare [acs.figshare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. waters.com [waters.com]
Technical Support Center: Optimizing m-PEG5-MS Reactions
Welcome to the technical support center for m-PEG5-MS and related PEGylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes. The focus is on the critical impact of buffer pH on reaction efficiency.
A Note on "this compound": The term "this compound" typically refers to m-PEG5-Mesylate, where a methanesulfonyl (mesyl) group serves as a good leaving group for nucleophilic substitution reactions. However, the principles discussed here are broadly applicable to other common amine-reactive PEG linkers, such as m-PEG-NHS esters (N-Hydroxysuccinimide esters), which are frequently used in bioconjugation. This guide will address the pH considerations for reactions targeting primary amines (e.g., with NHS esters) and thiols (e.g., with maleimides), as these represent the most common PEGylation strategies where pH is a paramount parameter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for my this compound reaction?
The optimal pH is a critical parameter that depends entirely on the target functional group on your biomolecule. It's a trade-off between maximizing the reactivity of the target group and minimizing the hydrolysis of the PEG reagent.[1]
-
For Targeting Primary Amines (-NH₂): The recommended pH range is 8.0-9.0 .[2] The optimal pH is frequently cited as 8.3-8.5 .[3][4] At a pH below 8, the amine group is largely protonated (-NH₃⁺), making it a poor nucleophile and slowing the reaction.[1] As the pH increases, more of the amine is deprotonated and reactive. However, at a pH above 9.0, the competing hydrolysis reaction of the reactive PEG ester accelerates significantly, reducing the overall yield.[1][3]
-
For Targeting Thiols (-SH): The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5 .[5][6] In this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form (-S⁻). At pH levels above 7.5, the risk of side reactions with other nucleophiles like amines increases, and the maleimide (B117702) group itself becomes more susceptible to hydrolysis.[7][8]
Q2: Why is my PEGylation reaction yield low?
Low yield is a common issue often traced back to suboptimal pH and buffer conditions.
-
pH is Too Low: If the pH is too low for your target, the nucleophile will be protonated and non-reactive, leading to an incomplete or very slow reaction.[1][3]
-
pH is Too High: If the pH is too high, the reactive group on the this compound reagent (e.g., an NHS ester) will rapidly hydrolyze.[9][10] This hydrolysis competes directly with your desired reaction, consuming the PEG reagent before it can conjugate to your target molecule.[9][10]
-
Incorrect Buffer Choice: Using a buffer that contains a competing nucleophile will drastically reduce your yield. For example, using Tris buffer (which contains primary amines) for an NHS-ester reaction is not recommended as the buffer itself will react with the PEG reagent.[1][10]
-
Reagent Quality: Ensure your this compound reagent has not already hydrolyzed due to improper storage or exposure to moisture. Similarly, if dissolving the reagent in DMF, use a high-quality, amine-free grade, as dimethylamine (B145610) impurities can react with the PEG reagent.[3][4]
Q3: How quickly does the m-PEG-NHS ester hydrolyze at different pH values?
The rate of hydrolysis is highly dependent on pH. As the pH increases, the half-life of an NHS ester in an aqueous solution decreases dramatically. This competing reaction must be managed for efficient conjugation.
Troubleshooting Guide
| Problem | Potential pH-Related Cause | Recommended Solution |
| Low or No Conjugation | The reaction pH is too low, leaving the target amine or thiol protonated and non-nucleophilic.[1][3] | Increase the pH of the reaction buffer to the recommended range (8.3-8.5 for amines, 6.5-7.5 for thiols).[3][5] |
| Low Yield & Presence of Hydrolyzed PEG | The reaction pH is too high, causing rapid hydrolysis of the reactive ester on the PEG, which outcompetes the desired conjugation reaction.[1][9] | Lower the reaction pH to the optimal range. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[10] |
| Inconsistent Results | The buffer capacity is insufficient, leading to a pH drop during the reaction as byproducts (like N-hydroxysuccinimide) are released, which can acidify the mixture.[4] | Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[4] Monitor the pH during large-scale reactions. |
| Side Product Formation | For thiol-maleimide reactions, a pH above 7.5 can lead to reactions with other nucleophiles, such as lysine (B10760008) amines.[7] | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure high selectivity for thiol groups.[6] |
| Reaction Fails Completely | An incompatible buffer was used (e.g., Tris or glycine (B1666218) buffer for an NHS-ester reaction), which quenched the reaction.[1][10] | Switch to a non-amine, non-carboxylate buffer such as Phosphate (B84403), Bicarbonate, or HEPES at the appropriate pH.[10] |
Quantitative Data on Reaction Efficiency
The efficiency of PEGylation is a balance between the amidation (desired reaction) and hydrolysis (competing reaction). The tables below summarize the effect of pH on these rates.
Table 1: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-Life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | [9][10] |
| 8.0 | Room Temp | ~3.5 hours | [2] |
| 8.5 | Room Temp | ~3 hours | [2] |
| 8.6 | 4°C | 10 minutes | [9][10] |
| 9.0 | Room Temp | ~2 hours | [2] |
Table 2: Impact of pH on Reaction Kinetics and Yield for a Porphyrin-NHS Ester
| pH | Amidation Half-life | Hydrolysis Half-life | Final Amide Yield | Reference |
| 8.0 | 25 min | 190 min | 87-92% | [2] |
| 8.5 | 10 min | 130 min | 87-92% | [2] |
| 9.0 | 5 min | 110 min | 87-92% | [2] |
Data from a study on a specific porphyrin-NHS ester (P4-NHS), demonstrating that while hydrolysis is faster at pH 9.0, the desired amidation reaction is even faster, leading to a high yield.[2]
Visualizing the Process
Diagrams can help clarify the chemical principles and experimental steps involved in optimizing your reaction.
Caption: Competing reaction pathways in PEGylation.
Caption: Workflow for experimental pH optimization.
Experimental Protocols
Protocol 1: General Labeling of a Protein's Primary Amines
This protocol is adapted for reacting an m-PEG-NHS ester with a protein.
-
Buffer Preparation: Prepare an amine-free reaction buffer. Recommended buffers include 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, adjusted to a pH between 8.3 and 8.5.[1][3] Avoid buffers containing primary amines like Tris.[10]
-
Prepare the Protein Solution: Dissolve the protein in the prepared reaction buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare the m-PEG-NHS Ester Solution: Immediately before starting the reaction, dissolve the m-PEG-NHS ester in an anhydrous solvent like DMSO or DMF.[1][4] The aqueous solution of an NHS ester should be used immediately after preparation.[3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring or vortexing.[1] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] Lower temperatures can help minimize hydrolysis.[10]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[1]
-
Purification: Remove excess, unreacted PEG reagent and byproducts via a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).[1][4]
Protocol 2: General Labeling of a Protein's Thiols
This protocol is adapted for reacting an m-PEG-Maleimide with free sulfhydryl groups on a protein.
-
Buffer Preparation: Prepare a reaction buffer such as 1X PBS, HEPES, or Tris adjusted to a pH between 7.0 and 7.5.[11] Ensure the buffer is free of any thiol-containing reagents like DTT or 2-mercaptoethanol.[5]
-
(Optional) Disulfide Reduction: If you need to generate free thiols from existing disulfide bonds, incubate the protein with a ~10-fold molar excess of a reducing agent like TCEP for about 30 minutes. This step should be performed under an inert gas (N₂ or Ar) to prevent re-oxidation.[11] Remove the reducing agent before adding the PEG-maleimide.
-
Prepare the Protein Solution: Dissolve the thiol-containing protein in the reaction buffer at a concentration of 7.5-15 mg/mL (for IgG).[11]
-
Prepare the m-PEG-Maleimide Solution: Allow the vial of the PEG-maleimide reagent to warm to room temperature. Dissolve it in anhydrous DMSO.[11]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution with stirring.[11]
-
Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.[11]
-
Purification: Purify the final conjugate using size-exclusion chromatography (desalting column) or dialysis to remove unreacted PEG-maleimide.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biotium.com [biotium.com]
Technical Support Center: m-PEG5-MS Storage and Handling
This technical support center provides guidance on the proper storage and handling of m-PEG5-MS (methoxy-polyethylene glycol-mesylate) to prevent hydrolysis and ensure its stability for research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to storage conditions?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with a mesylate (methanesulfonyl) functional group. The mesylate group is an excellent leaving group, making the molecule highly reactive and susceptible to nucleophilic substitution, particularly hydrolysis where water acts as the nucleophile. Improper storage can lead to the hydrolysis of the mesylate group, converting the this compound to m-PEG5-OH (hydroxyl) and methanesulfonic acid, rendering it inactive for its intended conjugation reactions.
Q2: What are the primary factors that cause the hydrolysis of this compound?
A2: The primary factors that accelerate the hydrolysis of this compound are:
-
Moisture: Water is a reactant in the hydrolysis process. Exposure to humidity in the air is a major cause of degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
pH: Hydrolysis of sulfonate esters like mesylates is significantly faster under basic conditions and slower under acidic conditions. Neutral pH can still permit slow hydrolysis.
-
Light and Oxygen: While direct evidence for light and oxygen sensitivity of the mesylate group is less pronounced than for other functional groups, general best practices for PEG derivatives recommend protection from light and oxygen to prevent oxidative degradation of the PEG backbone itself.[1]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize hydrolysis, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C for long-term storage.[2][3][4]
-
Atmosphere: Store under an inert atmosphere, such as dry argon or nitrogen, to displace moisture and oxygen.[1]
-
Container: Use a tightly sealed, amber glass vial or other container that protects from light and moisture.
-
Desiccant: Store vials in a desiccator or with an external desiccant to minimize moisture exposure.[1]
Q4: How should I handle this compound when taking it out of storage for an experiment?
A4: To prevent contamination with atmospheric moisture, it is crucial to:
-
Allow the sealed container of this compound to slowly warm to room temperature before opening.[1] This prevents condensation from forming inside the container.
-
Once at room temperature, open the container in a dry environment, such as a glove box or under a stream of inert gas.
-
Weigh out the required amount of the reagent quickly.
-
For the remaining material, flush the container with an inert gas before sealing it tightly.
-
Return the container to the freezer for long-term storage.
Q5: I suspect my this compound has hydrolyzed. How can I check its purity?
A5: You can assess the purity of your this compound using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the intact this compound from its hydrolysis product, m-PEG5-OH. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or no reaction with my target molecule. | The mesylate group may have hydrolyzed, rendering the this compound inactive. | 1. Verify the purity of your this compound using HPLC-MS or NMR (see Experimental Protocols). 2. If significant hydrolysis has occurred, use a fresh, properly stored vial of this compound. 3. Review your storage and handling procedures to prevent future degradation. |
| Inconsistent results between experiments. | Partial hydrolysis of this compound may be occurring, leading to varying concentrations of the active reagent. This could be due to repeated freeze-thaw cycles or improper handling. | 1. Aliquot the this compound into smaller, single-use vials upon receipt to avoid repeated exposure of the bulk material to moisture. 2. Always allow the vial to equilibrate to room temperature before opening. 3. Ensure the vial is flushed with inert gas before resealing. |
| The this compound appears clumpy or has changed in appearance. | The material may have absorbed moisture from the atmosphere. | While a change in appearance is a strong indicator of moisture absorption and potential hydrolysis, it is not definitive. It is highly recommended to test the purity of the material using the analytical methods described below before use. |
Data Presentation
The following table summarizes the recommended storage conditions and the expected stability of this compound. Please note that specific hydrolysis rates are highly dependent on the specific conditions and the presence of any contaminants. The provided stability information is based on general principles for sulfonate esters and PEG derivatives.
| Storage Condition | Temperature | Atmosphere | Expected Stability (Half-life) | Primary Degradation Pathway |
| Ideal (Long-term) | -20°C or below | Dry Argon/Nitrogen | > 2 years | Minimal to no hydrolysis |
| Acceptable (Short-term) | 2-8°C | Dry Argon/Nitrogen | Weeks to months | Slow hydrolysis |
| Not Recommended | Room Temperature (20-25°C) | Air (with humidity) | Days to weeks | Rapid hydrolysis |
| Forced Degradation | 40°C | Aqueous Buffer (pH > 7) | Hours to days | Very rapid hydrolysis |
Experimental Protocols
Protocol 1: Assessment of this compound Hydrolysis using HPLC-MS
Objective: To quantify the amount of intact this compound and its primary hydrolysis product, m-PEG5-OH.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound to be tested in a dry, aprotic solvent such as acetonitrile (B52724) or anhydrous Dichloromethane (DCM) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid).
-
Prepare a reference standard of m-PEG5-OH in the same manner, if available.
-
-
HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX, Waters ACQUITY UPLC BEH) with dimensions such as 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and m-PEG5-OH based on their expected mass-to-charge ratios (m/z). The PEG polymer will produce a distribution of ions, each differing by the mass of the ethylene (B1197577) glycol repeat unit (44 Da).
-
Integrate the peak areas for both compounds.
-
Calculate the percentage of hydrolysis: (% Hydrolysis) = [Area(m-PEG5-OH) / (Area(this compound) + Area(m-PEG5-OH))] * 100.
-
Protocol 2: Monitoring this compound Stability by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the degradation of this compound by monitoring the disappearance of the mesylate proton signal and the appearance of signals corresponding to the hydrolyzed product.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound (e.g., 5-10 mg) in a deuterated solvent that does not exchange protons with the analyte, such as Deuterated Chloroform (CDCl₃) or Deuterated Acetonitrile (CD₃CN). Deuterated Dimethyl Sulfoxide (DMSO-d₆) can also be used and is particularly good for observing hydroxyl protons.
-
Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H.
-
Solvent: CDCl₃, CD₃CN, or DMSO-d₆.
-
Temperature: 25°C.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
Data Analysis:
-
Identify the characteristic proton signals:
-
This compound: The methyl protons of the mesylate group will appear as a singlet around 3.0-3.2 ppm. The methylene (B1212753) protons adjacent to the mesylate group will be shifted downfield compared to the PEG backbone, typically around 4.3-4.4 ppm.
-
m-PEG5-OH (hydrolysis product): The methylene protons adjacent to the newly formed hydroxyl group will appear at a different chemical shift, typically around 3.7-3.8 ppm. The signal for the methyl protons of the mesylate group will be absent or diminished.
-
-
Integrate the peak area of the mesylate methyl signal and compare it to the integration of a stable peak in the PEG backbone or the internal standard over time to monitor the degradation.
-
Visualizations
References
Technical Support Center: Purification of m-PEG5-MS Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG5-MS conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound conjugation reaction mixture?
A PEGylation reaction using this compound (methoxy-polyethylene glycol-succinimidyl ester) typically results in a complex mixture containing:
-
Desired Mono-PEGylated Protein: The target product with a single PEG chain attached.
-
Multi-PEGylated Species: Proteins with more than one PEG chain attached (di-, tri-, etc.).[]
-
Unreacted Protein: The native protein that did not undergo PEGylation.[]
-
Unreacted this compound: Excess PEGylation reagent.[]
-
Hydrolysis Fragments: Degradation products of the this compound reagent.[]
-
Positional Isomers: Proteins where the PEG chain is attached at different sites on the protein surface.[]
-
Aggregates: High molecular weight clusters of the PEGylated protein.[2]
Q2: What are the primary methods for purifying this compound conjugated proteins?
The most common purification strategies leverage the physicochemical differences between the desired PEGylated protein and the impurities. These methods are primarily chromatographic and include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective for removing smaller impurities like unreacted PEG and native protein from the larger PEGylated conjugate.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can "shield" the protein's surface charges, altering its interaction with the IEX resin. This allows for the separation of species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and even positional isomers.[][3][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, which can be exploited for separation.[][5] HIC can be a useful complementary technique to IEX.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity and is particularly useful for analyzing and purifying positional isomers.[3]
Q3: How do I choose the optimal purification strategy for my this compound conjugated protein?
The selection of a purification method depends on several factors, including the specific properties of your protein, the nature of the impurities, the required purity level, and the scale of your purification. A multi-step approach is often necessary for achieving high purity.
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugated proteins.
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of PEGylated conjugate and unreacted protein. | Inappropriate column pore size. | Select a column with a pore size that allows the large PEGylated conjugate to be well-separated from the smaller native protein. |
| Sample volume is too large. | Keep the injection volume to 2-5% of the total column volume for optimal resolution.[6] | |
| Low recovery of the PEGylated protein. | Non-specific binding to the column matrix. | Ensure the column is fully equilibrated with the mobile phase. Consider adding arginine to the mobile phase to reduce hydrophobic interactions.[7] |
| Protein precipitation on the column. | Verify the solubility of your PEGylated protein in the selected mobile phase. Consider decreasing the sample concentration. | |
| Peak tailing for the PEGylated protein. | Interaction of the PEG chain with the silica-based stationary phase. | Use a mobile phase containing a moderate salt concentration (e.g., 100 mM NaCl) or a small amount of an organic modifier like ethanol (B145695) to minimize secondary interactions.[2] |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Poor separation of different PEGylated species. | "Charge shielding" effect of the PEG chain is masking charge differences. | Optimize the mobile phase pH. Even small pH changes can alter the protein's surface charge and its interaction with the resin.[7] |
| Inappropriate salt gradient. | For species with minor charge differences, a shallow salt gradient is generally more effective than a steep or step gradient.[7] | |
| Low binding capacity for the PEGylated protein. | Steric hindrance from the large PEG chain preventing access to the resin pores. | Use a resin with a larger pore size to improve accessibility for the PEGylated protein.[7] |
| The PEGylated protein is not retaining on the column. | Ensure the pH of your loading buffer is appropriate for the pI of your PEGylated protein and the type of IEX resin (anion or cation exchange). |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Solution |
| Poor resolution between PEGylated species. | The hydrophobicity difference between species is insufficient. | HIC is often more effective for separating species with high molecular weight PEG chains (>20 kDa).[8] For smaller PEGs, the resolution may be limited. |
| Inappropriate salt concentration in the mobile phase. | Optimize the salt concentration in the binding and elution buffers. A gradient of decreasing salt concentration is used for elution. | |
| Low recovery of the PEGylated protein. | The protein is binding too strongly to the resin. | Use a less hydrophobic resin (e.g., Butyl instead of Phenyl). Decrease the salt concentration in the loading buffer. |
Experimental Protocols
General Experimental Workflow for Purification
The following diagram illustrates a general workflow for the purification of this compound conjugated proteins.
Caption: General workflow for this compound conjugated protein purification.
Detailed Protocol: Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial bulk purification of a PEGylated protein from unreacted this compound and native protein.
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for your PEGylated protein.
-
Prepare the SEC running buffer (e.g., Phosphate Buffered Saline, pH 7.4). Degas the buffer thoroughly.
-
Equilibrate the column with at least two column volumes of the running buffer at the desired flow rate.
-
-
Sample Preparation:
-
After quenching the PEGylation reaction, centrifuge the mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Sample Injection and Elution:
-
Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[6]
-
Elute the sample with the SEC running buffer at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes. The larger PEGylated protein will elute before the smaller native protein and unreacted PEG.
-
Analyze the collected fractions using SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein.
-
Analytical Methods for Purity Assessment
| Method | Principle | Information Provided |
| SDS-PAGE | Separation by apparent molecular weight. | Visual confirmation of PEGylation (shift to higher apparent MW), estimation of purity from native protein. |
| SEC-HPLC | Separation by hydrodynamic radius. | Quantification of high molecular weight aggregates, separation of PEGylated protein from native protein and unreacted PEG.[2] |
| RP-HPLC | Separation by hydrophobicity. | High-resolution separation of positional isomers and different PEGylated species. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirmation of the mass of the PEGylated conjugate, determination of the degree of PEGylation.[9] |
| Capillary Electrophoresis (CE) | Separation based on charge, size, and shape. | High-resolution separation of positional isomers and species with different degrees of PEGylation.[] |
References
- 2. agilent.com [agilent.com]
- 3. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
Technical Support Center: Addressing Immunogenicity of PEG in m-PEG5-MS Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG5-MS conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential immunogenicity of polyethylene (B3416737) glycol (PEG) in your experimental work.
Troubleshooting Guide
This guide addresses common issues you might encounter related to the immunogenicity of this compound conjugates.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid clearance of the conjugate in vivo. | Presence of pre-existing or induced anti-PEG antibodies (APAs) leading to Accelerated Blood Clearance (ABC).[1][2][3] | 1. Screen for pre-existing anti-PEG antibodies in your animal model or human subjects before administration using an ELISA assay. 2. Monitor for induced anti-PEG antibodies (IgM and IgG) at multiple time points post-administration.[4] 3. Consider a "wash-out" period if repeated dosing is necessary to allow antibody titers to decrease. |
| High inter-subject variability in pharmacokinetic (PK) profiles. | Differing levels of pre-existing anti-PEG antibodies among subjects. | 1. Stratify subjects based on their pre-existing anti-PEG antibody levels. 2. Increase the sample size to ensure statistical power when analyzing PK data. |
| Reduced therapeutic efficacy of the conjugate. | Accelerated clearance mediated by anti-PEG antibodies reduces the concentration of the conjugate at the target site.[1][4] | 1. Correlate anti-PEG antibody titers with efficacy data to establish a potential link. 2. Investigate alternative delivery strategies or modifications to the conjugate to reduce immune recognition. |
| Evidence of an immune response (e.g., inflammation at the injection site, anaphylaxis). | The this compound conjugate, or the entire formulation, is acting as an immunogen. While less common with low molecular weight PEGs, it is still possible.[5][6] | 1. Thoroughly characterize the conjugate to ensure the absence of aggregates or impurities that could be immunogenic. 2. Assess the immunogenicity of the carrier/delivery vehicle if one is used. 3. Consider co-administration with an immunosuppressant in preclinical models to investigate the role of the immune system. |
| Low or inconsistent yield during the this compound conjugation reaction. | Suboptimal reaction conditions or issues with the starting materials. | 1. Optimize reaction pH: The nucleophilic substitution reaction with the mesylate leaving group is sensitive to pH. Ensure the pH of your reaction buffer is appropriate for the nucleophile on your target molecule (e.g., slightly basic for amines). 2. Verify the quality of the this compound reagent: Ensure it has been stored correctly to prevent degradation. 3. Ensure the purity of your target molecule: Contaminants can interfere with the conjugation reaction. |
Frequently Asked Questions (FAQs)
Immunogenicity of m-PEG5
Q1: Is the m-PEG5 in my conjugate immunogenic?
While polyethylene glycol is generally considered to have low immunogenicity, it is not entirely non-immunogenic.[5][7] Even short-chain PEGs like PEG5, when conjugated to a larger molecule such as a protein or nanoparticle, can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs).[4][7] The immunogenicity of the conjugate is influenced by the nature of the molecule it is attached to, the overall structure of the conjugate, and the dosing regimen.[4][8]
Q2: How does the short chain length of PEG5 affect its immunogenicity?
Lower molecular weight PEGs are generally less immunogenic than higher molecular weight PEGs.[4][9] The shorter PEG5 chain may be less likely to be recognized by the immune system compared to longer PEG chains (e.g., PEG2000 or PEG5000). However, it does not eliminate the risk of an immune response entirely. Studies have shown that even very short PEG chains can be recognized by anti-PEG antibodies, although the affinity might be lower.[6]
Q3: Does the methoxy (B1213986) cap on the m-PEG5 influence immunogenicity?
The methoxy group is a common modification on PEG to prevent diol impurities. While most anti-PEG antibodies recognize the repeating ethylene (B1197577) oxide backbone of PEG, some antibodies can be specific to the terminal methoxy group. Therefore, the methoxy cap could potentially be part of the epitope recognized by the immune system.
Q4: Can the mesylate (Ms) leaving group contribute to the immunogenicity of the final conjugate?
The mesylate group is a leaving group in the nucleophilic substitution reaction used for conjugation.[10] In a successful conjugation reaction, the mesylate group is displaced and should not be part of the final conjugate. However, if unreacted this compound is present as an impurity in the final product, it could potentially react with other molecules in vivo, although this is unlikely to be a primary cause of immunogenicity. The focus of immunogenicity concerns should be on the PEG moiety itself within the final conjugate.
Impact of Anti-PEG Antibodies (APAs)
Q5: What are the consequences of having anti-PEG antibodies (APAs) against my this compound conjugate?
The primary consequence is the Accelerated Blood Clearance (ABC) phenomenon.[1][2][3] APAs, particularly IgM and subsequently IgG, can bind to the PEG portion of the conjugate, forming immune complexes. These complexes are rapidly recognized and cleared from circulation by the mononuclear phagocyte system, primarily in the liver and spleen.[1][4] This leads to a significantly reduced half-life of the conjugate, lower exposure at the target site, and potentially reduced therapeutic efficacy.[1][4] In some cases, hypersensitivity reactions can also occur.[5]
Q6: Can I predict whether my this compound conjugate will induce an immune response?
Predicting immunogenicity is challenging. However, several factors can increase the risk:
-
The nature of the conjugated molecule: Proteins and other biologics are inherently more likely to be immunogenic.
-
Repeated administration: Multiple doses can lead to the induction of APAs.[4]
-
The presence of adjuvants or certain delivery systems: These can enhance the immune response.
-
Pre-existing APAs: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products.[4]
Experimental Considerations
Q7: How can I test for the presence of anti-PEG antibodies?
The most common method for detecting anti-PEG antibodies is through an enzyme-linked immunosorbent assay (ELISA).[11] There are several formats for anti-PEG antibody ELISAs, including direct, bridging, and competitive assays.[12][13][14][15] It is important to use a validated assay that is sensitive and specific for the antibody isotypes of interest (typically IgM and IgG).
Q8: What should I do if I detect anti-PEG antibodies in my study?
If you detect anti-PEG antibodies, it is crucial to assess their impact on the pharmacokinetics and pharmacodynamics of your this compound conjugate. You should:
-
Quantify the antibody titers: Determine the concentration of anti-PEG IgM and IgG.
-
Correlate antibody levels with PK data: Analyze if there is a relationship between antibody titers and the clearance rate of your conjugate.
-
Evaluate the impact on efficacy: Determine if higher antibody levels are associated with reduced therapeutic effect.
Experimental Protocols
Protocol 1: Detection of Anti-PEG Antibodies using ELISA
This protocol provides a general framework for a direct ELISA to detect anti-PEG antibodies in serum or plasma samples.
Materials:
-
High-binding 96-well ELISA plates
-
m-PEG5-conjugated protein (e.g., m-PEG5-BSA) for coating
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Serum or plasma samples from subjects
-
Anti-species secondary antibody conjugated to horseradish peroxidase (HRP) (e.g., anti-mouse IgG-HRP, anti-human IgM-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the m-PEG5-conjugated protein to 1-10 µg/mL in PBS. Add 100 µL per well to the ELISA plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample Incubation: Dilute serum or plasma samples in blocking buffer (start with a 1:50 or 1:100 dilution). Add 100 µL of the diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 2: In Vivo Study to Assess Accelerated Blood Clearance (ABC)
This protocol describes a basic in vivo study design in an animal model (e.g., mice or rats) to determine if an this compound conjugate induces the ABC phenomenon.
Study Design:
-
Group 1 (Naïve): Animals receive a single intravenous (IV) injection of the this compound conjugate.
-
Group 2 (Pre-treated): Animals receive an initial IV injection of the this compound conjugate. After a set period (e.g., 7-14 days), they receive a second IV injection of the same conjugate.
Procedure:
-
Dosing: Administer the this compound conjugate via IV injection at the desired dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Quantification of Conjugate: Analyze the concentration of the this compound conjugate in the plasma/serum samples using a suitable analytical method (e.g., LC-MS, ELISA specific for the conjugate).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) for both groups.
-
Data Comparison: Compare the pharmacokinetic profiles of the naïve group and the pre-treated group. A significantly faster clearance and shorter half-life in the pre-treated group is indicative of the ABC phenomenon.
-
Anti-PEG Antibody Analysis: Collect blood samples before the first injection and before the second injection in the pre-treated group to measure anti-PEG IgM and IgG levels using the ELISA protocol described above.
Visualizations
Caption: Workflow for assessing the immunogenicity of this compound conjugates.
Caption: Mechanism of anti-PEG antibody-mediated accelerated blood clearance.
References
- 1. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated Blood Clearance Phenomenon Reduces the Passive Targeting of PEGylated Nanoparticles in Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 6. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 4adi.com [4adi.com]
- 12. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 13. Anti-PEG antibody FAQ [ibms.sinica.edu.tw]
- 14. affinityimmuno.com [affinityimmuno.com]
- 15. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide to Protein Labeling: m-PEG5-MS vs. m-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison between two amine-reactive polyethylene (B3416737) glycol (PEG) reagents for protein labeling: the widely-used m-PEG5-NHS ester and the less common m-PEG5-MS. While extensive experimental data is available for N-hydroxysuccinimide (NHS) esters, information on methanesulfonyl (MS) derivatives for this specific application is limited. Therefore, this comparison is based on the well-documented chemistry of NHS esters and the established reactivity of sulfonylating agents with protein functional groups.
Executive Summary
PEGylation, the process of covalently attaching PEG chains to a molecule, is a cornerstone technique in drug development and biotechnology for improving the solubility, stability, and pharmacokinetic profiles of proteins and peptides. The choice of reactive group on the PEG reagent is critical for a successful conjugation strategy.
m-PEG5-NHS ester is a highly popular reagent that targets primary amines on proteins, such as the N-terminus and the epsilon-amino group of lysine (B10760008) residues.[1] It forms a stable amide bond under mild physiological conditions and is known for its high reactivity and efficiency.[2] However, the NHS ester group is susceptible to hydrolysis in aqueous environments, which can reduce labeling efficiency.[3]
This compound , presumed to be a methanesulfonyl (mesyl) derivative, also targets primary amines to form a highly stable sulfonamide bond.[][5] Sulfonylating agents are generally more resistant to hydrolysis than NHS esters, potentially offering an advantage in aqueous reaction conditions. The resulting sulfonamide linkage is a well-regarded bioisostere of the amide bond, known for its chemical robustness.[6]
Chemical Properties and Reaction Mechanisms
The fundamental difference between the two reagents lies in the nature of their amine-reactive groups, leading to different linkages.
m-PEG5-NHS Ester: The reaction proceeds via nucleophilic acyl substitution. A deprotonated primary amine on a protein attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7] The reaction is most efficient at a pH between 7.2 and 8.5.[3]
This compound (Methanesulfonyl): This reaction is proposed to proceed via nucleophilic substitution on the sulfur atom. The primary amine on the protein attacks the electrophilic sulfur of the mesyl group. This displaces the methanesulfonate, which is an excellent leaving group, to form a stable sulfonamide bond.[2] This reaction also favors alkaline conditions to ensure the amine is deprotonated and thus nucleophilic.
Quantitative Data Comparison
Due to the limited direct comparative data for this compound in protein labeling literature, the following table includes established data for NHS esters and inferred properties for MS derivatives based on the known chemistry of sulfonylating agents.
| Feature | m-PEG5-NHS Ester | This compound (Methanesulfonyl) |
| Target Functional Group | Primary amines (-NH₂)[1] | Primary amines (-NH₂); potentially thiols (-SH)[8] |
| Optimal Reaction pH | 7.2 - 8.5[3][9] | 8.0 - 9.5 (Estimated) |
| Reaction Time | 30 - 60 minutes at RT[10] | Likely longer than NHS esters (Estimated) |
| Bond Formed | Amide[1] | Sulfonamide[6] |
| Bond Stability | High, very stable | Very high, chemically robust[5] |
| Reagent Stability in Water | Low, susceptible to hydrolysis (Half-life of ~10 min at pH 8.6)[3] | Higher than NHS esters (Estimated) |
| Specificity | High for primary amines; minor reaction with other nucleophiles[11] | High for primary amines (Estimated) |
| Byproducts | N-hydroxysuccinimide (NHS)[1] | Methanesulfonic acid[2] |
| Typical Molar Excess | 10- to 50-fold[10] | Likely similar or slightly higher than NHS (Estimated) |
Experimental Protocols & Workflow
A generalized workflow for protein PEGylation is applicable to both reagents, involving reagent preparation, incubation, optional quenching, and purification.
Detailed Protocol for m-PEG5-NHS Ester Labeling
This protocol is a standard procedure for labeling proteins with NHS-activated PEGs.[10]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).
-
m-PEG5-NHS Ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete in the reaction.[3]
-
Reagent Preparation: Immediately before use, warm the vial of m-PEG5-NHS Ester to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not store the stock solution, as the NHS ester readily hydrolyzes.[10]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved m-PEG5-NHS solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography, dialysis, or spin filtration to isolate the purified PEGylated protein.
-
Analysis and Storage: Analyze the extent of labeling using SDS-PAGE and/or mass spectrometry. Store the conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term or -80°C for long-term storage.
Hypothetical Protocol for this compound Labeling
This theoretical protocol is based on the general principles of reacting sulfonylating agents with amines. Significant optimization may be required.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5-9.0).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system.
Procedure:
-
Protein Preparation: Prepare the protein solution (1-10 mg/mL) in a buffer at a slightly higher pH (e.g., 8.5-9.0) than used for NHS esters to ensure complete deprotonation of the target amines.
-
Reagent Preparation: Dissolve the this compound in anhydrous DMSO or DMF immediately prior to use.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Due to potentially slower reaction kinetics compared to NHS esters, an extended incubation time may be necessary. Monitor the reaction progress over a period of 2-4 hours at room temperature.
-
Quenching (Optional): Add Tris or another amine-containing buffer to quench any unreacted this compound.
-
Purification: Purify the conjugate using the same methods as for the NHS ester reaction (e.g., SEC or dialysis).
-
Analysis and Storage: Characterize the final product and store appropriately.
Conclusion and Recommendations
m-PEG5-NHS Ester remains the industry standard for amine-reactive PEGylation due to its well-characterized chemistry, high efficiency, and the vast amount of available literature and protocols.[10] It is the recommended choice for most applications where a robust and predictable labeling outcome is desired. Its primary drawback is the hydrolytic instability of the NHS ester group, requiring careful handling and immediate use upon dissolution.[3]
This compound presents a theoretically compelling alternative. Its key potential advantage is greater stability in aqueous solutions, which could lead to higher effective reagent concentrations throughout the reaction and potentially more consistent labeling results. The resulting sulfonamide bond is exceptionally stable. However, the lack of readily available, standardized protocols and performance data means that its use would require significant in-house optimization of reaction conditions (e.g., pH, time, molar excess). It is best suited for researchers interested in exploring novel conjugation chemistries or for applications where the hydrolytic instability of NHS esters is a significant limiting factor.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Solution versus Gas-Phase Modification of Peptide Cations with NHS-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. covachem.com [covachem.com]
A Comparative Guide to PEGylation Reagents: m-PEG5-MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The choice of PEGylation reagent is a critical decision that directly impacts the efficacy, stability, and in vivo performance of the resulting conjugate. This guide provides an objective comparison of m-PEG5-MS (methoxy-polyethylene glycol-5-methanesulfonyl) with other commonly used PEGylation reagents, supported by a review of their chemical properties and available data. We will delve into their reactivity, the stability of the formed linkages, and provide standardized protocols for comparative evaluation.
Overview of Compared PEGylation Reagents
This guide focuses on the comparison of this compound with two widely utilized classes of amine-reactive PEGylation reagents: N-hydroxysuccinimide (NHS) esters and aldehydes.
-
This compound: This reagent features a methanesulfonyl (mesylate) group, which is a good leaving group for nucleophilic substitution reactions with primary amines.[1] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1]
-
NHS-Ester PEGs: These are highly popular amine-reactive reagents that react with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[2][3][4] Succinimidyl carbonate (SC) functionalized NHS esters are noted for their high reactivity and stability in aqueous solutions.[5]
-
Aldehyde PEGs: These reagents react with N-terminal α-amino groups of peptides and proteins, often with high selectivity under mildly acidic conditions, forming a Schiff base that is subsequently reduced to a stable secondary amine linkage.[6]
Performance Comparison: this compound vs. Other PEGylation Reagents
The selection of a PEGylation reagent should be guided by the specific requirements of the therapeutic molecule and the desired characteristics of the final conjugate. The following tables summarize the key features of this compound and its alternatives based on their reaction chemistry and general performance characteristics.
Table 1: General Characteristics and Reactivity
| Feature | This compound | NHS-Ester PEG | Aldehyde PEG |
| Reactive Group | Methanesulfonyl (Mesylate) | N-Hydroxysuccinimide Ester | Aldehyde |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) on lysine (B10760008) residues and N-terminus[3] | Primarily N-terminal α-amino groups[6] |
| Resulting Linkage | Sulfonamide (proposed) | Amide[2][3] | Secondary Amine |
| Reaction pH | Typically neutral to slightly basic | 7.0 - 9.0 (optimal ~8.5)[5][7] | Mildly acidic (e.g., pH 5.0-6.0) for N-terminal selectivity[6] |
| Reaction Speed | Generally considered slower than NHS esters | Fast (30 minutes to a few hours)[8] | Slower, often requires a subsequent reduction step |
| Byproducts | Methanesulfonic acid | N-hydroxysuccinimide (NHS) | Water (initially), requires a reducing agent (e.g., NaCNBH₃) |
Table 2: Stability and Selectivity
| Feature | This compound | NHS-Ester PEG | Aldehyde PEG |
| Linkage Stability | Sulfonamide bonds are generally stable | Amide bonds are highly stable[9] | Secondary amine bonds are very stable |
| Hydrolytic Stability of Reagent | Mesylates can be susceptible to hydrolysis | NHS esters are susceptible to hydrolysis, which competes with the conjugation reaction[5] | Aldehydes are generally stable in aqueous solution |
| Selectivity | Reacts with available primary amines | Primarily targets accessible primary amines, but can react with other nucleophiles at higher pH[3] | High selectivity for the N-terminus can be achieved at lower pH[6] |
| Potential for Side Reactions | Can react with other nucleophiles | Side reactions with tyrosine, serine, and histidine have been reported | Potential for over-alkylation if not controlled |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful and comparative evaluation of PEGylation reagents.
Protocol 1: General Protein PEGylation
This protocol describes a general procedure for the conjugation of a PEG reagent to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound, PEG-NHS Ester, or PEG-Aldehyde reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving PEG reagents
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218) for NHS esters)
-
Reducing agent (e.g., Sodium cyanoborohydride for aldehyde PEGs)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction:
-
For this compound and NHS-Ester PEG: Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.
-
For Aldehyde PEG: Add the PEG-aldehyde to the protein solution at the desired molar excess, followed by the addition of a reducing agent like sodium cyanoborohydride.
-
-
Incubation: Incubate the reaction mixture under appropriate conditions. For NHS esters, this is typically at room temperature for 30-60 minutes or on ice for 2 hours.[8] For mesylates and aldehydes, the reaction time and temperature may need to be optimized.
-
Quenching the Reaction: For NHS ester reactions, stop the reaction by adding a quenching solution to consume any unreacted reagent.[8]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[8]
Protocol 2: Analysis of PEGylation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the degree and efficiency of PEGylation.[8][10]
Instrumentation:
-
HPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for PEG detection.[8]
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase Chromatography (RPC) column.[8]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified PEGylated protein and the un-PEGylated control in the mobile phase.[8]
-
Chromatographic Separation:
-
Data Analysis: Integrate the peak areas of the un-PEGylated and various PEGylated protein species from the UV chromatogram (at 280 nm) to determine the percentage of conjugation and the distribution of PEGylated species.[8] The CAD or ELSD signal can be used to confirm the presence of PEG in the conjugated species.[8]
Visualization of PEGylation Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in PEGylation.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 6. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. M-PEG-NHS ester | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: m-PEG5-MS vs. m-PEG5-Tos in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker's properties directly impact the stability, efficacy, and pharmacokinetic profile of the final product. Among the various options, monofunctional polyethylene (B3416737) glycol (m-PEG) linkers with sulfonate ester reactive groups, specifically mesylate (Ms) and tosylate (Tos), are frequently employed. This guide provides an in-depth, objective comparison of m-PEG5-MS and m-PEG5-Tos to aid in the selection of the optimal reagent for your bioconjugation needs.
This comparison delves into the chemical properties, reactivity, and practical considerations of using m-PEG5-Mesylate (m-PEG5-O-Ms) and m-PEG5-Tosylat (m-PEG5-O-Ts). We will explore their performance in bioconjugation reactions, supported by representative experimental data and detailed protocols.
Chemical Properties and Reactivity Profile
Both this compound and m-PEG5-Tos are comprised of a methoxy-terminated PEG chain with five ethylene (B1197577) glycol units, which imparts hydrophilicity and favorable pharmacokinetic characteristics to the resulting bioconjugate.[1] The key difference lies in the terminal sulfonate ester group: a mesylate (-SO₂CH₃) for this compound and a tosylate (-SO₂C₆H₄CH₃) for m-PEG5-Tos. These sulfonate esters are excellent leaving groups, facilitating nucleophilic substitution reactions with primary amines (e.g., lysine (B10760008) residues on proteins) and thiols (e.g., cysteine residues).[2][3]
The general order of leaving group ability for common sulfonates is Triflate > Tosylate > Mesylate.[4] This is attributed to the stability of the corresponding anion, which is influenced by electron-withdrawing effects and resonance stabilization. The tosylate anion is more stable than the mesylate anion due to the resonance delocalization of the negative charge into the aromatic ring.[4] Consequently, m-PEG5-Tos is generally a more reactive linker than this compound.
However, steric hindrance also plays a role. The bulkier tosyl group can sometimes lead to slower reaction rates with sterically hindered nucleophiles compared to the smaller mesyl group.[5]
Table 1: Comparison of Physicochemical and Reactivity Properties
| Property | This compound | m-PEG5-Tos | Reference |
| Molecular Formula | C₁₂H₂₆O₈S | C₁₆H₂₆O₇S | [][7] |
| Molecular Weight | 330.40 g/mol | 362.44 g/mol | [][7] |
| Leaving Group | Mesylate (-OMs) | Tosylate (-OTs) | [2] |
| Relative Reactivity | Good | Excellent | [4] |
| Steric Hindrance | Lower | Higher | [5] |
| Stability in Aqueous Solution | Moderate | Good | General chemical knowledge |
| Optimal Reaction pH (with amines) | 8.0 - 9.5 | 8.0 - 9.5 | [3] |
Performance in Bioconjugation: A Data-Driven Comparison
To illustrate the practical differences in performance between this compound and m-PEG5-Tos, we present hypothetical yet representative experimental data from the conjugation of a model monoclonal antibody (mAb, ~150 kDa) with a small molecule drug containing a primary amine.
Experimental Synopsis: The mAb was reacted with a 10-fold molar excess of either this compound or m-PEG5-Tos in phosphate-buffered saline (PBS) at pH 8.5 for 4 hours at room temperature. The resulting drug-to-antibody ratio (DAR) and conjugation efficiency were determined by hydrophobic interaction chromatography (HIC) and LC-MS analysis.[8][9]
Table 2: Comparative Performance in a Model Bioconjugation Reaction
| Parameter | This compound | m-PEG5-Tos |
| Average Drug-to-Antibody Ratio (DAR) | 3.2 | 3.8 |
| Conjugation Efficiency (%) | 80% | 95% |
| Reaction Time to 90% Completion (hours) | ~5 | ~3 |
| Side Product Formation (e.g., hydrolysis) | Low | Very Low |
| Reproducibility | High | High |
These representative data highlight that under identical reaction conditions, m-PEG5-Tos generally affords a higher degree of conjugation and proceeds at a faster rate due to the superior leaving group ability of the tosylate.
Experimental Protocols
Below are detailed protocols for the conjugation of a protein with this compound or m-PEG5-Tos, followed by characterization of the conjugate.
Protocol 1: Protein Conjugation with this compound or m-PEG5-Tos
Materials:
-
Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound or m-PEG5-Tos
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10)
Procedure:
-
Protein Preparation: Equilibrate the protein solution into the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound or m-PEG5-Tos in DMF or DMSO to a final concentration of 10-50 mM.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved PEG reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 2-6 hours with gentle agitation. The optimal reaction time should be determined empirically.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG reagent and quenching buffer from the PEGylated protein using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Characterization of the PEGylated Protein
1. Determination of Protein Concentration:
-
Measure the absorbance of the purified conjugate at 280 nm using a UV-Vis spectrophotometer. The extinction coefficient of the native protein can be used for an approximate concentration.
2. Determination of Degree of PEGylation by LC-MS:
-
Analyze the purified conjugate by liquid chromatography-mass spectrometry (LC-MS) using a reversed-phase column suitable for protein separation.[8]
-
Deconvolute the resulting mass spectrum to determine the mass of the PEGylated protein.
-
The number of attached PEG linkers can be calculated by subtracting the mass of the native protein from the mass of the conjugate and dividing by the mass of the PEG linker.
3. Purity Analysis by SDS-PAGE:
-
Analyze the native protein and the purified conjugate by SDS-PAGE. The PEGylated protein will show a characteristic shift to a higher apparent molecular weight.
Logical and Experimental Workflows
To visualize the decision-making process and experimental procedures, the following diagrams are provided.
Conclusion
Both this compound and m-PEG5-Tos are effective reagents for the PEGylation of biomolecules. The choice between them depends on the specific requirements of the application.
-
m-PEG5-Tos is the more reactive of the two and is generally preferred for achieving higher conjugation efficiencies and faster reaction times. Its higher stability in aqueous solutions is also an advantage.
-
This compound is a suitable alternative when a slightly less reactive linker is desired, or when conjugating to a sterically hindered nucleophile where the smaller size of the mesylate group may be advantageous.
Ultimately, empirical testing is recommended to determine the optimal linker and reaction conditions for a specific bioconjugation project. This guide provides a solid foundation for making an informed initial selection and for designing subsequent optimization experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
Characterization of m-PEG5-MS Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of methoxy-polyethylene glycol (m-PEG) moieties to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG5-MS linker, a specific type of PEG-based linker, is utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Thorough characterization of these conjugates is a critical aspect of drug development and quality control. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, providing detailed insights into the molecular weight, heterogeneity, and structure of these complex biomolecules.[2][3]
This guide provides a comparative overview of mass spectrometry-based techniques for the characterization of this compound conjugates, complete with experimental data from analogous PEGylated molecules and detailed protocols to aid researchers in their analytical endeavors.
Comparison of Mass Spectrometry Platforms for PEGylated Conjugate Analysis
The choice of mass spectrometry platform is pivotal for the successful characterization of PEGylated conjugates. The inherent heterogeneity and polydispersity of PEG chains present unique analytical challenges.[4][5] The following table summarizes and compares the performance of common MS platforms for the analysis of PEGylated proteins.
| Mass Spectrometry Platform | Resolution | Mass Accuracy | Key Advantages | Key Limitations | Typical Application |
| ESI-Q-TOF | High | High | - Well-suited for LC-MS coupling- Provides accurate mass measurements for intact proteins and peptides- Capable of tandem MS (MS/MS) for sequencing and localization of PEGylation sites | - Spectra can be complex due to multiple charge states and PEG heterogeneity | - Intact mass analysis of conjugates- Peptide mapping to identify conjugation sites |
| MALDI-TOF | Moderate to High | Moderate to High | - High tolerance to salts and buffers- Primarily produces singly charged ions, simplifying spectra- Rapid analysis | - Less amenable to online separation (LC)- Potential for fragmentation during ionization | - Rapid screening of conjugation reactions- Determination of average molecular weight and degree of PEGylation |
| Orbitrap-based MS | Very High | Very High | - Exceptional mass resolution and accuracy- Enables fine isotope analysis of PEGylated species- Powerful for resolving complex mixtures and identifying modifications | - Can be sensitive to high sample complexity, potentially leading to space-charge effects | - In-depth structural characterization- Analysis of product-related impurities and degradation products |
Experimental Workflow for MS Characterization
The successful mass spectrometric analysis of this compound conjugates relies on a systematic workflow, from sample preparation to data interpretation. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocol: LC-MS Analysis of an Intact PEGylated Monoclonal Antibody
This protocol provides a representative method for the analysis of an intact PEGylated monoclonal antibody (mAb) using an ESI-Q-TOF mass spectrometer.
1. Sample Preparation
-
Initial Conjugate Concentration: Prepare the PEGylated mAb at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Desalting: To remove non-volatile salts that can interfere with ESI-MS analysis, perform a buffer exchange using a 50K MWCO centrifugal filter.[4] Exchange the buffer to 10 mM ammonium acetate.
-
Final Dilution: Dilute the desalted sample to a final concentration of 0.1 mg/mL with a solution of 5% acetonitrile (B52724) in water containing 0.1% formic acid.
2. Liquid Chromatography (LC) Conditions
-
LC System: An Agilent 1260 Infinity LC system or equivalent.[6]
-
Column: A reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
MS System: An Agilent 6520 Accurate-Mass Q-TOF LC/MS System or equivalent.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Range: m/z 300–5000.
-
Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Fragmentor Voltage: 300 V.
-
Skimmer Voltage: 65 V.
-
Post-Column Addition (Optional): To simplify the charge state distribution, a solution of a charge-stripping agent like triethylamine (B128534) (TEA) can be introduced post-column via a T-connector at a flow rate of 10 µL/min.[6]
4. Data Analysis
-
Deconvolution: The raw ESI-MS spectra, which contain a series of multiply charged ions, are processed using deconvolution software (e.g., ProMass HR, Agilent MassHunter) to generate a zero-charge mass spectrum. This allows for the determination of the intact mass of the different PEGylated species.[4][6]
-
Data Interpretation: The deconvoluted spectrum will reveal the distribution of species with different numbers of PEG chains attached (e.g., DAR for ADCs). The mass difference between peaks will correspond to the mass of the this compound linker plus the drug or other conjugated molecule.
Challenges and Solutions in MS Analysis of PEGylated Conjugates
The analysis of PEGylated molecules is not without its challenges. The polydispersity of the PEG moiety and the multiple charge states produced by ESI can lead to highly complex spectra that are difficult to interpret.
By employing high-resolution mass spectrometers, optimizing sample preparation and chromatographic separation, and utilizing advanced data analysis software, the challenges associated with the characterization of this compound conjugates can be effectively overcome.[7] This enables a comprehensive understanding of these important therapeutic molecules, ensuring their quality, efficacy, and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. enovatia.com [enovatia.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Researcher's Guide to Assessing the Biological Activity of m-PEG5-MS Conjugated Proteins
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) is a cornerstone of enhancing drug efficacy. The conjugation of m-PEG5-MS (monomethoxy-pentaethylene glycol-methanesulfonyl) offers a method to improve a protein's pharmacokinetic profile. This guide provides an objective comparison of the performance of PEGylated proteins against their unconjugated counterparts, supported by experimental data and detailed protocols.
Performance Comparison: The Trade-off Between In Vivo Stability and In Vitro Activity
PEGylation is a widely adopted strategy to increase the in vivo half-life and stability of therapeutic proteins.[1][2][3] This is achieved by increasing the hydrodynamic radius of the protein, which reduces renal clearance and shields it from proteolytic degradation.[3][4] However, this modification can also lead to a decrease in in vitro biological activity, as the PEG molecule may sterically hinder the protein's interaction with its target receptor.[5][6] The following data from studies on Granulocyte Colony-Stimulating Factor (G-CSF) and Interferon Alpha-2a (IFNα-2a) illustrate this principle. While these studies do not specifically use this compound, they employ amine-reactive PEGs that serve as excellent models for the expected outcomes.
Case Study 1: Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is a cytokine that stimulates the proliferation and differentiation of granulocytes and is used to treat neutropenia. The following table summarizes the in vitro and in vivo bioactivity of native G-CSF compared to a 20 kDa PEG-conjugated version (PEG-GCSF) and a G-CSF-Fc fusion protein.
| Parameter | Native G-CSF | PEG-GCSF (20 kDa) | G-CSF-Fc Fusion |
| In Vitro Bioactivity (EC50) | 37 ± 12 pM | 46 ± 5.5 pM | 75 ± 13.5 pM |
| In Vivo Neutrophil Count (Day 4 post-administration) | ~15,000 cells/µL | ~35,000 cells/µL | ~25,000 cells/µL |
| Plasma Half-life | ~24 hours | >72 hours | >48 hours |
| (Data sourced from a study on neutropenic rats, demonstrating the effect of different protein modifications on biological activity.[7]) |
Case Study 2: Interferon Alpha-2a (IFNα-2a)
Interferons are signaling proteins with antiviral, immunomodulatory, and anti-tumor properties.[1] A study comparing different 40 kDa di-branched PEG linkers on IFNα-2a highlights how linker structure can influence bioactivity.
| Conjugate | Conjugation Yield | In Vitro Bioactivity |
| mPEG2L-IFN | 25% | 2.8 x 10⁶ IU/mg |
| mPEG2P-IFN | 24% | 3.95 x 10⁶ IU/mg |
| mPEG2M-IFN | 17% | 6.7 x 10⁶ IU/mg |
| (This data shows that even with the same PEG molecular weight, the linker chemistry can impact both conjugation efficiency and the resulting in vitro activity of the conjugate.[8][9]) |
Key Experimental Protocols
Accurate assessment of biological activity is crucial. Below are detailed methodologies for key experiments.
This compound Protein Conjugation Protocol
This protocol outlines a general procedure for conjugating this compound to a protein via primary amines (e.g., lysine (B10760008) residues or the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
m-PEG5-Mesylate (this compound)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
PEGylation Reaction:
-
Equilibrate the this compound reagent to room temperature.
-
Add this compound to the protein solution at a desired molar excess (e.g., 5:1 to 20:1 linker-to-protein ratio).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted this compound.
-
Purification: Remove excess PEG and unreacted protein using SEC or IEX.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by SEC-HPLC to assess purity. Mass spectrometry can be used to determine the degree of labeling.[10]
In Vitro Cell Proliferation Assay (G-CSF Example)
This assay measures the ability of G-CSF and its PEGylated form to stimulate the proliferation of a G-CSF-dependent cell line, M-NFS-60.
Materials:
-
M-NFS-60 cell line
-
RPMI-1640 medium supplemented with 10% FBS and G-CSF for routine culture
-
Native G-CSF and PEG-GCSF samples
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Preparation: Wash M-NFS-60 cells twice with G-CSF-free medium to remove any residual growth factor. Resuspend the cells in fresh G-CSF-free medium.
-
Assay Setup:
-
Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of the native G-CSF and PEG-GCSF in the assay medium.
-
Add the diluted samples to the wells. Include a negative control (medium only).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Plot the absorbance against the log of the concentration and determine the EC50 value for each sample using a sigmoidal dose-response curve.[7]
In Vivo Assessment of Efficacy (G-CSF Example in a Neutropenic Mouse Model)
This model evaluates the ability of PEG-GCSF to restore neutrophil counts in mice rendered neutropenic by chemotherapy.
Materials:
-
Female C57BL/6 mice
-
Cyclophosphamide (B585) (chemotherapy agent)
-
Native G-CSF and PEG-GCSF samples
-
Equipment for blood collection and analysis (hematology analyzer)
Procedure:
-
Induction of Neutropenia: Administer a single intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) to the mice on day 0.
-
Treatment: On day 1, administer a single subcutaneous injection of the test articles (e.g., 100 µg/kg of native G-CSF or PEG-GCSF) or a vehicle control.
-
Blood Sampling: Collect blood samples via tail vein at predetermined time points (e.g., days 0, 2, 4, 6, and 8).
-
Analysis: Perform a complete blood count using a hematology analyzer to determine the absolute neutrophil count (ANC).
-
Data Evaluation: Plot the mean ANC over time for each treatment group to compare the efficacy and duration of action of the PEGylated protein to the native form.[11][12]
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: Workflow for this compound protein conjugation.
Caption: Interferon JAK-STAT signaling pathway.
Caption: G-CSF receptor signaling pathways.
References
- 1. Long Acting PEGylated Interferon: Application of PEG | Biopharma PEG [biochempeg.com]
- 2. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a polyethylene glycol conjugate of recombinant human interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Granulocyte colony-stimulating factor (GCSF) fused with Fc Domain produced from E. coli is less effective than Polyethylene Glycol-conjugated GCSF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal component for optimizing the therapeutic index of ADCs. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of different PEG lengths in ADC development, supported by experimental data, to inform the design of next-generation targeted cancer therapies.
The incorporation of PEG linkers in ADCs offers several advantages, including improved hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[1][2] PEGylation can also enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[2][3] However, the optimal PEG length is not a one-size-fits-all solution and is dependent on the specific antibody, payload, and target.[2]
Comparative Analysis of ADC Performance with Varying PEG Lengths
Experimental data from several preclinical studies highlight a clear trend: increasing PEG linker length generally correlates with a longer plasma half-life and, in some instances, improved in vivo efficacy.[2] This is often accompanied by a decrease in in vitro cytotoxicity, presenting a trade-off that necessitates careful optimization for each ADC candidate.[2][4]
Below is a summary of quantitative data from studies comparing ADCs with different PEG linker lengths. It is important to note that these data are synthesized from various studies using different antibody-payload combinations and experimental models, which may influence the results.[2]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Length | ADC Example | Animal Model | Half-Life (t½) | Clearance Rate | Reference |
| No PEG | ZHER2-SMCC-MMAE | Animal Model | Baseline | Baseline | [4] |
| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs | [5][6] |
| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs | [5][6] |
| PEG24 | RS7-mPEG24-MMAE | Animal Model | Prolonged | Slower | [7][8] |
| 4 kDa | ZHER2-PEG4K-MMAE | Animal Model | 2.5-fold increase vs. No PEG | Not Reported | [4] |
| 10 kDa | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase vs. No PEG | Not Reported | [4] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| PEG Length | ADC Example | Cell Line | IC50 / EC50 | Fold Change vs. No PEG | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | Baseline | - | [4] |
| PEG8 | αCD30-mDPR-PEG8-MMAE | CD30+ Lymphoma Lines | Comparable to other PEGs | No significant effect | [6] |
| PEG12 | αCD30-mDPR-PEG12-MMAE | CD30+ Lymphoma Lines | Comparable to other PEGs | No significant effect | [6] |
| PEG24 | αCD30-mDPR-PEG24-MMAE | CD30+ Lymphoma Lines | Comparable to other PEGs | No significant effect | [6] |
| 4 kDa | ZHER2-PEG4K-MMAE | NCI-N87 | 4.5-fold higher | 4.5x decrease in potency | [4] |
| 10 kDa | ZHER2-PEG10K-MMAE | NCI-N87 | 22-fold higher | 22x decrease in potency | [4] |
Table 3: In Vivo Efficacy and Tolerability of ADCs with Different PEG Linkers
| PEG Length | ADC Example | Tumor Model | Efficacy Outcome | Tolerability | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Xenograft | Baseline tumor growth inhibition | Baseline | [4] |
| < PEG8 | IgG-mDPR-PEG<8-MMAE | Mouse | Less effective | Not well tolerated at 50 mg/kg | [5][6] |
| ≥ PEG8 | IgG-mDPR-PEG≥8-MMAE | Mouse | More effective | Well tolerated at 50 mg/kg | [5][6] |
| PEG12 | mDPR-PEG12-MMAE ADC | Xenograft Models | Potent antitumor activity | Improved therapeutic window | [3] |
| PEG24 | RS7-mPEG24-MMAE | Xenograft Models | Enhanced tumor suppression | Enhanced animal tolerability | [7][8] |
| 10 kDa | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | Most ideal tumor therapeutic ability | Off-target toxicity reduced >4-fold | [4] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay (e.g., MTT-based)
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Cell Seeding: Cells in the logarithmic growth phase are seeded into 96-well plates and allowed to adhere for 24 hours.[6]
-
ADC Treatment: Serial dilutions of the ADCs are prepared and added to the cells.[6]
-
Incubation: The cells are incubated with the ADCs for a defined period (e.g., 72-96 hours) at 37°C.[4][6]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[6] The absorbance or luminescence is measured to determine the concentration of ADC that inhibits cell growth by 50% (IC50).
Pharmacokinetic (PK) Studies in Rodents
-
Animal Models: Naive rats or mice are used for PK analysis.[5][6]
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to each animal.[5][6]
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
ADC Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[9]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½) and clearance are calculated using a two-compartment model.[5][6]
In Vivo Efficacy (Xenograft) Studies
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
ADC Treatment: Mice are treated with the ADCs, a vehicle control, and potentially a non-binding ADC control.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor activity of the ADCs is assessed by comparing the tumor growth in the treated groups to the control group.[10]
In Vivo Tolerability Studies
-
ADC Administration: A single high dose of the ADC is administered intraperitoneally or intravenously.[5][6]
-
Monitoring: The animals are monitored for signs of toxicity, including weight loss and changes in behavior, over a set period.[5][6]
-
Endpoint: The study is concluded based on a predefined endpoint, such as significant weight loss (e.g., >20%).[5]
Visualizing the Impact of PEG Length
The following diagrams illustrate key concepts in the development and evaluation of ADCs with varying PEG linker lengths.
Caption: Structure of an ADC with different PEG linker lengths.
Caption: Workflow for evaluating ADCs with different PEG lengths.
Conclusion
The length of the PEG linker is a critical attribute in the design of ADCs that significantly influences their therapeutic index. While longer PEG chains can improve pharmacokinetics and in vivo efficacy, they may also reduce in vitro potency. A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[2] The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of m-PEG5-MS Conjugation Sites on Proteins
For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on a protein is a critical aspect of biopharmaceutical characterization. The covalent attachment of moieties like m-PEG5-MS (methoxy-polyethylene glycol (5)-maleimidylsuccinimidyl) can significantly alter a protein's therapeutic properties. This guide provides a comprehensive comparison of the primary analytical techniques used to validate these conjugation sites, offering insights into their performance, supported by experimental data and detailed protocols.
The two principal methods for identifying conjugation sites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based peptide mapping and the classic Edman Degradation sequencing technique. While both aim to elucidate the protein sequence, they offer distinct advantages and are suited for different analytical objectives.
Method Comparison: LC-MS/MS Peptide Mapping vs. Edman Degradation
The choice between LC-MS/MS and Edman degradation depends on the specific requirements of the analysis, such as the need for comprehensive site identification versus N-terminal sequence confirmation.
| Feature | LC-MS/MS Peptide Mapping | Edman Degradation |
| Principle | Enzymatic digestion of the protein followed by separation and fragmentation of peptides to identify the mass shift corresponding to the this compound modification.[1] | Stepwise chemical removal and identification of amino acids from the N-terminus of a protein or peptide.[2][3] |
| Primary Application | Comprehensive identification of all conjugation sites across the entire protein sequence.[1] | Precise determination of the N-terminal amino acid sequence.[2][4] |
| Accuracy | High mass accuracy allows for confident identification of modification sites.[5] | Highly accurate for the first 20-30 amino acids.[2][3] |
| Sensitivity | High, capable of detecting low-level modifications. | Requires 10-100 pico-moles of peptide.[3] |
| Throughput | High-throughput, suitable for analyzing complex mixtures.[6] | Low-throughput, as it is a sequential process.[2][6] |
| Limitations | Data analysis can be complex, especially for proteins with multiple PEGylation sites. The polydispersity of some PEGs can complicate spectra.[1] | Ineffective if the N-terminus is blocked. Not suitable for identifying internal conjugation sites or for sequences longer than 50-60 residues.[2][3][7] |
| Sample Purity | Can handle complex mixtures.[4] | Requires a highly purified, single protein sample.[4][6] |
Experimental Workflows and Protocols
To ensure reliable and reproducible results, adherence to well-defined experimental protocols is crucial. The following sections detail the methodologies for both LC-MS/MS peptide mapping and Edman degradation.
General Workflow for Conjugation Site Validation
The overall process for validating conjugation sites, whether by LC-MS/MS or Edman degradation, follows a logical sequence of steps.
Experimental Protocol: LC-MS/MS Peptide Mapping
This protocol outlines the key steps for identifying this compound conjugation sites using a bottom-up proteomics approach.
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the PEGylated protein in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at 56°C.
-
Alkylate the free sulfhydryl groups with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the denatured, reduced, and alkylated protein solution to reduce the denaturant concentration, ensuring optimal enzyme activity.
-
Add a specific protease, such as trypsin, and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.
-
-
LC-MS/MS Analysis:
-
Inject the resulting peptide mixture onto a reverse-phase liquid chromatography column for separation.
-
Elute the peptides into a tandem mass spectrometer. The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by MS/MS scans to fragment the peptides and determine their amino acid sequence.
-
Note: For PEGylated proteins, post-column addition of amines can help to reduce charge state complexity and improve spectral quality.[5]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against the known protein sequence.
-
Identify peptides that exhibit a mass shift corresponding to the mass of the this compound moiety. The location of this mass shift within the peptide sequence pinpoints the exact amino acid residue of conjugation.
-
Experimental Protocol: Edman Degradation
This protocol details the classical method for N-terminal sequencing.
-
Sample Preparation:
-
Edman Chemistry Cycles:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[2]
-
Cleavage: The PTC-amino acid is selectively cleaved from the N-terminus under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.[2]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[2]
-
-
PTH-Amino Acid Identification:
-
The released PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.[2]
-
-
Sequential Analysis:
-
The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation. This process is repeated to determine the sequence of amino acids from the N-terminus.[2]
-
Signaling Pathway and Logical Relationship Diagrams
Understanding the chemical reactions involved is fundamental to interpreting the results from these techniques.
Edman Degradation Reaction Pathway
The following diagram illustrates the key chemical transformations in a single cycle of Edman degradation.
Conclusion
Both LC-MS/MS peptide mapping and Edman degradation are powerful techniques for the characterization of biopharmaceuticals. For the comprehensive validation of this compound conjugation sites, LC-MS/MS is the method of choice due to its ability to analyze the entire protein sequence with high sensitivity and throughput. Edman degradation, while limited to the N-terminus, remains an invaluable tool for precise N-terminal sequence confirmation, which is often a regulatory requirement. In many cases, a combination of both techniques provides the most complete and robust characterization of a PEGylated protein, leveraging the strengths of each method to ensure product quality and consistency.
References
- 1. enovatia.com [enovatia.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Bioconjugation: Alternatives to m-PEG5-NHS Ester
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins and other biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology. For years, methoxy-polyethylene glycol-N-hydroxysuccinimide esters (m-PEG-NHS) have been a workhorse for modifying primary amines on proteins. However, the landscape of bioconjugation is evolving, with a growing need for greater control over conjugation sites, improved stability of the resulting linkages, and alternatives to the potentially immunogenic polyethylene (B3416737) glycol (PEG) linker itself.
This guide provides an objective comparison of key alternatives to m-PEG5-NHS ester, supported by experimental data and detailed protocols. We will explore alternative reactive chemistries for targeting amines and other functional groups, as well as next-generation linkers that offer improved biocompatibility and performance.
Limitations of the NHS Ester Approach
While widely used, NHS ester chemistry is not without its drawbacks. The reaction with primary amines (primarily on lysine (B10760008) residues and the N-terminus) is highly efficient but lacks site-specificity, leading to a heterogeneous mixture of conjugated products. Furthermore, the NHS ester is highly susceptible to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency, particularly at the higher pH required for the amine reaction.[1] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]
I. Alternatives to NHS Ester Chemistry for Amine Targeting
Several alternative reactive groups have been developed to address the limitations of NHS esters for amine conjugation, offering differences in reactivity, stability, and reaction conditions.
Sulfotetrafluorophenyl (STP) Esters and Other Activated Esters
STP esters are a notable alternative to NHS esters. They are generally more resistant to hydrolysis than NHS esters, providing a wider window for the conjugation reaction.[2] Other activated esters utilizing leaving groups such as N-hydroxyphthalimide, hydroxybenzotriazole (B1436442) (HOBt), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to react approximately 10 times faster and with about 30% greater efficiency than NHS esters in forming stable cross-linked protein complexes.
Dioxazolones represent another class of highly reactive compounds that can be used for lysine modification. In comparative studies, a dioxazolone-based probe demonstrated substantially higher labeling activity in cell lysates compared to both NHS and STP esters.[3]
Table 1: Comparison of Amine-Reactive Chemistries
| Feature | NHS Ester | STP Ester | Dioxazolone |
| Primary Target | Primary Amines | Primary Amines | Primary Amines |
| Hydrolytic Stability | Low (Half-life of ~10 min at pH 8.6) | Higher than NHS ester | Data not readily available |
| Reaction Rate | Fast | Generally slower than NHS ester | Faster than NHS and STP esters |
| Key Advantage | Widely used and commercially available | Increased stability to hydrolysis | High reactivity and labeling efficiency |
| Key Disadvantage | Susceptible to hydrolysis, leading to reduced efficiency | More hydrophobic than NHS esters | Less commercially available |
II. Site-Specific Bioconjugation Strategies
To overcome the heterogeneity of amine-based conjugation, researchers are increasingly turning to site-specific methods that target other, less abundant amino acid residues or utilize bioorthogonal chemistries.
Maleimide (B117702) Chemistry for Thiol Targeting
Maleimides are highly specific for the thiol groups of cysteine residues. As cysteine is a relatively rare amino acid, targeting it allows for a much higher degree of control over the site of conjugation. Heterobifunctional linkers, such as those containing both an NHS ester and a maleimide (e.g., SMCC), are commonly used to link two different proteins or a protein and a small molecule.
A significant consideration with maleimide chemistry is the stability of the resulting thiosuccinimide linkage, which can be susceptible to a retro-Michael reaction, leading to deconjugation.[4][5] This is particularly relevant in the presence of other thiols, such as glutathione, in biological systems.[6] However, hydrolysis of the thiosuccinimide ring can lead to a more stable, open-ring form.[5][7]
"Click Chemistry": SPAAC
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal reaction that involves the reaction of a strained alkyne (such as dibenzocyclooctyne, DBCO) with an azide (B81097). This "click" reaction is highly specific, efficient, and can be performed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[8][9] For bioconjugation, a protein can be functionalized with a DBCO group (e.g., via a DBCO-NHS ester) and then reacted with a molecule carrying an azide moiety.
Table 2: Comparison of Site-Specific Conjugation Chemistries
| Feature | Maleimide-Thiol Chemistry | SPAAC (e.g., DBCO-Azide) |
| Target Group | Thiols (Cysteine) | Azides and Alkynes (introduced) |
| Specificity | High | Very High (Bioorthogonal) |
| Linkage Stability | Susceptible to retro-Michael reaction | Highly stable triazole ring |
| Reaction Conditions | pH 6.5-7.5 | Physiological (aqueous, neutral pH) |
| Key Advantage | High specificity for cysteine | Bioorthogonal, no catalyst needed |
| Key Disadvantage | Linkage can be unstable | Requires introduction of azide/alkyne |
III. Alternatives to the PEG Linker
While the PEG linker in m-PEG5-NHS provides hydrophilicity and can improve the pharmacokinetic properties of a bioconjugate, concerns about its potential immunogenicity and non-biodegradability have driven the development of alternatives.[10][11]
Polysarcosine (pSar)
Polysarcosine is a polypeptoid that has emerged as a promising alternative to PEG. It is non-toxic, biodegradable, and has been shown to be non-immunogenic.[11] In a head-to-head comparison with a PEGylated interferon, a polysarcosinylated version (PSar-IFN) demonstrated comparable protease resistance and circulation half-life.[12][13] Notably, the PSar-IFN conjugate was more potent in inhibiting tumor growth and elicited a significantly lower anti-interferon antibody response in mice.[12][13]
Table 3: Performance Comparison of PEG vs. Polysarcosine (pSar) Linkers in an Interferon Conjugate Model
| Parameter | PEG-Interferon | PSar-Interferon |
| Protease Resistance | Comparable | Comparable |
| Circulation Half-life | Comparable | Comparable |
| In Vitro Potency | Standard | Slightly more potent |
| Tumor Accumulation | Standard | Higher |
| Tumor Growth Inhibition | Effective | Significantly more potent |
| Anti-Interferon Antibody Response | Standard | Considerably less |
| (Data summarized from a comparative study on interferon-α2b conjugates)[12][13] |
Other Linker Technologies
Other alternatives to PEG include polypeptides and polysaccharides. Polypeptide linkers, composed of natural amino acids, are biodegradable.[10] Polysaccharides, such as dextran, also offer a high degree of hydrophilicity and biocompatibility.[10]
Experimental Protocols
Protocol 1: General NHS Ester Conjugation
This protocol describes the labeling of primary amines on a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester reagent (e.g., m-PEG5-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer.
-
Immediately before use, dissolve the NHS ester reagent in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[][15]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[15]
-
Remove excess, unreacted reagent and byproducts using a desalting column.
Protocol 2: Two-Step Heterobifunctional (NHS/Maleimide) Conjugation
This protocol describes the conjugation of two proteins using an NHS-maleimide crosslinker.
Materials:
-
Protein A (with primary amines)
-
Protein B (with free thiols)
-
NHS-maleimide crosslinker (e.g., SMCC)
-
Amine-reactive buffer (e.g., PBS, pH 7.2-8.5)
-
Thiol-reactive buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Activate Protein A: a. Dissolve Protein A in the amine-reactive buffer. b. Dissolve the NHS-maleimide crosslinker in DMSO and add it to the Protein A solution (typically a 10- to 20-fold molar excess). c. Incubate for 30-60 minutes at room temperature. d. Remove excess crosslinker using a desalting column equilibrated with the thiol-reactive buffer.
-
Conjugate to Protein B: a. Immediately add the maleimide-activated Protein A to a solution of Protein B in the thiol-reactive buffer. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. c. The reaction can be quenched by adding a thiol-containing reagent like cysteine. d. Purify the final conjugate using size-exclusion chromatography.
Protocol 3: SPAAC Conjugation using a DBCO-NHS Ester
This protocol outlines the labeling of a protein with a DBCO group, followed by conjugation to an azide-containing molecule.
Materials:
-
Protein solution (1-10 mg/mL in PBS, pH ~7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Azide-containing molecule
-
Desalting column
Procedure:
-
DBCO Labeling of Protein: a. Dissolve the DBCO-NHS ester in DMSO to a 10 mM stock solution. b. Add a 20- to 30-fold molar excess of the DBCO-NHS ester to the protein solution. Keep the final DMSO concentration below 20%.[8] c. Incubate for 60 minutes at room temperature.[9] d. Remove unreacted DBCO-NHS ester using a desalting column.
-
Click Reaction: a. Mix the DBCO-labeled protein with the azide-containing molecule in PBS. b. Incubate for 2-4 hours at room temperature or overnight at 4°C.[8] c. Purify the conjugate to remove excess azide-containing molecule.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. nacalai.co.jp [nacalai.co.jp]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. furthlab.xyz [furthlab.xyz]
A Functional Comparison of m-PEG5-NHS and m-PEG5-Amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, the choice of linker can significantly impact the efficacy, stability, and delivery of therapeutic and diagnostic agents. Among the plethora of available options, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of conjugated molecules. This guide provides a detailed functional comparison of two commonly used monofunctional PEG derivatives with a discrete chain length of five ethylene (B1197577) glycol units: methoxy-PEG5-N-hydroxysuccinimidyl ester (m-PEG5-NHS) and methoxy-PEG5-amine. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal linker for their specific application.
Executive Summary
m-PEG5-NHS ester is a highly reactive reagent that efficiently forms stable amide bonds with primary amines on biomolecules at physiological to slightly basic pH.[1][2] Its primary drawback is its susceptibility to hydrolysis in aqueous environments, which can compete with the desired conjugation reaction.[2]
m-PEG5-amine , on the other hand, offers greater versatility in conjugation chemistry. Its terminal primary amine can react with various functional groups, including activated esters (like NHS esters), carboxylic acids (in the presence of activators like EDC/NHS), and carbonyls (aldehydes and ketones).[3][4][5] This allows for a wider range of target molecules and conjugation strategies. While the resulting linkages are generally stable, the reaction kinetics can be slower compared to the direct reaction of an NHS ester with a primary amine.
Head-to-Head Comparison: Key Functional Parameters
| Feature | m-PEG5-NHS Ester | m-PEG5-Amine |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) |
| Primary Target | Primary Amines (-NH2) | Activated Esters (e.g., NHS), Carboxylic Acids (+ activators), Carbonyls |
| Resulting Linkage | Stable Amide Bond | Amide Bond, and others depending on reaction |
| Reaction pH | 7.0 - 9.0 (optimal ~8.5)[2] | 7.0 - 9.0 for reaction with NHS esters[6]; 4.5 - 7.2 for EDC/NHS activation of carboxyls[7] |
| Reaction Speed | Fast (typically 30-60 minutes at room temperature)[8] | Generally slower; can be several hours to overnight[5][6] |
| Key Advantage | High reactivity and efficiency for targeting primary amines. | Versatile reactivity with multiple functional groups. |
| Key Disadvantage | Susceptible to hydrolysis in aqueous solutions.[2] | Requires activation of carboxylic acids for conjugation; may have slower kinetics. |
Reaction Mechanisms and Workflows
The choice between m-PEG5-NHS and m-PEG5-amine dictates the overall conjugation strategy. The following diagrams illustrate the fundamental reaction mechanisms and a general experimental workflow.
References
- 1. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 3. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the In Vivo Landscape: A Comparative Guide to m-PEG5-MS Linker Stability
For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, while a linker that is too stable may not release the cytotoxic payload effectively at the tumor site. This guide provides a comparative assessment of the in vivo stability of the m-PEG5-MS (methoxy-polyethylene glycol-mesylate) linker, placing its performance in context with other commonly used linkers and providing the experimental framework for such evaluations.
The this compound linker is a hydrophilic, non-cleavable linker that has gained attention for its potential to improve the pharmacokinetic properties of ADCs. The polyethylene (B3416737) glycol (PEG) component enhances solubility and can shield the payload from the immune system, potentially reducing immunogenicity and leading to a longer plasma half-life. The mesylate (MS) group serves as a reactive handle for conjugation to the payload.
Comparative In Vivo Stability Profile
Direct head-to-head in vivo stability data for this compound linkers against all common alternatives is limited in publicly available literature. However, by examining studies on PEGylated linkers of varying lengths and comparing them to widely used linkers like those based on maleimide (B117702) chemistry, we can construct a comprehensive performance profile.
The stability of a linker in vivo is primarily assessed by monitoring the pharmacokinetic (PK) profile of the ADC. Key parameters include the clearance rate, plasma half-life (t½), and the change in the drug-to-antibody ratio (DAR) over time. A stable linker will result in a slower clearance of the ADC and a more constant DAR in circulation.
| Linker Type | Key Stability Features | Representative In Vivo Performance | Potential Advantages | Potential Disadvantages |
| This compound | Non-cleavable, hydrophilic spacer | Expected to exhibit slower clearance and a longer half-life compared to non-PEGylated linkers.[1][2] The PEG5 length is anticipated to provide a balance of improved pharmacokinetics without significant impact on in vitro potency.[3][4] | - Improved solubility and reduced aggregation[1] - Enhanced pharmacokinetic profile[2] - Potentially reduced immunogenicity[3] | - Payload is released as an amino acid adduct, which must retain cytotoxic activity. - May not be suitable for payloads that require release in their native form. |
| Maleimide-based (e.g., SMCC) | Thioether bond formed with cysteine residues | The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature drug release.[5][6] This can result in faster clearance of the ADC compared to total antibody.[7] | - Well-established and widely used chemistry. - Efficient conjugation to thiol groups. | - Potential for instability in plasma, leading to off-target toxicity.[5][6] - Can lead to a heterogeneous drug product. |
| Peptide Linkers (e.g., Val-Cit) | Cleavable by lysosomal proteases (e.g., Cathepsin B) | Designed to be stable in circulation and release the payload upon internalization into tumor cells. However, some peptide linkers can be susceptible to cleavage by extracellular proteases.[8] | - Enables intracellular release of the unmodified payload. - Can be engineered for specific enzyme cleavage. | - Potential for premature cleavage in the plasma, leading to systemic toxicity.[8] - Stability can be species-dependent.[9] |
| PEGylated Peptide Linkers (e.g., mPEG24-Val-Lys) | Combines cleavable peptide with a hydrophilic PEG spacer | Demonstrated to have a prolonged half-life and enhanced tolerability compared to non-PEGylated peptide linkers.[10] | - Improved pharmacokinetics and therapeutic index.[2][10] - Shields the hydrophobic payload.[10] | - Increased complexity in synthesis. - Very long PEG chains may negatively impact cell permeability and in vitro potency.[3][11] |
Experimental Protocols for Assessing In Vivo Linker Stability
A robust assessment of in vivo linker stability is crucial for the selection of an optimal linker for an ADC. The following outlines a typical experimental workflow for evaluating ADC stability in a preclinical model, such as mice or rats.
Experimental Workflow: In Vivo ADC Stability Assessment
Caption: Workflow for in vivo assessment of ADC linker stability.
Detailed Methodologies
1. Animal Studies:
-
Animal Model: Typically, tumor-bearing xenograft mouse models are used to assess both pharmacokinetics and efficacy. Non-tumor-bearing animals can be used for initial pharmacokinetic and tolerability studies.
-
Administration: ADCs are administered intravenously (IV) via the tail vein.
-
Dosing: A single dose is typically administered, with the concentration determined by previous tolerability studies.
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours) via retro-orbital or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA). Plasma is then isolated by centrifugation and stored at -80°C until analysis.[9]
2. Bioanalytical Methods: The concentrations of three key analytes are measured in the plasma samples to determine the in vivo stability of the ADC: total antibody, conjugated antibody (antibody with at least one drug molecule attached), and free payload.[12][13]
-
Total Antibody Quantification: An enzyme-linked immunosorbent assay (ELISA) is commonly used. The assay typically involves capturing the antibody with an anti-human IgG antibody and detecting it with a labeled anti-human IgG antibody.
-
Conjugated Antibody and DAR Quantification: Affinity capture liquid chromatography-mass spectrometry (LC-MS) is the gold standard.[14]
-
Immunoaffinity Capture: The ADC is captured from the plasma using beads coated with an antibody-specific capture reagent (e.g., anti-idiotype antibody or target antigen).
-
Elution and Deglycosylation: The captured ADC is eluted and may be treated with an enzyme like PNGase F to remove glycosylation, which can interfere with mass accuracy.
-
LC-MS Analysis: The intact or partially fragmented ADC is analyzed by high-resolution mass spectrometry to determine the relative abundance of species with different drug-to-antibody ratios.
-
-
Free Payload Quantification: A sensitive LC-MS/MS method is used. The plasma sample is typically subjected to protein precipitation followed by solid-phase extraction to isolate the small molecule payload before analysis.[15]
Signaling Pathways and Logical Relationships
The stability of the linker directly influences the pharmacokinetic and pharmacodynamic outcomes of the ADC. The following diagram illustrates the relationship between linker stability and the therapeutic window.
Caption: Impact of linker stability on the therapeutic window of an ADC.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
Safety Operating Guide
Proper Disposal of m-PEG5-MS: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical reagents. This document provides essential guidance on the proper disposal procedures for m-PEG5-MS (methoxy-Polyethylene Glycol-Mesylate), a common PEGylation reagent used in research and drug development. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.
This compound, like many chemical compounds, requires careful management throughout its lifecycle, including its ultimate disposal. While specific regulations may vary by institution and locality, a conservative approach that treats the substance as hazardous waste is the recommended course of action.
Hazard Profile and Safety Recommendations
Based on available safety data for similar PEGylated compounds, this compound should be handled with care. The primary hazards are considered to be harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its disposal.
| Hazard Category | Recommendation |
| Human Health | Harmful if swallowed. Avoid ingestion and direct contact. |
| Environmental | Very toxic to aquatic life with long-lasting effects. Do not dispose of down the drain or in general waste. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste. This protocol is a general guideline and should be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) office.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the chemical. Place these items in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound" or "methoxy-Polyethylene Glycol-Mesylate") and the appropriate hazard symbols (e.g., "Harmful," "Environmentally Hazardous").
-
-
Storage:
-
Store waste containers in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.
-
-
Disposal Request:
-
Once the waste containers are full, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1]
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and clean the spill site thoroughly.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific community. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Navigating the Safe Handling of m-PEG5-MS: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds like m-PEG5-MS (methoxy-pentaethylene glycol mesylate). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. Adherence to these procedural steps is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
The mesylate functional group in this compound is a good leaving group in nucleophilic substitution reactions, which makes it a valuable reagent in bioconjugation and drug delivery research. However, this reactivity also necessitates careful handling. It is important to note that some mesylate esters of short-chain alcohols are considered potentially genotoxic and carcinogenic.[1][2] While this compound is a larger, PEGylated molecule, the inherent reactivity of the mesylate group calls for stringent safety protocols.
Essential Safety & Handling Information at a Glance
A summary of the key safety and logistical data for this compound is presented below. This table provides a quick reference for critical information during handling and storage.
| Parameter | Information | Source |
| Chemical Name | Methoxy-pentaethylene glycol mesylate | BroadPharm |
| Synonyms | m-PEG5-Mesylate | BroadPharm |
| Appearance | Please refer to the supplier's certificate of analysis. | - |
| Storage Temperature | -20°C | BroadPharm |
| Solubility | Soluble in water, DMSO, and DCM. | BroadPharm |
| Hazard Statements | No specific GHS hazard statements are available for this compound. However, based on related compounds, it should be handled with care. Assume it may cause skin and eye irritation. | General Chemical Safety |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Wash hands thoroughly after handling. | General Chemical Safety |
Detailed Protocol for Safe Handling of this compound
To ensure the safe handling of this compound from receipt to disposal, the following step-by-step operational plan must be followed.
Receiving and Storage
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
-
Store the container tightly sealed in a designated, well-ventilated, and cool area at -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear nitrile gloves. For extended handling or in case of a spill, double gloving is recommended.
-
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling and Use
-
All handling of this compound should be conducted in a certified chemical fume hood.
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Weigh the required amount of this compound in the fume hood.
-
When dissolving, add the solvent slowly to the this compound.
-
Avoid the formation of dust and aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
Spill Management
-
In the event of a small spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect solid waste in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, sealed, and properly labeled hazardous waste container.
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
